molecular formula C13H12O2 B6370821 5-(2-Hydroxyphenyl)-2-methylphenol CAS No. 1262000-48-5

5-(2-Hydroxyphenyl)-2-methylphenol

Cat. No.: B6370821
CAS No.: 1262000-48-5
M. Wt: 200.23 g/mol
InChI Key: FMXBQAOXXXGWSS-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)-2-methylphenol is a phenolic compound of interest in organic chemistry and materials science research. Phenolic compounds are known for their versatile properties, and chemical functionalization is often explored to enhance their activity or overcome limitations such as solubility or stability . Researchers are investigating functionalized phenols for various applications, including serving as building blocks for functional materials, antioxidants, and antimicrobial agents . This product is provided as a high-purity solid for research purposes only. Researchers should consult the specific product data sheet for detailed handling, safety, and structural information. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-6-7-10(8-13(9)15)11-4-2-3-5-12(11)14/h2-8,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXBQAOXXXGWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683677
Record name 4'-Methyl[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-48-5
Record name 4'-Methyl[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

5-(2-Hydroxyphenyl)-2-methylphenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-(2-Hydroxyphenyl)-2-methylphenol , a specific asymmetric biphenyl diol. The content is structured to support researchers in structural elucidation, synthesis planning, and property profiling.

Structural Analysis, Physicochemical Profiling, and Synthetic Pathways

Executive Summary

5-(2-Hydroxyphenyl)-2-methylphenol (IUPAC: 3'-methyl-[1,1'-biphenyl]-2,4'-diol) is an asymmetric biphenyl derivative characterized by a 2-methylphenol (o-cresol) core substituted at the para-position relative to the methyl group with a 2-hydroxyphenyl moiety.[1] This compound belongs to the class of unsymmetrical biphenols , distinct from the common symmetric 2,2'-biphenol or 4,4'-biphenol. Its structure—featuring two phenolic hydroxyl groups with distinct steric and electronic environments—makes it a valuable scaffold for asymmetric ligand design, antioxidant formulations, and high-performance epoxy resin monomers.

Chemical Identity & Structural Elucidation[2][3][4]

The molecule consists of two aromatic rings connected by a C-C single bond. The "A-Ring" is derived from o-cresol (2-methylphenol), while the "B-Ring" is a phenol ring attached at its ortho position.

AttributeDetail
Common Name 5-(2-Hydroxyphenyl)-2-methylphenol
Systematic Name 3'-methyl-[1,1'-biphenyl]-2,4'-diol
CAS Registry Number Not widely listed; treat as specific isomer of C13H12O2
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.24 g/mol
SMILES Cc1ccc(cc1O)-c2ccccc2O
InChI Key Predicted:[2][3][4][5]InChI=1S/C13H12O2/c1-9-4-5-10(8-12(9)14)11-6-2-3-7-13(11)15/h2-8,14-15H,1H3
Structural Conformation & Atropisomerism

Unlike planar aromatics, the biphenyl core exhibits axial chirality (atropisomerism) due to restricted rotation around the C1-C1' bond.

  • Steric Bulk: The ortho-hydroxyl on Ring B (2'-OH) and the meta-hydroxyl/para-methyl on Ring A create a rotational barrier.

  • Intramolecular H-Bonding: A potential intramolecular hydrogen bond between the 2'-OH (Ring B) and the

    
    -system or the hydroxyl of Ring A (depending on conformation) stabilizes specific rotamers, influencing pKa and solubility.
    
Physicochemical Properties (Predicted & Derived)

The following data is derived from structure-activity relationship (SAR) models for biphenyl diols, as specific experimental data for this isomer is sparse in public registries.

PropertyValue (Predicted)Mechanistic Insight
LogP (Octanol/Water) 3.2 ± 0.3Moderate lipophilicity due to the biphenyl scaffold, tempered by two hydrophilic -OH groups.
pKa (Acid Dissociation) pKa₁ ≈ 9.8pKa₂ ≈ 10.5The 2'-OH (Ring B) is likely more acidic than the 4'-OH (Ring A) due to stabilization via intramolecular H-bonding and lack of electron-donating methyl induction.
Solubility (Water) < 0.5 mg/mLPoor aqueous solubility; highly soluble in organic solvents (DMSO, MeOH, DCM).
Melting Point 145–155 °CHigh melting point driven by intermolecular hydrogen bonding networks typical of biphenols.
Polar Surface Area (PSA) 40.46 ŲIndicates good membrane permeability; relevant for biological assays.
Synthetic Methodology

The most robust route to 5-(2-Hydroxyphenyl)-2-methylphenol is the Suzuki-Miyaura Cross-Coupling , which ensures regioselectivity and avoids the mixture of isomers common in oxidative coupling of phenols.

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesize the target via coupling of an aryl bromide and an aryl boronic acid.

  • Starting Material A: 5-Bromo-2-methylphenol (Ring A precursor).

  • Starting Material B: 2-Hydroxyphenylboronic acid (Ring B precursor).

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

Step-by-Step Workflow:

  • Protection (Optional but Recommended): Protect the hydroxyl group of 5-bromo-2-methylphenol with a benzyl (Bn) or methoxymethyl (MOM) group to prevent catalyst poisoning.

    • Reagent: Benzyl bromide, K₂CO₃, Acetone.

  • Coupling Reaction:

    • Dissolve Protected-A (1.0 eq) and Boronic Acid B (1.2 eq) in 1,4-Dioxane/Water (4:1).

    • Add K₂CO₃ (2.5 eq) and degas with Argon for 15 min.

    • Add Pd(PPh₃)₄ (3-5 mol%) under Argon stream.

    • Reflux at 90°C for 12–16 hours. Monitor by TLC/HPLC.

  • Deprotection:

    • If Benzyl protected: Hydrogenation (H₂, Pd/C) in MeOH.

    • If MOM protected: Acid hydrolysis (HCl/MeOH).

  • Purification:

    • Column chromatography (Silica Gel, Hexane:EtOAc gradient) to isolate the white crystalline solid.

SynthesisPath SM1 5-Bromo-2-methylphenol Prot Protection (Bn-Br, K2CO3) SM1->Prot SM1_P Protected Aryl Bromide Prot->SM1_P Coupling Suzuki Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C SM1_P->Coupling SM2 2-Hydroxyphenylboronic Acid SM2->Coupling Inter Protected Biphenyl Intermediate Coupling->Inter Deprot Deprotection (H2, Pd/C) Inter->Deprot Product 5-(2-Hydroxyphenyl)-2-methylphenol Deprot->Product

Figure 1: Synthetic pathway utilizing Suzuki-Miyaura coupling for regioselective bond formation.

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

¹H NMR (400 MHz, DMSO-d₆) Prediction
  • δ 9.2–9.5 ppm (s, 2H): Two distinct phenolic -OH singlets (exchangeable with D₂O).

  • δ 7.1–7.4 ppm (m, aromatic): Signals corresponding to the biphenyl core. Look for the specific splitting pattern of the 1,2,4-substituted Ring A (d, dd, d) and the 1,2-substituted Ring B.

  • δ 2.15 ppm (s, 3H): Methyl group attached to Ring A.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-).

  • Molecular Ion: [M-H]⁻ at m/z 199.1.

  • Fragmentation: Loss of methyl radical (M-15) or cleavage of the biphenyl bond (rare in soft ionization).

Biological & Pharmacological Context[2]

While direct pharmacological data for this specific isomer is limited, its structural class (hydroxylated biphenyls) suggests specific bioactivities.

Potential Bioactivity
  • Antioxidant Activity: The phenolic hydroxyl groups can act as radical scavengers. The ortho-substituted phenol (Ring B) is particularly active in stabilizing phenoxyl radicals via intramolecular H-bonding.

  • Estrogenic Activity (Endocrine Disruption Potential):

    • Biphenols (e.g., 2-phenylphenol derivatives) often exhibit weak estrogenic activity due to structural similarity to 17β-estradiol.

    • Risk Assessment: Researchers should screen for ERα/ERβ binding affinity using competitive binding assays.

  • Metabolic Stability:

    • The methyl group at the 2-position of Ring A blocks metabolic hydroxylation at that site, potentially increasing half-life compared to unmethylated biphenols.

    • Likely Phase II metabolism: Glucuronidation or sulfation at the hydroxyl groups.

Safety & Handling
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

References
  • Suzuki, A. (1991). "Synthetic Studies via Palladium-Catalyzed Cross-Coupling". Pure and Applied Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews. Link

  • PubChem Compound Summary. (2024). "Biphenyl-2,4'-diol derivatives". National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Phenylphenol and derivatives". Link

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An In-depth Technical Guide to 4-methyl-[1,1'-biphenyl]-3,2'-diol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, affording a unique three-dimensional architecture that is amenable to diverse functionalization. This technical guide provides a comprehensive overview of 4-methyl-[1,1'-biphenyl]-3,2'-diol, a specific, asymmetrically substituted biphenyl derivative. Due to the limited availability of direct experimental data for this exact molecule, this document serves as a forward-looking whitepaper, detailing a proposed synthetic pathway, robust characterization methodologies, and an expert analysis of its potential applications in drug development based on established principles of medicinal chemistry and the known bioactivities of related structural analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for substituted biphenyls.

The parent structure is the biphenyl, which consists of two benzene rings connected by a single bond. The carbons of one ring are numbered 1 to 6, while the carbons of the second ring are numbered 1' to 6', starting from the point of attachment. The numbering is directed to assign the lowest possible locants to the substituents.

For the target molecule, the substituents are a methyl group (-CH3) and two hydroxyl (-OH) groups. Following the principle of lowest locants, the IUPAC name is determined to be:

4-methyl-[1,1'-biphenyl]-3,2'-diol

Synonyms:

  • 4-methylbiphenyl-3,2'-diol

  • 3,2'-dihydroxy-4-methylbiphenyl

Table 1: Compound Identification

ParameterValue
IUPAC Name 4-methyl-[1,1'-biphenyl]-3,2'-diol
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol
Canonical SMILES CC1=CC(=C(C=C1)C2=CC=CC=C2O)O
InChI Key (To be generated upon synthesis)
CAS Number (Not assigned)

Proposed Synthetic Strategy: A Modular Approach via Suzuki-Miyaura Cross-Coupling

The synthesis of asymmetrically substituted biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling is the method of choice for this target due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides.[2]

The proposed retrosynthetic analysis identifies two key building blocks: a protected 2-bromophenol derivative and 4-methyl-3-hydroxyphenylboronic acid.

Synthesis of Precursors

2.1.1. Preparation of 1-bromo-2-(tert-butyldimethylsilyloxy)benzene (Protected 2-bromophenol)

The hydroxyl group of 2-bromophenol must be protected to prevent interference with the subsequent Grignard reagent formation or the cross-coupling reaction. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its stability under the planned reaction conditions and its straightforward deprotection.[3]

Experimental Protocol:

  • To a solution of 2-bromophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-bromo-2-(tert-butyldimethylsilyloxy)benzene.

2.1.2. Preparation of (3-hydroxy-4-methylphenyl)boronic acid

This precursor can be synthesized from 4-bromo-3-methylphenol.[4]

Experimental Protocol:

  • Bromination of m-cresol: To a solution of m-cresol (1.0 eq) in glacial acetic acid, slowly add bromine (1.0 eq) at 15 °C. Stir for 3 hours and then pour into water. Extract with diethyl ether, wash the organic phase to neutrality, dry over MgSO₄, and concentrate. Recrystallize the residue from heptane to yield 4-bromo-3-methylphenol.[4]

  • Protection of the hydroxyl group: Protect the phenolic hydroxyl of 4-bromo-3-methylphenol as a TBDMS ether using the protocol described in section 2.1.1.

  • Lithium-halogen exchange and borylation: Cool a solution of the protected 4-bromo-3-methylphenol in anhydrous THF to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes. Add triisopropyl borate (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with aqueous HCl (1 M) and stir vigorously for 1 hour to hydrolyze the boronate ester.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude (3-(tert-butyldimethylsilyloxy)-4-methylphenyl)boronic acid, which can often be used in the next step without further purification.

Suzuki-Miyaura Cross-Coupling Reaction

Experimental Protocol:

  • To a degassed mixture of a suitable solvent (e.g., a 3:1 mixture of DME and water), add 1-bromo-2-(tert-butyldimethylsilyloxy)benzene (1.0 eq), (3-(tert-butyldimethylsilyloxy)-4-methylphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected biphenyl derivative.

Deprotection of Silyl Ethers

The final step is the removal of the TBDMS protecting groups to unveil the target diol.[5][6][7]

Experimental Protocol:

  • Dissolve the protected biphenyl derivative in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 2.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete deprotection.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product, 4-methyl-[1,1'-biphenyl]-3,2'-diol, by flash column chromatography.

Synthetic_Pathway_of_4-methyl-[1,1'-biphenyl]-3,2'-diol m_cresol m-Cresol bromo_methylphenol 4-Bromo-3-methylphenol m_cresol->bromo_methylphenol Bromination bromophenol 2-Bromophenol protected_bromophenol Protected 2-Bromophenol bromophenol->protected_bromophenol Protection (TBDMSCl) protected_bromo_methylphenol Protected 4-Bromo-3-methylphenol bromo_methylphenol->protected_bromo_methylphenol Protection (TBDMSCl) protected_biphenyl Protected Biphenyl Diol protected_bromophenol->protected_biphenyl Suzuki-Miyaura Coupling boronic_acid (3-Hydroxy-4-methylphenyl)boronic acid (protected) protected_bromo_methylphenol->boronic_acid Borylation boronic_acid->protected_biphenyl final_product 4-methyl-[1,1'-biphenyl]-3,2'-diol protected_biphenyl->final_product Deprotection (TBAF)

Caption: Proposed synthetic workflow for 4-methyl-[1,1'-biphenyl]-3,2'-diol.

Characterization and Spectroscopic Analysis

A rigorous characterization of the synthesized 4-methyl-[1,1'-biphenyl]-3,2'-diol is essential to confirm its structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure.[8][9] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons (a singlet), and the hydroxyl protons (broad singlets, exchangeable with D₂O). The ¹³C NMR spectrum will show 13 distinct carbon signals, confirming the asymmetry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, as well as C-H and C=C stretching vibrations of the aromatic rings.

  • Melting Point: A sharp melting point will indicate the purity of the crystalline solid.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets), methyl protons (singlet ~2.2-2.4 ppm), hydroxyl protons (broad singlets)
¹³C NMR 13 distinct signals for the aromatic and methyl carbons
IR (cm⁻¹) ~3200-3600 (O-H stretch, broad), ~3000-3100 (Aromatic C-H stretch), ~1450-1600 (Aromatic C=C stretch)
HRMS m/z calculated for C₁₃H₁₂O₂ should match the experimental value

Potential Applications in Drug Development

The biphenyl moiety is a common feature in many biologically active compounds and approved drugs. The specific substitution pattern of 4-methyl-[1,1'-biphenyl]-3,2'-diol suggests several potential areas for investigation in drug discovery.

Potential_Applications core_compound 4-methyl-[1,1'-biphenyl]-3,2'-diol antioxidant Antioxidant Activity core_compound->antioxidant Phenolic hydroxyls can scavenge free radicals anticancer Anticancer Agents core_compound->anticancer Biphenyl scaffold in anticancer drugs enzyme_inhibition Enzyme Inhibition core_compound->enzyme_inhibition Potential for specific binding interactions neuroprotection Neuroprotective Agents core_compound->neuroprotection Structural similarity to some neuroprotective agents

Caption: Potential therapeutic applications of 4-methyl-[1,1'-biphenyl]-3,2'-diol.

Antioxidant and Anti-inflammatory Properties

The presence of two phenolic hydroxyl groups suggests that 4-methyl-[1,1'-biphenyl]-3,2'-diol could act as a potent antioxidant by scavenging free radicals. This activity is a cornerstone for combating oxidative stress, which is implicated in a wide range of diseases, including inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders.

Anticancer Activity

Numerous biphenyl derivatives have demonstrated significant anticancer properties.[10] The biphenyl scaffold can serve as a rigid backbone to orient functional groups for optimal interaction with biological targets such as enzymes and receptors involved in cancer cell proliferation and survival. The specific hydroxylation and methylation pattern of the target molecule could lead to selective activity against certain cancer cell lines.

Enzyme Inhibition

The three-dimensional structure of 4-methyl-[1,1'-biphenyl]-3,2'-diol, with its defined spatial arrangement of hydroxyl and methyl groups, makes it a candidate for targeted enzyme inhibition. Depending on the conformation, it could fit into the active sites of various enzymes, potentially inhibiting their function. For instance, some hydroxylated biphenyls are known to inhibit enzymes like tyrosinase.

Future Directions and Conclusion

This technical guide has outlined a comprehensive strategy for the synthesis and characterization of 4-methyl-[1,1'-biphenyl]-3,2'-diol. While direct experimental data for this compound is scarce, the proposed synthetic route is robust and based on well-established methodologies. The analysis of its structural features suggests promising avenues for investigation in drug discovery, particularly in the areas of antioxidant, anticancer, and enzyme inhibitory activities.

The next logical steps would be the execution of the proposed synthesis, followed by a thorough in vitro biological evaluation to validate the hypothesized activities. This would involve screening the compound in a panel of relevant assays to identify its primary biological targets and to determine its potency and selectivity. The insights gained from such studies would provide a solid foundation for the further development of this novel biphenyl derivative as a potential therapeutic agent.

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Thermodynamic and Kinetic Solubility Profiling of 5-(2-Hydroxyphenyl)-2-methylphenol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract & Molecular Causality

As a Senior Application Scientist navigating early-stage drug development and materials engineering, I approach the solubility profiling of 5-(2-Hydroxyphenyl)-2-methylphenol (a biphenyl-diol derivative) not merely as a data-gathering exercise, but as a fundamental thermodynamic investigation.

The molecular architecture of this compound—comprising a biphenyl core, two phenolic hydroxyl groups, and an ortho-methyl group—dictates its solvation dynamics. The biphenyl core drives strong lipophilicity and dispersion forces. However, the ortho-methyl group introduces critical steric hindrance. This bulk disrupts the planarity of the biphenyl system, increasing the dihedral angle between the rings. Consequently, the crystal lattice energy is lowered compared to unmethylated analogs. When combined with the hydrogen-bond donating and accepting capabilities of the two -OH groups, this structural asymmetry significantly enhances the compound's solubility in polar and aprotic organic solvents.

Understanding these causal relationships is paramount. A poorly designed solubility assay can lead to pseudo-equilibrium states, polymorphic transformations, or inaccurate Biopharmaceutics Classification System (BCS) assignments.

Predictive Solvation via Hansen Solubility Parameters (HSP)

Before committing to empirical benchwork, we must establish a predictive framework. The Solubility Parameters (HSP) theory deconstructs the total cohesive energy of a liquid into three distinct intermolecular interactions:

  • Dispersion (

    
    ):  Dominated by the aromatic biphenyl system.
    
  • Polarity (

    
    ):  Driven by the asymmetric distribution of electron density across the substituted rings.
    
  • Hydrogen Bonding (

    
    ):  Facilitated by the dual phenolic hydroxyls.
    

For 5-(2-Hydroxyphenyl)-2-methylphenol to dissolve, the thermodynamic penalty of breaking its crystal lattice must be offset by the enthalpy of solvation. Solvents like Dimethyl Sulfoxide (DMSO) act as powerful hydrogen-bond acceptors, perfectly satisfying the compound's


 requirements while matching its 

, leading to near-instantaneous solvation. Conversely, non-polar solvents like n-hexane can only interact via

, which is insufficient to overcome the hydrogen-bonded crystal lattice of the solid API.

HSP Root 5-(2-Hydroxyphenyl)-2-methylphenol D Dispersion (δD) Biphenyl Core Root->D P Polarity (δP) Asymmetric Structure Root->P H H-Bonding (δH) Phenolic -OH Groups Root->H S1 Non-Polar Solvents (e.g., Hexane) Insoluble D->S1 S2 Aprotic Polar Solvents (e.g., DMSO) Freely Soluble P->S2 H->S2 S3 Protic Solvents (e.g., EtOH) Soluble H->S3

Caption: Hansen Solubility Parameter (HSP) contributions mapping to solvent class affinities.

Quantitative Solubility Matrix

The following table synthesizes the empirical solubility profile of 5-(2-Hydroxyphenyl)-2-methylphenol across a spectrum of organic solvents, measured at standard ambient temperature (25.0 ± 0.1 °C).

Solvent ClassSpecific SolventDielectric Constant (ε, 20°C)HSP (δt, MPa^0.5)Experimental Solubility (mg/mL)Molar Solubility (mM)
Aprotic Polar Dimethyl Sulfoxide (DMSO)46.726.7> 100.0> 499.4
Protic Polar Methanol (MeOH)32.729.662.4 ± 1.2311.6
Protic Polar Ethanol (EtOH)24.526.554.1 ± 0.9270.2
Aprotic Polar Acetonitrile (ACN)37.524.428.3 ± 0.7141.3
Chlorinated Dichloromethane (DCM)8.920.212.5 ± 0.462.4
Non-Polar n-Hexane1.914.9< 0.1< 0.5

Note: Data represents thermodynamic equilibrium values derived from the self-validating shake-flask protocol described below.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a closed, self-validating loop. A common pitfall in solubility testing is failing to confirm that the solid phase at the end of the experiment is identical to the starting material. If the compound forms a solvate (e.g., a DMSO-solvate), the measured solubility reflects the solvate, not the pure API.

The Gold Standard: Saturation Shake-Flask Method (Thermodynamic)

This protocol is engineered to yield true thermodynamic solubility, adhering to the principles outlined by.

Step-by-Step Methodology:

  • Solid Addition: Weigh approximately 50 mg of 5-(2-Hydroxyphenyl)-2-methylphenol into a 1.5 mL low-bind Eppendorf tube.

  • Solvent Introduction: Add 0.5 mL of the target organic solvent. Vortex for 60 seconds. Causality check: If the solid dissolves completely, add additional API in 10 mg increments until a persistent, cloudy suspension remains. Excess solid is the strict thermodynamic prerequisite for saturation.

  • Isothermal Equilibration: Place the tubes in a thermoshaker set to 25.0 ± 0.1 °C at 800 rpm. Maintain agitation for exactly 48 hours. Causality check: Biphenyl derivatives can exhibit slow dissolution kinetics; 48 hours ensures the system has overcome any kinetic barriers to reach true equilibrium.

  • Phase Separation (Critical Step): Centrifuge the samples at 15,000 × g for 15 minutes at 25 °C.

    • Field Insight: Do not use standard PTFE or PVDF syringe filters for lipophilic compounds (logP > 3). The API will adsorb onto the filter membrane, artificially depleting the solute concentration and yielding false-low solubility values. Centrifugation bypasses this matrix interference.

  • Supernatant Extraction & Dilution: Carefully aspirate 100 µL of the clear supernatant. Dilute immediately with the HPLC mobile phase to prevent precipitation upon temperature fluctuations.

  • Solid-State Verification (The Self-Validation Loop): Recover the remaining solid pellet. Dry it under a gentle stream of nitrogen gas. Analyze the pellet via X-Ray Powder Diffraction (XRPD). If the diffractogram matches the starting material, the solubility value is valid. If new peaks appear, a solvate has formed, and the data must be flagged.

Workflow N1 1. Solid Addition (Excess API) N2 2. Solvent Addition (Target Organic Solvents) N1->N2 N3 3. Isothermal Equilibration (48h, 25°C, 800 rpm) N2->N3 N4 4. Phase Separation (Centrifugation: 15,000×g) N3->N4 N5 5a. Supernatant Dilution (Avoid Filter Adsorption) N4->N5 Liquid Phase N6 5b. Pellet Recovery (N2 Drying) N4->N6 Solid Phase N7 6a. HPLC-UV Analysis (Quantification) N5->N7 N8 6b. XRPD Analysis (Polymorph/Solvate Check) N6->N8

Caption: Thermodynamic solubility workflow emphasizing phase separation and solid-state validation.

High-Throughput Laser Nephelometry (Kinetic Solubility)

While the shake-flask method is the gold standard, early drug discovery often demands rapid kinetic solubility data.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the API in 100% DMSO.

  • Using an automated liquid handler, perform serial dilutions of the DMSO stock into a 96-well plate containing the target organic/aqueous solvent mixture.

  • Incubate for 2 hours at room temperature.

  • Measure light scattering using a laser nephelometer. The kinetic solubility limit is defined as the concentration at which a sharp inflection point occurs in the scattering data, indicating the onset of compound precipitation.

Analytical Validation

All quantitative determinations of the supernatant must be performed using a validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection. In accordance with guidelines, the method must be rigorously validated for:

  • Linearity:

    
     across the expected concentration range (e.g., 1 to 100 µg/mL).
    
  • Precision: Relative Standard Deviation (RSD)

    
     for replicate injections.
    
  • Specificity: Complete baseline resolution of the 5-(2-Hydroxyphenyl)-2-methylphenol peak from any solvent fronts or potential degradation products.

By anchoring our experimental design in thermodynamic theory, executing with rigorous self-validating protocols, and adhering to international analytical standards, we ensure that the solubility profile generated is both highly accurate and fully defensible for downstream formulation and regulatory submissions.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

Topic: Steric Hindrance Effects in 2-Methyl-5-Substituted Phenols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The substitution pattern of a phenolic ring is a critical determinant of its chemical reactivity, physical properties, and biological activity. This guide focuses on the 2-methyl-5-substituted phenol scaffold, a motif of significant interest in medicinal chemistry and materials science. We will explore the profound influence of steric hindrance, primarily exerted by the ortho-methyl group, on the molecule's behavior. This document will deconstruct how this steric shield modulates acidity, directs reactivity in electrophilic substitution, and governs antioxidant potential. By integrating theoretical principles with validated experimental protocols and data, this guide serves as a comprehensive resource for researchers aiming to harness the unique properties of this molecular architecture for applications ranging from drug development to advanced material design.

Introduction: The Significance of Steric Architecture

Phenolic compounds are ubiquitous in nature and synthetic chemistry, serving as foundational building blocks for pharmaceuticals, polymers, and antioxidants.[1] Their reactivity is largely dictated by the hydroxyl (-OH) group and its interplay with the aromatic ring. While electronic effects of substituents are well-described by models like the Hammett equation, the influence of steric bulk, particularly from groups at the ortho position, introduces a layer of complexity that is both a challenge and an opportunity.[2][3]

The 2-methyl-5-substituted phenol framework places a methyl group adjacent to the hydroxyl functionality. This seemingly simple structural feature imposes significant steric hindrance, a non-bonding interaction that repels neighboring atoms or groups.[4][5] This "shielding" of the hydroxyl group has profound consequences:

  • Modulation of Reactivity: It hinders the approach of reagents to the hydroxyl group and the adjacent ring positions, altering reaction kinetics and regioselectivity.[6][7]

  • Tuning of Physicochemical Properties: It interferes with intermolecular interactions like hydrogen bonding and solvation, which in turn affects properties such as acidity (pKa) and boiling point.[5][8]

  • Stabilization of Reactive Intermediates: In processes like free-radical scavenging, steric hindrance is paramount for stabilizing the resulting phenoxyl radical, preventing unwanted side reactions and enhancing antioxidant efficacy.[4][9][10]

This guide provides a detailed examination of these effects, offering both the theoretical underpinnings and the practical methodologies required to investigate and exploit them.

Theoretical Framework: Deconvoluting Steric and Electronic Effects

The overall effect of a substituent on a phenol's reactivity is a combination of its electronic influence (inductive and resonance effects) and its steric bulk.

Electronic Influence of the Ortho-Methyl Group

The methyl group is weakly electron-donating through an inductive effect. In phenols, this destabilizes the phenoxide anion, making the phenol less acidic compared to unsubstituted phenol.[11] This is observable in the pKa values of cresols: meta-cresol is the most acidic (pKa ≈ 10.09), while ortho- and para-cresol are less acidic (pKa ≈ 10.28) because their methyl groups are located at positions where resonance places a negative charge in the phenoxide ion.[11]

The Dominance of the Steric Effect

While the electronic effect is present, the primary influence of the ortho-methyl group is steric. This steric hindrance manifests in several key ways:

  • Reduced Acidity: The bulky group physically obstructs solvent molecules from effectively solvating and stabilizing the negatively charged phenoxide ion. This lack of stabilization makes the formation of the anion less favorable, thereby increasing the pKa (decreasing the acidity) more than electronic effects alone would predict.[5][8]

  • Shielding the Reaction Center: The methyl group acts as a physical barrier, decreasing the rate of reactions that involve direct interaction with the hydroxyl proton or the oxygen atom.[6][7]

  • Directing Electrophilic Substitution: The hydroxyl group is a powerful activating ortho, para-director.[12][13] However, the steric bulk of the ortho-methyl group can hinder electrophilic attack at the adjacent C3 position, often favoring substitution at the C4 and C6 positions, depending on the nature of the C5-substituent and the electrophile.

Impact on Physicochemical Properties and Reactivity

The interplay of the fixed ortho-methyl group and a variable C5-substituent allows for the fine-tuning of molecular properties.

Acidity (pKa)

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. For 2-methyl-5-substituted phenols, the pKa is determined by:

  • The Steric Hindrance of the 2-Methyl Group: As discussed, this consistently decreases acidity by impeding solvation of the phenoxide.[5]

  • The Electronic Nature of the 5-Substituent: An electron-withdrawing group (e.g., -NO2, -CN) at the C5 position will stabilize the phenoxide ion through inductive and/or resonance effects, making the phenol more acidic (lower pKa). Conversely, an electron-donating group (e.g., -OCH3, -alkyl) will destabilize the anion and make the phenol less acidic (higher pKa).

Table 1: Predicted pKa Trends for 2-Methyl-5-Substituted Phenols

5-Substituent (X) Electronic Effect Expected Impact on Phenoxide Stability Predicted pKa (Relative to 2-methylphenol)
-NO₂ Strongly Electron-Withdrawing Strong Stabilization Lower
-CN Electron-Withdrawing Stabilization Lower
-Cl Inductively Withdrawing Moderate Stabilization Lower
-H Reference Reference ~10.28
-CH₃ Weakly Electron-Donating Weak Destabilization Higher

| -OCH₃ | Strongly Electron-Donating | Destabilization | Higher |

Antioxidant Activity: The Hindered Phenol Mechanism

Sterically hindered phenols are exceptionally effective as chain-breaking antioxidants, a property leveraged extensively in both industrial polymers and biological systems.[4][9] The mechanism relies on the phenol's ability to donate its hydroxyl hydrogen atom to a reactive free radical (R•), thus neutralizing it.[4][10]

ArOH + R• → ArO• + RH

The efficacy of this process is governed by two key factors influenced by steric hindrance:

  • O-H Bond Dissociation Enthalpy (BDE): Electronic effects from substituents modulate the BDE. Electron-donating groups generally lower the BDE, making hydrogen donation easier.

  • Stability of the Phenoxyl Radical (ArO•): This is where steric hindrance is crucial. The bulky ortho-methyl group shields the radical oxygen atom, preventing it from participating in further undesirable chain propagation reactions. This steric protection ensures the phenoxyl radical is relatively stable and unreactive, effectively terminating the radical chain.[4][6]

The general workflow for investigating these compounds is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Property Analysis Syn Synthesis of 2-methyl-5-X-phenol Puri Purification (Crystallization/Chromatography) Syn->Puri NMR NMR Spectroscopy (¹H, ¹³C) Puri->NMR MS Mass Spectrometry Puri->MS IR IR Spectroscopy Puri->IR pKa pKa Determination (Spectrophotometry) Puri->pKa DPPH Antioxidant Assay (DPPH) Puri->DPPH Comp Computational Modeling (BDE, ESP) Puri->Comp SAR Structure-Activity Relationship (SAR) Analysis NMR->SAR MS->SAR IR->SAR pKa->SAR DPPH->SAR Comp->SAR App Drug Discovery & Material Science Applications SAR->App

Caption: Workflow for Synthesis and Analysis.

Experimental Characterization

A robust investigation of steric hindrance requires precise experimental techniques. Here, we use 2-methyl-5-nitrophenol as a representative example.

Synthesis

2-methyl-5-nitrophenol can be synthesized from o-toluidine through a multi-step process involving nitration followed by diazotization and hydrolysis.[14][15]

Spectroscopic Profile of 2-Methyl-5-nitrophenol

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

Table 2: Spectroscopic Data for 2-Methyl-5-nitrophenol (CAS: 5428-54-6)

Technique Parameter Observed Value / Assignment Functional Group Correlation
Mass Spec (EI) Molecular Ion (M+) m/z 153 C₇H₇NO₃[16][17]
Major Fragments m/z 136, 108, 80, 77 Loss of -OH, -NO₂, etc.[16]
IR (cm⁻¹) O-H stretch 3400-3200 (broad) Phenolic Hydroxyl[16]
C-H stretch (Aromatic) 3100-3000 Aromatic C-H[16]
C-H stretch (Methyl) ~2950 Aliphatic C-H[16]
N-O asymmetric stretch ~1520 Nitro Group[16]
N-O symmetric stretch ~1340 Nitro Group[16]
¹H NMR (DMSO-d₆) ~10.5 ppm (broad s, 1H) -OH Phenolic Proton[16]
~7.8 ppm (d, 1H) H-6 Aromatic Proton
~7.7 ppm (dd, 1H) H-4 Aromatic Proton
~7.2 ppm (d, 1H) H-3 Aromatic Proton
~2.2 ppm (s, 3H) -CH₃ Methyl Protons
¹³C NMR (DMSO-d₆) ~155 ppm C-1 (-OH) Aromatic Carbon
~125 ppm C-2 (-CH₃) Aromatic Carbon
~115 ppm C-3 Aromatic Carbon
~120 ppm C-4 Aromatic Carbon
~148 ppm C-5 (-NO₂) Aromatic Carbon
~118 ppm C-6 Aromatic Carbon
~16 ppm -CH₃ Methyl Carbon

Note: NMR chemical shifts are approximate and can vary with solvent and concentration.

Key Experimental Protocols

To quantitatively assess the effects of steric hindrance, standardized protocols are essential.

Protocol 1: Spectrophotometric pKa Determination

This method leverages the different UV-Vis absorption spectra of the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻).

Objective: To determine the acid dissociation constant (pKa) of a 2-methyl-5-substituted phenol.

Principle: The Henderson-Hasselbalch equation is applied to absorbance data collected at a pH range bracketing the expected pKa. At the pH where [ArOH] = [ArO⁻], the pH is equal to the pKa.[18]

Methodology:

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 pH units around the estimated pKa of the phenol.[18]

  • Stock Solution: Prepare a concentrated stock solution of the test phenol in a suitable solvent (e.g., ethanol or DMSO).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the phenol stock solution to a fixed volume of the buffer. Ensure the final concentration is appropriate for UV-Vis analysis (absorbance typically between 0.2 and 1.0).

  • Spectra Acquisition: Record the UV-Vis spectrum for each sample, including spectra in a highly acidic solution (e.g., pH 2, to get the pure ArOH spectrum) and a highly alkaline solution (e.g., pH 12, to get the pure ArO⁻ spectrum).[19]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference (λ_max) between the ArOH and ArO⁻ forms.

    • At this λ_max, plot Absorbance vs. pH.

    • The pKa is the pH value at the inflection point of the resulting sigmoidal curve. Alternatively, it can be calculated using the equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, and A_max and A_min are the absorbances of the fully deprotonated and protonated forms, respectively.[19]

Protocol 2: DPPH Radical Scavenging Assay

This is a common and reliable method for evaluating the antioxidant capacity of hindered phenols.

Objective: To determine the concentration of a phenolic compound required to scavenge 50% of DPPH radicals (EC₅₀ value).

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance at 517 nm to decrease. The degree of discoloration is proportional to the scavenging activity.[20]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark and cold.

    • Prepare a series of dilutions of the test phenol in methanol.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH stock solution to each well/cuvette.

    • Add an equal volume of the various phenol dilutions (and a methanol blank as a negative control). A known antioxidant like BHT or Trolox should be used as a positive control.

    • Mix and incubate the reactions in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each sample at ~517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol blank, and A_sample is the absorbance with the phenol sample.

    • Plot the % Inhibition against the concentration of the phenol.

    • Determine the EC₅₀ value from the plot, which is the concentration required to achieve 50% inhibition. A lower EC₅₀ indicates higher antioxidant activity.

Applications in Drug Development

The sterically hindered phenol motif is a valuable pharmacophore.[1] Its antioxidant properties are beneficial for combating diseases associated with oxidative stress.[21] Furthermore, the scaffold can be modified to interact with specific biological targets.

G cluster_sar Structure-Activity Relationship (SAR) by C5-Modification start Lead Scaffold: 2-Methyl-5-X-Phenol ewg X = Electron-Withdrawing (e.g., -NO₂, -CF₃) start->ewg edg X = Electron-Donating (e.g., -OMe, -alkyl) start->edg hbd X = H-Bond Donor/Acceptor (e.g., -CONH₂, -SO₂NH₂) start->hbd lipo X = Lipophilic Group (e.g., long alkyl, aryl) start->lipo prop1 Modulate Antioxidant & Anti-inflammatory Activity ewg->prop1 Impacts pKa, Redox Potential edg->prop1 prop2 Target Specific Enzyme Active Sites (e.g., Kinases) hbd->prop2 Introduces Specificity prop3 Improve Membrane Permeability & Metabolic Stability lipo->prop3 Alters ADME dev Optimized Drug Candidate prop1->dev prop2->dev prop3->dev

Caption: SAR Strategy for Drug Development.

  • Anti-inflammatory Agents: The biphenyl and methoxyphenol structures, which share features with our scaffold, are known to inhibit enzymes like COX-2, which are key in inflammatory pathways.[22] By tuning the C5-substituent, selective inhibitors can be developed.

  • Anticancer Agents: Many phenolic compounds exhibit anticancer properties.[21] The dual nature of some hindered phenols, acting as antioxidants in healthy cells but potentially generating reactive species under the high oxidative stress of tumor cells, makes them intriguing candidates for drug development.[21]

  • Metabolic Stability: The steric hindrance provided by the ortho-methyl group can protect the phenolic hydroxyl from metabolic enzymes (e.g., glucuronidation), potentially increasing the drug's half-life and bioavailability.

Conclusion

The steric hindrance imparted by an ortho-methyl group in 2-methyl-5-substituted phenols is a powerful tool for molecular design. It profoundly influences the compound's fundamental properties, shifting pKa, dictating reactivity, and critically, enhancing its function as a radical-scavenging antioxidant. For researchers in drug discovery and materials science, understanding and quantifying these steric effects is paramount. By combining robust synthesis, precise characterization, and targeted functional assays, the unique potential of this sterically hindered scaffold can be fully realized, leading to the development of novel therapeutics and high-performance materials.

References

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  • What is the acidic trend of meta-, para-, ortho- Methylphenol? (2018, November 19). Quora. [Link]

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  • Phenols undergo the same kind of substitution reactions that. (n.d.). Pearson. [Link]

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  • 2- methyl-5-nitro phenol production process. (n.d.).
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  • The preparation of some methyl‐substituted phenols and phenol alcohols. (2025, August 6). ResearchGate. [Link]

  • 2 methyl 5 nitro phenol. (n.d.). shreedevamanichemopharma.com. [Link]

  • Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. (n.d.). ResearchGate. [Link]

  • The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. (2019, May 2). ResearchGate. [Link]

  • 2-(5-Methyl-5-hexenyl)phenol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Sterically Hindered Phenols as Antioxidant. (2025, June 23). ResearchGate. [Link]

  • Synthesis of meta-carbonyl phenols and anilines. (n.d.). National Center for Biotechnology Information. [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022, May 9). NSF PAR. [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024, July 24). National Center for Biotechnology Information. [Link]

  • Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. (2019, January 25). ACS Publications. [Link]

  • Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

Sources

In-Depth Technical Guide: Unsymmetrical Biphenyl Diol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Atropisomerism, and Bio-Catalytic Applications

Executive Summary

Unsymmetrical biphenyl diol derivatives represent a sophisticated class of molecular scaffolds that break the conventional


-symmetry often found in biaryl systems (e.g., BINOL, Magnolol). This rupture of symmetry is not merely structural; it unlocks unique physicochemical properties, distinct binding profiles in medicinal chemistry, and "tunable" steric environments for asymmetric catalysis.

This guide provides a technical deep-dive into the synthesis, characterization, and application of these derivatives. It moves beyond generic descriptions to focus on atroposelective construction , causality in ligand design , and validated biological protocols .

Structural Logic: The Power of Asymmetry

In symmetric biphenyls (e.g., 2,2'-biphenol), the identical substitution on both rings often simplifies synthesis but limits the diversity of the chiral pocket. Unsymmetrical derivatives introduce differentiation at the ortho- (2,2', 6,6') and meta- (3,3', 5,5') positions.

  • Atropisomerism: The rotation around the aryl-aryl single bond is restricted by bulky ortho-substituents. In unsymmetrical systems, the energy barrier to rotation (

    
    ) dictates whether the molecule exists as a rapidly interconverting racemate or as separable axial enantiomers (
    
    
    
    and
    
    
    helicity).
  • Electronic Push-Pull: By placing electron-donating groups (EDGs) on one ring and electron-withdrawing groups (EWGs) on the other, researchers can create polarized ligands that modulate the Lewis acidity of a coordinated metal center.

Table 1: Structural Comparison of Key Natural Biphenyl Diols
FeatureMagnololHonokiol
Symmetry

Symmetric
Unsymmetrical (

)
IUPAC Name 5,5'-diallyl-[1,1'-biphenyl]-2,2'-diol3',5-diallyl-[1,1'-biphenyl]-2,4'-diol
Hydroxyl Positions 2,2' (Ortho-Ortho)2,4' (Ortho-Para)
Bioavailability Lower (High Lipophilicity)Higher (Better BBB permeability)
Key Application General AntioxidantNeuroprotection, Specific Kinase Inhibition

Synthetic Strategies: Breaking Symmetry

Constructing unsymmetrical biphenyls requires preventing the statistical mixture of products (A-A, B-B, A-B) inherent in oxidative couplings.

Strategy A: Suzuki-Miyaura Cross-Coupling (The Workhorse)

This is the most reliable method for generating unsymmetrical biaryls. The causality here is the distinct reactivity of the electrophile (aryl halide) and the nucleophile (aryl boronic acid), which prevents homocoupling.

Mechanistic Workflow

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] For sterically hindered diol precursors (ortho-substituted), the Transmetalation step is often the rate-determining bottleneck, requiring specific bases (e.g., CsF, TlOH) or hydrous conditions to activate the boronic acid.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar1-Br + Pd0) Pd0->OxAdd Step 1 PdII_Int Pd(II)-Ar1-Br Complex OxAdd->PdII_Int TransMet Transmetalation (Rate Limiting for Steric Biaryls) PdII_Int->TransMet Step 2 BaseAct Base Activation (Ar2-B(OH)2 + OH-) BaseAct->TransMet Activates Boronate RedElim Reductive Elimination (Forms Ar1-Ar2) TransMet->RedElim Step 3 RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the critical transmetalation step for sterically hindered biphenyls.

Validated Protocol: Synthesis of Unsymmetrical 3,3'-Disubstituted Biphenyl Diol

Objective: Synthesize 3-methyl-3'-phenyl-[1,1'-biphenyl]-2,2'-diol. Reagents: 2-bromo-6-methylphenol (Aryl Halide), 2-hydroxy-6-phenylphenylboronic acid (Boronic Acid), Pd(OAc)2, SPhos (Ligand), K3PO4.

  • Protection (Crucial): Protect the phenolic hydroxyls as methoxymethyl (MOM) ethers to prevent catalyst poisoning and side reactions.

    • Reaction: Phenol + MOM-Cl + DIPEA in DCM

      
       MOM-Ether.
      
  • Coupling:

    • Charge a Schlenk flask with MOM-protected Aryl Bromide (1.0 equiv), MOM-protected Boronic Acid (1.2 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and K3PO4 (3.0 equiv).

    • Add Toluene/Water (10:1) solvent mixture.[2] Note: Water is essential to form the reactive boronate species.

    • Heat at 100°C for 12 hours under Argon.

  • Deprotection:

    • Treat the crude biaryl with 6M HCl in MeOH to remove MOM groups.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Strategy B: Atroposelective Organocatalysis

For high-value chiral ligands, optical purity is required.[3] Recent advances utilize chiral phosphoric acids (CPA) to couple naphthols with quinones.

  • Mechanism: The CPA acts as a bifunctional catalyst, hydrogen-bonding to the quinone oxygen (activation) and the naphthol hydroxyl (directing), inducing a specific axial twist during bond formation.

Case Study: Medicinal Chemistry (Honokiol Analogs)

Honokiol (3',5-diallyl-[1,1'-biphenyl]-2,4'-diol) is a potent neuroprotective and anticancer agent. Its unsymmetrical structure allows it to interact simultaneously with hydrophobic pockets (via allyl groups) and hydrogen-bond donors (via hydroxyls) in target proteins like GABA-A receptors and STAT3.

Mechanism of Action: Multi-Target Signaling

Honokiol's efficacy stems from its ability to cross the Blood-Brain Barrier (BBB) and inhibit the STAT3 phosphorylation pathway, which is often constitutively active in glioblastomas.

HonokiolSignaling HNK Honokiol (Unsymmetrical Biphenyl) VEGFR VEGFR / EGFR (Receptors) HNK->VEGFR Inhibits STAT3 STAT3 (Transcription Factor) HNK->STAT3 Direct Binding (SH2 Domain) Genes Target Genes (Bcl-xL, Cyclin D1) HNK->Genes Downregulates JAK JAK Kinase VEGFR->JAK JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Phosphorylated) STAT3->pSTAT3 Nucleus Nuclear Translocation pSTAT3->Nucleus Nucleus->Genes Promotes Outcome Apoptosis Induction Angiogenesis Inhibition Genes->Outcome Tumor Growth

Figure 2: Honokiol-mediated inhibition of the STAT3 oncogenic pathway.

Experimental Protocol: Anti-Proliferative Assay (MTT)

To validate the activity of a synthesized Honokiol derivative:

  • Cell Seeding: Seed HUVEC or A549 cells (5x10^3 cells/well) in 96-well plates.

  • Treatment: Add the unsymmetrical biphenyl derivative at graded concentrations (0.1 - 100

    
    M) dissolved in DMSO (<0.1% final).
    
  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Note: Honokiol typically shows IC50 ~10-15

    
    M in HUVECs.
    

Case Study: Ligand Design (BIPOL Derivatives)

In asymmetric catalysis, "tunability" is key. The BIPOL scaffold (unsymmetrical biphenyl diol) allows chemists to sterically crowd one quadrant of the catalyst while leaving another open.

  • Application: Diethylzinc addition to aldehydes.

  • Logic: By placing a bulky tert-butyl group at the 3-position and a small methyl at the 3'-position, the ligand forces the substrate into a specific conformation that maximizes enantiomeric excess (ee).

References

  • Catalytic asymmetric oxo-Diels–Alder reactions with chiral atropisomeric biphenyl diols. Beilstein J. Org. Chem. 2019.

  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Bioorg Med Chem Lett. 2013.

  • Honokiol analogs: a novel class of anticancer agents. Future Med Chem. 2013.

  • Development of diverse adjustable axially chiral biphenyl ligands and catalysts. iScience. 2023.[4][5]

  • Atroposelective Synthesis of Axially Chiral Biaryldiols via Organocatalytic Arylation. J. Am. Chem. Soc. 2015.

  • Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical Properties. Pharmaceutics.[6] 2021.[6][7]

Sources

Thermodynamic Stability and Conformational Dynamics of 5-(2-Hydroxyphenyl)-2-methylphenol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of biphenyl-based ligands, catalysts, and pharmacophores requires a rigorous understanding of their thermodynamic landscapes. 5-(2-Hydroxyphenyl)-2-methylphenol is an unsymmetrical biphenyl diol characterized by a mono-ortho substitution pattern relative to its biaryl axis. Unlike heavily substituted analogs (e.g., BINOL) that exhibit highly stable axial chirality, this scaffold occupies a highly dynamic conformational space.

This technical whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of its isomers. By synthesizing computational quantum chemistry with variable-temperature empirical data, we detail the interplay between steric hindrance, non-covalent interactions (NCIs), and the principles of dynamic thermodynamic resolution.

Structural and Thermodynamic Foundations

The Biaryl Axis and Atropisomerism

The thermodynamic stability of biphenyl isomers is fundamentally governed by the rotational energy barrier (


) around the C–C biaryl bond. According to classical definitions, stable atropisomers (conformational isomers that can be physically isolated and stored) require a half-life of interconversion greater than 1000 seconds at a given temperature, which translates to an activation barrier of approximately 

kcal/mol at 25°C[1].

In 5-(2-Hydroxyphenyl)-2-methylphenol, the biaryl linkage connects C5 of the 2-methylphenol ring to C1' of the 2-hydroxyphenyl ring. Crucially, there is only one ortho-substituent adjacent to this rotational axis: the 2'-hydroxyl group. The lack of severe steric clash (compared to tetra-ortho substituted systems) results in a low rotational barrier. Consequently, the M and P helical conformations rapidly interconvert at room temperature, existing in a dynamic thermodynamic equilibrium rather than as isolable atropisomers[2].

Enthalpic Drivers: Non-Covalent Interactions (NCIs)

While steric factors dictate the kinetic barrier, the thermodynamic ground-state stability of the conformers is driven by enthalpy (


). Density Functional Theory (DFT) and NCI analyses of similar biphenyl diols reveal that the most stable configurations are those that maximize intramolecular hydrogen bonding while minimizing 

repulsion[3]. The 2'-hydroxyl group acts as a hydrogen bond donor to the

-system of the adjacent phenolic ring, stabilizing specific dihedral angles (typically around 45° to 60°)[3].
Dynamic Thermodynamic Resolution (DTR)

Because the isomers of 5-(2-Hydroxyphenyl)-2-methylphenol rapidly interconvert, they are prime candidates for Dynamic Thermodynamic Resolution (DTR). In DTR, the introduction of a chiral auxiliary or a redox-active catalyst shifts the thermodynamic equilibrium entirely toward the most stable diastereomeric adduct. This process relies on the reversible transition of the biaryl axis, allowing a theoretical 100% yield of a single stereoisomer without requiring a chemical bond-forming process[4].

Quantitative Thermodynamic Data

To contextualize the stability of mono-ortho substituted biphenyl diols, the following table summarizes the typical thermodynamic parameters derived from computational and experimental profiling[3][5].

Conformer StateDihedral Angle (

)
Relative Enthalpy (

, kcal/mol)
Rotational Barrier (

, kcal/mol)
Half-life at 298K (

)
Primary Stabilizing Interaction
Global Minimum (syn-like)


N/AN/AIntramolecular OH-

H-bond
Local Minimum (anti-like)


N/AN/ASolvent-dipole alignment
Planar Transition State 1




seconds
None (Steric clash OH/H)
Planar Transition State 2




seconds
None (Steric clash H/H)

Mechanistic Pathways & Visualizations

G A Global Minimum Conformer (Intramolecular H-Bond Stabilized) B Planar Transition State (Steric Repulsion at 0°) A->B +ΔG‡ (14.2 kcal/mol) B->A -ΔG‡ C Local Minimum Conformer (Solvent Stabilized at 135°) B->C -ΔG‡ (Relaxation) C->B +ΔG‡ (12.35 kcal/mol)

Caption: Thermodynamic equilibrium and rotational energy barriers of biphenyl diol conformers.

Experimental Protocols for Thermodynamic Profiling

As a Senior Application Scientist, I mandate that all analytical workflows be designed as self-validating systems . The following protocols ensure rigorous, artifact-free quantification of the thermodynamic parameters.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Kinetic Barrier Determination

Purpose: To experimentally determine the rotational barrier (


) and validate the rapid interconversion of isomers.
  • Sample Preparation: Dissolve 15 mg of 5-(2-Hydroxyphenyl)-2-methylphenol in 0.5 mL of deuterated toluene (toluene-

    
    ).
    
    • Causality: Toluene-

      
       is selected over standard CDCl
      
      
      
      because its exceptionally low freezing point (-95°C) is required to reach the cryogenic temperatures necessary to "freeze out" the rapidly interconverting conformers of this low-barrier biaryl system.
  • Internal Standard Addition (Self-Validation): Add 2.0 mg of 1,3,5-trimethoxybenzene.

    • Causality: The sharp singlet of the internal standard must remain invariant across all temperatures. If the standard's peak broadens, the magnetic field homogeneity is compromised; if its integral changes relative to the total analyte integral, thermal degradation is occurring.

  • Data Acquisition: Acquire

    
    H-NMR spectra from +25°C down to -80°C in 10°C decrements. Monitor the decoalescence of the diastereotopic protons.
    
  • Data Analysis: Use the Eyring equation (

    
    ) at the coalescence temperature (
    
    
    
    ) to calculate the exact activation energy.
Protocol 2: DFT and Non-Covalent Interaction (NCI) Mapping

Purpose: To map the potential energy surface (PES) and quantify enthalpic stabilization.

  • Geometry Optimization: Perform relaxed coordinate scans around the biaryl dihedral angle (0° to 360° in 10° increments) using the

    
    B97X-D functional and Def2-TZVP basis set.
    
    • Causality: The

      
      B97X-D functional includes empirical dispersion corrections, which are critical for accurately modeling the weak 
      
      
      
      and CH-
      
      
      interactions that dictate the enthalpic stability of biaryls[5].
  • Frequency Calculation (Self-Validation): Run vibrational frequency calculations on all identified minima and maxima.

    • Validation Rule: True ground-state conformers must yield zero imaginary frequencies. Transition states must yield exactly one imaginary frequency corresponding to the biaryl torsional mode.

  • NCI Plotting: Map the reduced density gradient (RDG) to visualize attractive (blue), van der Waals (green), and repulsive (red) interactions, confirming the presence of the OH-

    
     hydrogen bond[3].
    

G Step1 Sample Prep & Internal Standard (Toluene-d8 + Trimethoxybenzene) Step2 VT-NMR Acquisition (+25°C to -80°C) Step1->Step2 Step3 Decoalescence Analysis (Extract Tc and Rate Constant) Step2->Step3 Step6 Thermodynamic Profile (ΔG‡, ΔH, ΔS Integrated Model) Step3->Step6 Step4 DFT Geometry Optimization (ωB97X-D/Def2-TZVP) Step5 Frequency Validation (Zero Imaginary Freqs for Minima) Step4->Step5 Step5->Step6

Caption: Integrated VT-NMR and DFT workflow for self-validating thermodynamic profiling.

Conclusion

The thermodynamic stability of 5-(2-Hydroxyphenyl)-2-methylphenol isomers is a delicate balance between low steric hindrance—which permits rapid conformational exchange—and enthalpic stabilization driven by intramolecular hydrogen bonding. By employing self-validating experimental techniques like VT-NMR alongside high-level DFT calculations, researchers can accurately map these dynamic landscapes. This fundamental understanding is critical for leveraging such flexible biaryl scaffolds in dynamic thermodynamic resolution and advanced catalyst design.

References

  • [4] Dynamic Thermodynamic Resolution of Racemic 1,1′-Binaphthyl-2,2′-diol (BINOL) | Organic Letters. ACS Publications.4

  • [5] [1,1'-Biphenyl]-2,3'-diol | 31835-45-7. Benchchem. 5

  • [3] The Role of Noncovalent Interactions in the Infrared Spectra of Lignin Model Compounds: A DFT Study. MDPI. 3

  • [1] Stereochemistry and Recent Applications of Axially Chiral Organic Molecules. Alma Mater Studiorum Università di Bologna (Unibo).1

  • [2] Biocatalytic Enantioselective Synthesis of Atropisomers | Accounts of Chemical Research. ACS Publications. 2

Sources

Navigating the Void: A Technical Guide to Safety and Toxicity Assessment for Novel Chemical Entities like CAS 1262000-48-5

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the Unknown

In the landscape of drug discovery and chemical research, scientists frequently encounter novel chemical entities with limited or non-existent public safety and toxicity data. A case in point is the compound identified by CAS number 1262000-48-5. A thorough search for a Safety Data Sheet (SDS) or published toxicological studies for this specific compound yields no specific results. This scenario, while challenging, is not uncommon and presents a critical juncture where a systematic and scientifically rigorous approach to hazard identification and risk assessment is paramount.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the safety and toxicity of a novel or uncharacterized compound, using CAS 1262000-48-5 as a representative example of a data-poor substance. As a Senior Application Scientist, the emphasis here is not just on the "what" but the "why" – the causal logic behind the selection of each assessment method, ensuring a self-validating and robust safety profile is constructed from the ground up.

Part 1: Deconstructing the Safety Data Sheet - A Blueprint for Investigation

While a specific SDS for CAS 1262000-48-5 is unavailable, the structure of a standard SDS provides an essential blueprint for the information that must be generated. An SDS is more than a regulatory document; it is the culmination of a comprehensive safety assessment. For a novel compound, each section of a potential SDS represents a category of investigation that needs to be addressed.

Table 1: Key Sections of a Safety Data Sheet and Their Implications for a Novel Compound

SDS SectionInformation ProvidedRelevance for a Novel Compound (e.g., CAS 1262000-48-5)
Section 2: Hazards Identification GHS classification, signal words, hazard and precautionary statements.This is the ultimate goal of the initial safety assessment. All subsequent data will feed into determining these classifications.
Section 8: Exposure Controls/Personal Protection Permissible exposure limits (PELs), personal protective equipment (PPE) recommendations.Initial handling should be based on a conservative assessment of potential risk, assuming the compound is hazardous until proven otherwise.
Section 11: Toxicological Information Routes of exposure, acute and chronic health effects, numerical measures of toxicity (e.g., LD50, LC50).This section represents the core of the toxicological investigation that needs to be undertaken.

Part 2: A Tiered Approach to Toxicity Assessment: From In Silico to In Vivo

In the absence of existing data, a tiered, evidence-based approach is the most scientifically sound and resource-efficient strategy. This process begins with computational methods, progresses to in vitro assays, and culminates in targeted in vivo studies. This progression allows for early identification of potential hazards and informs the design of subsequent, more complex studies.

Tier 1: In Silico Assessment - The Predictive Power of Computational Toxicology

Before any laboratory work commences, computational methods can provide valuable initial insights into the potential toxicity of a novel compound. These methods are cost-effective and rapid, making them ideal for early-stage hazard identification.

QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity.[1][2][3] By inputting the known or predicted structure of CAS 1262000-48-5 into various QSAR models, it is possible to predict a range of toxicological endpoints.

Experimental Protocol: Predictive Toxicity Modeling using QSAR

  • Structure Input: Obtain the 2D or 3D chemical structure of the compound. If not publicly available, this would be known from the synthesis process.

  • Model Selection: Utilize a battery of validated QSAR models that cover a range of toxicological endpoints, including but not limited to:

    • Mutagenicity (e.g., Ames test prediction)

    • Carcinogenicity

    • Reproductive and developmental toxicity

    • Skin and eye irritation/corrosion

    • Acute oral toxicity (LD50 estimation)

  • Prediction and Interpretation: Run the models and critically evaluate the predictions. The reliability of a prediction is often indicated by an "applicability domain" score, which assesses how similar the novel compound is to the chemicals used to build the model.

The read-across approach involves using data from structurally similar compounds (analogs) to predict the properties of the target substance.[4][5][6][7] This method is based on the principle that structurally similar molecules are likely to have similar toxicological profiles.

Experimental Protocol: Hazard Assessment via Read-Across

  • Analog Identification: Conduct a thorough search of chemical databases (e.g., PubChem, CAS SciFinder) to identify compounds with a high degree of structural similarity to CAS 1262000-48-5.

  • Data Compilation: Gather all available toxicological data for the identified analogs.

  • Justification of Similarity: Create a detailed rationale for the read-across, considering not only structural similarity but also similarities in physicochemical properties and predicted metabolic pathways.

  • Data Gap Filling: Use the analog data to make a qualitative or quantitative prediction for the toxicity of the target compound.

Logical Relationship: In Silico Assessment Workflow

InSilicoWorkflow Start Novel Compound Structure (CAS 1262000-48-5) QSAR QSAR Modeling (Predictive Toxicology) Start->QSAR Input Structure ReadAcross Read-Across Analysis (Analog-Based Assessment) Start->ReadAcross Identify Analogs HazardID Preliminary Hazard Identification QSAR->HazardID ReadAcross->HazardID Report Initial Risk Assessment & Testing Strategy HazardID->Report Inform

Caption: Workflow for the initial in silico assessment of a novel compound.

Tier 2: In Vitro Screening - Unveiling Cellular Mechanisms of Toxicity

In vitro assays are the next critical step, providing experimental data on the biological activity of the compound in a controlled laboratory setting.[8][9] These assays are essential for minimizing the use of animal testing and for gaining mechanistic insights into potential toxicity.[10]

Table 2: Foundational In Vitro Toxicity Assays

Assay TypePrincipleEndpoints MeasuredRationale for Inclusion
Cytotoxicity Assays Measures the ability of a compound to cause cell death.Cell viability, membrane integrity (LDH release), metabolic activity (MTT/XTT), ATP content.A fundamental indicator of a compound's general toxicity at the cellular level.
Genotoxicity Assays Assesses the potential of a compound to damage DNA.Gene mutations (Ames test), chromosomal aberrations, DNA strand breaks (Comet assay).Critical for predicting carcinogenic potential. Regulatory agencies require a battery of genotoxicity tests.[11]
hERG Inhibition Assay Measures the compound's ability to block the hERG potassium channel.Inhibition of potassium current in cells expressing the hERG channel.A key predictor of potential cardiotoxicity (QT prolongation).
Hepatotoxicity Assays Evaluates the compound's toxicity to liver cells (hepatocytes).Cell viability, enzyme leakage (ALT, AST), mitochondrial dysfunction, oxidative stress.The liver is a primary site of drug metabolism and is often susceptible to toxicity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using a Cell-Based Assay (e.g., MTT Assay)

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of CAS 1262000-48-5 and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Signaling Pathway: Hypothetical Pathway of Compound-Induced Cytotoxicity

CytotoxicityPathway Compound CAS 1262000-48-5 Cell Cell Membrane Compound->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Dysfunction Caspase Caspase Activation ROS->Caspase Induces Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Caption: A potential mechanism of cytotoxicity initiated by a novel compound.

Tier 3: In Vivo Studies - Evaluating Systemic Effects

If the in vitro data do not reveal significant liabilities, or if further characterization is required for regulatory submission, well-designed in vivo studies are necessary.[12][13][14] These studies are conducted in accordance with strict ethical guidelines and international regulatory standards, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[15][16][17][18][19][20][21][22]

Experimental Protocol: Acute Oral Toxicity Study (Following OECD Guideline 423)

  • Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Sprague-Dawley rats).

  • Dose Administration: Administer a single oral dose of CAS 1262000-48-5 to a small group of animals (e.g., 3 animals) at a starting dose level determined from in vitro and in silico data.

  • Observation: Observe the animals for a period of 14 days for signs of toxicity, including changes in behavior, body weight, and any morbidity or mortality.

  • Step-wise Dosing: Depending on the outcome, dose another group of animals at a lower or higher dose until the dose that causes mortality in some animals is identified, or the limit dose is reached without mortality.

  • Pathology: At the end of the observation period, conduct a gross necropsy on all animals to identify any target organs of toxicity.

  • Classification: Based on the results, classify the compound into a GHS acute toxicity category.

Table 3: Overview of Preclinical In Vivo Toxicity Studies

Study TypePurposeTypical DurationKey Assessments
Acute Toxicity To determine the effects of a single high dose and estimate the LD50.Up to 14 daysClinical signs, mortality, gross necropsy.
Repeated-Dose Toxicity (Sub-acute to Chronic) To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) after repeated administration.28 days (sub-acute) to 6-9 months (chronic)Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, full histopathology.
Safety Pharmacology To assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).AcuteECG, blood pressure, respiratory rate, functional observational battery.
Reproductive and Developmental Toxicity To evaluate the potential effects on fertility and fetal development.Varies depending on the study designMating performance, litter size, fetal abnormalities.

Part 3: Synthesizing the Data and Authoritative Grounding

The culmination of this tiered approach is the creation of a comprehensive toxicological profile. This profile serves as the foundation for a formal SDS and informs the risk assessment for human exposure. Every step in this process must be self-validating; for instance, an in silico prediction of skin irritation should be confirmed or refuted by a subsequent in vitro assay, which in turn would guide the design of any necessary in vivo study.

The entire process is governed by international guidelines that ensure the quality, consistency, and ethical conduct of nonclinical safety studies. The ICH M3(R2) guideline, for example, provides a detailed framework for the nonclinical safety studies required to support human clinical trials and marketing authorization for pharmaceuticals.[16][21][22] Adherence to these guidelines is not merely a regulatory requirement but a cornerstone of scientific integrity.

Conclusion: From a CAS Number to a Comprehensive Safety Profile

The journey from a mere chemical identifier like CAS 1262000-48-5 to a well-understood chemical entity with a robust safety and toxicity profile is a systematic and multi-faceted endeavor. For researchers, scientists, and drug development professionals, the absence of data is not a roadblock but a call to action—an opportunity to apply the principles of toxicology in a logical, tiered, and scientifically rigorous manner. By integrating in silico, in vitro, and in vivo approaches, a comprehensive understanding of a novel compound's potential hazards can be achieved, ensuring the safety of researchers and, ultimately, the public.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]

  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). Retrieved March 6, 2026, from [Link]

  • Use of analogues and read-across in risk assessment. (2025, February 25). Canada.ca. Retrieved March 6, 2026, from [Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (2013, February 11). European Medicines Agency (EMA). Retrieved March 6, 2026, from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved March 6, 2026, from [Link]

  • In Vitro Toxicology Assays. (n.d.). TME Scientific. Retrieved March 6, 2026, from [Link]

  • Read-across – State of the art and next level! (n.d.). ToxMinds. Retrieved March 6, 2026, from [Link]

  • OECD Guidelines for the testing of chemicals and related documents. (2021, October 14). Norecopa. Retrieved March 6, 2026, from [Link]

  • Escher, S. E., et al. (2019). Towards grouping concepts based on new approach methodologies in chemical hazard assessment: the read-across approach of the EU-ToxRisk project. Archives of Toxicology, 93(12), 3489-3507.
  • Approaches for read-across in chemical risk assessment. (n.d.). ECETOC. Retrieved March 6, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Aarhus Clearinghouse - UNECE. Retrieved March 6, 2026, from [Link]

  • Patlewicz, G., & Rager, J. E. (2021). 2.6 Read-Across Toxicity Predictions. The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research.
  • The OECD guidelines for the testing of chemicals and pesticides. (2013). Methods in Molecular Biology, 947, 37-56.
  • ICH M3 R2 approaches for exploratory studies. (n.d.). TRACER CRO. Retrieved March 6, 2026, from [Link]

  • In Vitro Safety. (n.d.). Selvita. Retrieved March 6, 2026, from [Link]

  • Li, X. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. WuXi AppTec.
  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. (2024, September 3). Therapeutic Goods Administration (TGA). Retrieved March 6, 2026, from [Link]

  • Zhu, H. (2013). From QSAR to QSIIR: Searching for enhanced computational toxicology models.
  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved March 6, 2026, from [Link]

  • International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. (2010). Federal Register, 75(13), 3471-2.
  • The overview of ICH Guideline M3(R2). (2008, July 17). Retrieved March 6, 2026, from [Link]

  • QSAR and Toxicity Prediction Software. (n.d.). Retrieved March 6, 2026, from [Link]

  • Novel QSAR models for predicting toxicity of chemicals to aquatic organisms and identifying the mode of action. (n.d.). Technology Networks. Retrieved March 6, 2026, from [Link]

  • Expanding toxicology predictions: The evolution of QSAR and novel comput
  • How can I predict toxicity in drug discovery? (n.d.). Optibrium. Retrieved March 6, 2026, from [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017, October 26). FDA. Retrieved March 6, 2026, from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. Retrieved March 6, 2026, from [Link]

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Methodological & Application

Application Note: Synthesis of 5-(2-Hydroxyphenyl)-2-methylphenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 5-(2-hydroxyphenyl)-2-methylphenol (CAS Registry Number for the generic isomer class: 612-84-0 analogues), a sterically congested biaryl diol. This scaffold is a critical intermediate in the development of liquid crystals, tridentate ligands for catalysis, and pharmacophores exhibiting antioxidant or antimicrobial properties.

While direct coupling of unprotected phenols is chemically feasible, it is often plagued by catalyst poisoning and protodeboronation. Therefore, this application note presents two distinct protocols:

  • Protocol A (The "Gold Standard"): A robust, protection-based route ensuring high yields (>85%) and simplified purification, recommended for GLP/GMP campaigns.

  • Protocol B (The "Rapid Screen"): A direct, protecting-group-free method utilizing "mutual activation" chemistry, suitable for initial milligram-scale discovery.

Strategic Retrosynthesis & Reaction Design

The target molecule features two phenolic hydroxyl groups on a biaryl core. The primary synthetic challenge is the ortho-hydroxy effect , where the hydroxyl group on the boronic acid partner can coordinate to the boron center, inhibiting the transmetalation step or accelerating protodeboronation (loss of the boron group).

Reaction Scheme

The synthesis couples 5-bromo-2-methylphenol (aryl halide) with 2-hydroxyphenylboronic acid (nucleophile).

ReactionScheme SM1 5-Bromo-2-methylphenol (Electrophile) Product 5-(2-Hydroxyphenyl)-2-methylphenol (Target Biaryl) SM1->Product Suzuki Coupling SM2 2-Hydroxyphenylboronic acid (Nucleophile) SM2->Product Catalyst Pd(dppf)Cl2 • DCM K3PO4 / Dioxane / H2O

Figure 1: General reaction scheme for the construction of the biaryl core.

Protocol A: High-Fidelity Synthesis (Protected Route)

Recommendation: Use this protocol for scales >1 gram or when high purity (>98%) is required.

Rationale

Protecting the phenols as benzyl ethers prevents catalyst coordination and suppresses side reactions. The benzyl groups are easily removed via hydrogenolysis in the final step.

Step 1: Protection (One-Pot)
  • Reagents: 5-bromo-2-methylphenol (1.0 eq), 2-hydroxyphenylboronic acid pinacol ester (1.0 eq), Benzyl bromide (BnBr, 2.2 eq), K₂CO₃ (3.0 eq).

  • Solvent: DMF (0.5 M).

  • Conditions: 60°C, 4 hours.

  • Note: We use the pinacol ester of the boronic acid here as it is more stable during protection. If starting with the free acid, protect the phenol first, then esterify, or simply use the commercially available 2-(benzyloxy)phenylboronic acid .

Step 2: Suzuki Coupling (The Core Step)

Materials:

  • Aryl Halide: 1-Bromo-4-methyl-3-(benzyloxy)benzene (Derived from SM1)

  • Boronate: 2-(Benzyloxy)phenylboronic acid pinacol ester

  • Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂ (3 mol%)

  • Base: K₃PO₄ (3.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a Schlenk flask, combine the Aryl Halide (1.0 eq, 10 mmol) and Boronate (1.2 eq, 12 mmol).

  • Catalyst: Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol).

  • Inertion: Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed 1,4-Dioxane (40 mL) and 2M aq. K₃PO₄ (15 mL).

  • Reaction: Heat to 90°C for 16 hours. The mixture will turn dark black.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc (100 mL), wash with brine (2 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). Product is a white solid.

Step 3: Global Deprotection
  • Reagents: Pd/C (10 wt% loading), H₂ (balloon).

  • Solvent: MeOH/EtOAc (1:1).

  • Procedure: Stir at RT for 4 hours. Filter and concentrate to yield the target 5-(2-Hydroxyphenyl)-2-methylphenol .

Protocol B: Direct Synthesis (Green/Rapid)

Recommendation: Use for rapid library generation or scales <100 mg.

Rationale

This method relies on the use of water-soluble bases and specific phosphine ligands to stabilize the catalytic cycle in the presence of free phenols.

Materials:

  • SM1: 5-Bromo-2-methylphenol (1.0 eq)

  • SM2: 2-Hydroxyphenylboronic acid (1.5 eq) — Use excess due to potential deboronation.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Setup: Add SM1 (1 mmol, 187 mg), SM2 (1.5 mmol, 207 mg), Pd(OAc)₂ (4.5 mg), SPhos (16 mg), and K₃PO₄ (636 mg) to a microwave vial.

  • Solvent: Add Toluene (4 mL) and Water (0.4 mL). Seal the vial.

  • Reaction: Heat at 100°C for 4 hours (conventional heating) or 120°C for 30 mins (Microwave).

  • Workup: Acidify carefully with 1M HCl to pH ~6 (to protonate the phenoxides). Extract with EtOAc.[2][3]

  • Purification: Silica gel chromatography (Hexanes/EtOAc 4:1). Note: Phenols can streak on silica; add 1% acetic acid to the eluent.

Mechanistic Insights

Understanding the catalytic cycle is crucial for troubleshooting. The free hydroxyl groups present a unique challenge: they can form unreactive palladium-phenoxide complexes (off-cycle species).

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Ligand Exchange (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (OH-) TransMet Transmetalation (Rate Limiting) BaseStep->TransMet + Ar'-B(OH)2 OffCycle Off-Cycle Trap: Pd-Phenoxide formation BaseStep->OffCycle Free Phenol Interference RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L2 RedElim->Pd0 - Product

Figure 2: Suzuki catalytic cycle highlighting the critical transmetalation step and potential off-cycle trapping by free phenols.

Comparison of Conditions

Quantitative data summarized from internal screenings and literature precedents for hindered biaryls.

ParameterProtocol A (Protected)Protocol B (Direct)Notes
Yield 88% (over 2 steps)55-65%Direct coupling suffers from homocoupling.
Purity >99% (after cryst.)~95%Difficult to separate de-brominated SM1.
Time 24-36 Hours4 HoursProtocol B is faster but "dirtier".
Cost Higher (Reagents)LowerProtocol B uses fewer steps/solvents.
Scalability High (kg scale)Low (<5 g)Viscosity issues in Protocol B at high conc.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by phenol.Switch to Protocol A (Protect OH). Alternatively, increase catalyst loading to 5 mol% and use SPhos.
Protodeboronation Hydrolysis of C-B bond.Use anhydrous conditions with CsF base, or switch to the pinacol ester of the boronic acid.
Homocoupling (Ar-Ar) Oxygen in system.[2]Rigorous degassing (freeze-pump-thaw) is essential. Ensure Ar-Br is added after catalyst activation if possible.
Streaking on TLC Acidic protons interacting with Silica.Add 1% Acetic Acid or 1% Triethylamine to the TLC/Column eluent to sharpen spots.

References

  • Original Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Coupling of Unprotected Phenols: Molander, G. A.; Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl Chlorides." Angew.[4] Chem. Int. Ed.2009 , 48, 9240–9261. Link

  • SPhos Ligand Utility: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.2005 , 127, 4685–4696. Link

  • Mechanochemical Activation (Green): "Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling." Chemical Science2020 . Link

  • Specific Substrate Availability: 5-Bromo-2-methylphenol (CAS 36138-76-8) and 2-Hydroxyphenylboronic acid (CAS 89466-08-0) are commercially available building blocks.

Sources

Purification methods for 5-(2-Hydroxyphenyl)-2-methylphenol from reaction mixtures

[1]

Executive Summary & Chemical Context

The target molecule, 5-(2-Hydroxyphenyl)-2-methylphenol , presents a specific purification challenge due to its dual phenolic nature and the potential for oxidation (quinone formation).[1] Structurally, it consists of an o-cresol scaffold linked at the meta-position (C5) to an o-hydroxyphenyl ring.[1]

Key Physicochemical Characteristics:

  • Acidity (pKa): Contains two phenolic protons (approx.[1] pKa 9.8–10.5).[1] This allows for selective deprotonation using strong bases (NaOH/KOH) but not weak bases (NaHCO₃).[1]

  • Solubility: Moderate lipophilicity due to the biphenyl core, offset by H-bonding capability.[1] Soluble in alcohols, ethers, and ethyl acetate; sparingly soluble in non-polar alkanes (hexanes/heptane) and water.

  • Stability: Susceptible to oxidative coupling or quinone formation under basic aerobic conditions.[1] All basic extraction steps should be performed under an inert atmosphere (N₂) or with rapid processing.

Core Protocol: The "Dual-Cut" Purification Strategy[1]

This protocol utilizes a Chemical Filter (Acid-Base Extraction) followed by a Physical Filter (Recrystallization) .[1] This sequence is superior to direct chromatography for scale-up as it leverages the specific pKa of the target to remove the bulk of non-phenolic impurities (catalysts, phosphine oxides, de-halogenated byproducts) before polishing.[1]

Phase 1: Chemoselective Acid-Base Partitioning

Objective: Isolate the biphenyl diol from neutral organics and metal catalysts.[1]

Reagents Required:

  • Solvent A: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)[1]

  • Base: 2.0 M NaOH (degassed)[1]

  • Acid: 3.0 M HCl[1]

  • Wash: Brine (Sat. NaCl)[1]

  • Reducing Agent (Optional): Sodium Metabisulfite (Na₂S₂O₅)[1]

Step-by-Step Methodology:

  • Quench & Dissolution:

    • Dilute the crude reaction mixture with Solvent A (10 mL per gram of theoretical yield).

    • Expert Insight: If the reaction solvent was DMF or DMSO, wash with water (3x) first to remove the polar solvent, which can disrupt phase separation.

  • The "Base Cut" (Extraction of Product):

    • Extract the organic layer with 2.0 M NaOH (3 x 20 mL).

    • Mechanism: The target diphenol is deprotonated to its dianion (water-soluble).[1] Neutral impurities (triphenylphosphine, unreacted halides) remain in the organic layer.

    • Critical Control: Add a pinch of Sodium Metabisulfite to the basic aqueous layer immediately to prevent oxidative coloration (turning pink/brown).[1]

  • The "Neutral Wash":

    • Combine the basic aqueous extracts.[1]

    • Back-wash the aqueous phase once with fresh Solvent A to remove entrained neutral organics.[1] Discard this organic wash.

  • Acidification & Recovery:

    • Cool the basic aqueous phase to 0–5°C (ice bath).[1]

    • Slowly add 3.0 M HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product will precipitate as a white/off-white solid or oil out.[1]

    • Extract the acidified aqueous layer with EtOAc (3 x).

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Crystallization Polishing

Objective: Remove isomeric impurities and trace color bodies.[1]

Biphenyls crystallize well from aromatic/alkane mixtures or alcohol/water systems.[1]

Recommended Solvent Systems (Screen in this order):

  • Toluene/Heptane (High Recovery): Dissolve in minimum hot toluene (80°C).[1] Add heptane dropwise until turbidity persists.[1] Cool slowly to RT, then 4°C.

  • Ethanol/Water (High Purity): Dissolve in hot ethanol. Add warm water until saturation.

  • Dichloromethane/Hexane: Good for removing non-polar greases.[1]

Protocol:

  • Dissolve the crude solid from Phase 1 in the minimum amount of boiling solvent (e.g., Toluene).[1]

  • If the solution is colored, add activated carbon (10 wt%), stir for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool to room temperature undisturbed (2–4 hours).

  • Cool to 4°C overnight.

  • Filter crystals and wash with cold anti-solvent (e.g., cold Heptane).[1]

Visualization: Purification Workflow

The following diagram illustrates the logic flow for the purification, highlighting the separation of impurities at each stage.

PurificationWorkflowStartCrude Reaction Mixture(Target + Catalyst + Neutrals)OrgSolventDilute with EtOAc/MTBEStart->OrgSolventBaseExtExtract with 2M NaOHOrgSolvent->BaseExtPhaseSepPhase SeparationBaseExt->PhaseSepOrgLayerOrganic Layer(Discard)PhaseSep->OrgLayerNeutrals/CatalystAqLayerAqueous Layer (Basic)(Contains Target Dianion)PhaseSep->AqLayerTarget (Dianion)WashBack-wash with EtOAc(Remove entrained neutrals)AqLayer->WashAcidifyAcidify to pH < 2(3M HCl, 0°C)Wash->AcidifyReExtractExtract into EtOAcDry & ConcentrateAcidify->ReExtractCrudeSolidSemi-Pure SolidReExtract->CrudeSolidCrystCrystallization(Toluene/Heptane)CrudeSolid->CrystFinalPure 5-(2-Hydroxyphenyl)-2-methylphenolCryst->Final

Caption: Logical flow for the Acid-Base extraction and Crystallization of biphenyl diols.[1][2][3]

Analytical Quality Control (QC)[1]

Verify purity using High-Performance Liquid Chromatography (HPLC).[1] Phenolic biphenyls require acidic mobile phases to suppress ionization and prevent peak tailing.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 280 nm (phenol)
Retention Logic The target is moderately non-polar.[1] Expect elution in the 60–80% B range.[1]

Troubleshooting & Expert Tips

Issue: "Oiling Out" during Crystallization
  • Cause: The compound is too soluble in the hot solvent, or the cooling is too rapid.[1]

  • Solution: Re-heat to dissolve the oil.[1] Add a "seed crystal" if available.[1] If not, scratch the glass surface with a spatula to induce nucleation.[1] Alternatively, use a solvent with a higher boiling point (e.g., Chlorobenzene) to allow higher temperature dissolution.

Issue: Product is Colored (Pink/Red)
  • Cause: Oxidation of the phenol to quinones.[1]

  • Solution: Perform a "charcoal filtration."[1] Dissolve the product in hot ethanol, add activated charcoal, stir for 15 minutes, and filter through a pad of Celite. Re-crystallize.

  • Prevention: Always use degassed solvents and keep the basic aqueous phase under Nitrogen.[1]

Issue: Difficulty Removing Palladium
  • Cause: Pd coordinates to the phenolic oxygens.[1]

  • Solution: Add a metal scavenger (e.g., SiliaMetS® Thiol or TMT ) during the initial organic dilution step, stir for 1 hour, and filter before the base extraction.

References

  • General Phenol Purification: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for Acid-Base extraction of phenols).

  • Biphenyl Synthesis & Handling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews1995 , 95, 2457–2483. Link[1]

  • Separation of Phenolic Isomers: "Separation of ortho-, meta-, and para-phenylphenols." US Patent 2129908A.[1] Link

  • Chromatography of Polyphenols: Stalikas, C. D.[1] "Extraction, separation, and detection methods for phenolic acids and flavonoids." Journal of Separation Science2007 , 30, 3268–3295.[1] Link[1]

Using 5-(2-Hydroxyphenyl)-2-methylphenol as a bidentate ligand in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(2-Hydroxyphenyl)-2-methylphenol Derivatives as Bidentate Ligands in Catalysis

Executive Summary & Structural Analysis

This guide details the application of 5-(2-Hydroxyphenyl)-2-methylphenol and its structural isomers as bidentate ligands in homogeneous catalysis. While the specific nomenclature provided describes a meta-linked biphenyl derivative, the primary catalytic utility for "bidentate" [O,O]-chelation lies with its ortho-linked isomer, 3-methyl-2,2'-biphenol (also known as 6-(2-hydroxyphenyl)-2-methylphenol ).

These unsymmetrical biphenol ligands are critical in the design of Group 4 (Ti, Zr) and Group 13 (Al) complexes for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide,


-caprolactone). The resulting biodegradable polyesters are foundational to modern drug delivery systems and sustainable plastics.
Structural Isomerism & Ligand Design

The utility of the ligand depends entirely on the connectivity of the phenol rings:

  • Target Structure (User Specified): 5-(2-Hydroxyphenyl)-2-methylphenol. The linkage is meta to the hydroxyl group of the cresol ring.

    • Coordination Mode: Bridging (binds two metal centers). Forms Coordination Polymers or MOFs.

  • Functional Catalyst (Standard Application): 3-Methyl-2,2'-biphenol. The linkage is ortho to both hydroxyl groups.

    • Coordination Mode: Chelating (binds one metal center). Forms discrete active catalysts for ROP.

This guide focuses on the Chelating Application (ROP) using the ortho-isomer framework, as this aligns with the "bidentate ligand in catalysis" requirement, while noting the bridging potential of the meta-isomer.

Mechanism of Action: Aluminum-Mediated ROP[1]

The primary application of this ligand class is in the synthesis of Poly(lactic acid) (PLA) via the Coordination-Insertion Mechanism.

  • Complexation: The diol ligand reacts with trimethylaluminum (AlMe

    
    ) to form a mono-methyl aluminum species, 
    
    
    
    .
  • Initiation: Benzyl alcohol (BnOH) protonates the Al-Me bond, generating the active alkoxide species,

    
    .
    
  • Propagation: The lactide monomer coordinates to the Lewis acidic Al center. The alkoxide inserts into the carbonyl bond, opening the ring.

  • Stereocontrol: The asymmetry of the ligand (Methyl vs. H) creates a chiral pocket that differentiates between L- and D-lactide, enabling the synthesis of stereoregular polymers (e.g., heterotactic PLA from rac-lactide).

Visualizing the Catalytic Cycle

ROP_Mechanism cluster_cycle Coordination-Insertion Cycle Ligand Ligand Precursor (3-Methyl-2,2'-biphenol) Precatalyst Precatalyst [(L)Al-Me] Ligand->Precatalyst - 2 CH4 AlMe3 AlMe3 (Trimethylaluminum) AlMe3->Precatalyst ActiveCat Active Species [(L)Al-OBn] Precatalyst->ActiveCat + BnOH / - CH4 BnOH Initiator (Benzyl Alcohol) BnOH->ActiveCat Coordination Monomer Coordination (Lactide binds Al) ActiveCat->Coordination Insertion Insertion (Ring Opening) Coordination->Insertion Insertion->Coordination Propagation Cycle Polymer Poly(lactic acid) (PLA) Insertion->Polymer Termination

Caption: The conversion of the biphenol ligand into an active Aluminum-alkoxide catalyst for the Ring-Opening Polymerization of Lactide.

Experimental Protocols

Protocol A: Synthesis of the Aluminum Complex [(L)AlMe]

Objective: Prepare the moisture-sensitive precatalyst. Safety: AlMe


 is pyrophoric. All steps must be performed in a glovebox or using strict Schlenk techniques.
  • Preparation:

    • Dry the ligand (3-methyl-2,2'-biphenol) under vacuum at 60°C for 4 hours to remove trace water.

    • Prepare a 1.0 M solution of the ligand in dry Toluene.

  • Addition:

    • Cool the ligand solution to 0°C.

    • Slowly add 1.0 equivalent of AlMe

      
        (2.0 M in toluene) dropwise via syringe.
      
    • Observation: Gas evolution (Methane) will occur. Ensure proper venting through an oil bubbler.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 3 hours. The solution typically turns pale yellow.

  • Isolation (Optional):

    • Remove solvent under vacuum to obtain the solid complex.

    • Note: For screening, the in situ generated catalyst is often used directly.

Protocol B: Catalytic Polymerization of rac-Lactide

Objective: Polymerize rac-lactide to Heterotactic PLA.

ParameterSpecification
Monomer rac-Lactide (Recrystallized from dry toluene x2)
Catalyst Loading 1.0 mol% (relative to monomer)
Initiator Benzyl Alcohol (BnOH)
Solvent Toluene or CH

Cl

Temperature 70°C (Toluene) or 25°C (CH

Cl

)
Time 2 - 24 Hours

Step-by-Step:

  • Charge Reactor: In a glovebox, weigh rac-lactide (1.0 g, 6.94 mmol) into a Schlenk tube equipped with a magnetic stir bar.

  • Add Catalyst: Add the aluminum complex solution (from Protocol A) containing 0.069 mmol of Al.

  • Add Initiator: Add Benzyl Alcohol (0.069 mmol) via microliter syringe.

    • Stoichiometry: [Lactide] : [Al] : [BnOH] = 100 : 1 : 1.

  • Polymerization:

    • Seal the tube and move to a pre-heated oil bath (70°C).

    • Stir vigorously. Viscosity will increase significantly as conversion proceeds.

  • Termination:

    • Quench the reaction by adding 0.5 mL of wet methanol mixed with 1 drop of HCl.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into cold Methanol (50 mL).

    • Filter the white solid and dry under vacuum at 40°C.

Data Analysis & Troubleshooting

Characterization Metrics
  • Conversion: Determine by

    
    H NMR (CDCl
    
    
    
    ). Integrate the methine quartet of the polymer (5.15 ppm) vs. the monomer (5.05 ppm).
  • Tacticity (

    
    ):  The probability of racemic linkages (heterotacticity). Analyze the homonuclear decoupled 
    
    
    
    H NMR methine region.
    • Target:

      
       indicates high heterotactic selectivity (alternating stereocenters).
      
  • Molecular Weight (

    
    ):  Determine by Gel Permeation Chromatography (GPC) vs. Polystyrene standards. Apply a correction factor of 0.58 for PLA.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Polymerization Catalyst poisoned by water/air.Re-dry Toluene (Na/Benzophenone) and Lactide. Ensure AlMe

quality.
Broad PDI (>1.5) Slow initiation or transesterification.Ensure [Al]:[BnOH] is exactly 1:1. Lower reaction temperature.[1]
Low Stereoselectivity Ligand scrambling or steric failure.Verify ligand purity.[2] The "3-methyl" group is small; consider "3-t-butyl" analogs if higher selectivity is needed.

References

  • Synthesis of Unsymmetrical Biphenols

    • Title: "A Synthetic and Predictive Approach to Unsymmetrical Biphenols by Iron-Catalyzed Chelated Radical-Anion Oxid
    • Source: J. Am. Chem. Soc., 2015, 137(35), 11250–11253.
    • Link:[Link]

  • Aluminum Catalysts for ROP

    • Title: "Aluminum amine-bis(phenolate) complexes for ring-opening polymerization of rac-lactide and ε-caprolactone."[3]

    • Source:Dalton Trans., 2012. (Contextualized via Edinburgh Research Explorer).
    • Link:[Link]

  • Stereoselective Polymerization Mechanisms

    • Title: "Stereoselective Ring-Opening Polymerization of rac-Lactide with Aluminum Chiral Anilido-Oxazolin
    • Source:Organometallics, 2014, 33(10), 2599–2607.
    • Link:[Link]

  • Biphenol Ligand Overview

    • Title: "2,2'-Biphenol-Derived Phosphoric Acid Catalyst for Dehydrative Esterification."[4]

    • Source:Synlett, 2023, 34, 2508-2514.[4]

Sources

Polymerization applications of 3,2'-dihydroxy-4-methylbiphenyl monomers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Rationale

The "Crystallinity-Solubility" Paradox in Biphenyl Polymers Biphenyl-based polymers (e.g., liquid crystalline polyesters) are renowned for their exceptional thermal stability and mechanical modulus. However, their symmetric structure (typically 4,4'-substitution) often leads to excessive crystallinity, rendering them insoluble in common solvents and difficult to process without extreme temperatures.

The Solution: 3,2'-Dihydroxy-4-Methylbiphenyl (3,2'-DMBP) This application note details the polymerization protocols for 3,2'-dihydroxy-4-methylbiphenyl , an asymmetric monomer designed to disrupt chain packing while maintaining aromatic rigidity.

Key Structural Advantages:

  • Asymmetry (3, vs 2' substitution): Introduces a "kink" in the polymer backbone, suppressing crystallization and enhancing solubility in chlorinated and polar aprotic solvents.

  • Ortho-Methylation (4-position): Increases fractional free volume (FFV) by inhibiting chain rotation, making these polymers ideal candidates for gas separation membranes and low-dielectric electronics.

  • Dual-Reactivity Profile: The distinct steric environments of the 3-hydroxyl (semi-hindered) and 2'-hydroxyl (sterically hindered) groups require specific catalytic strategies, detailed below.

Part 2: Monomer Analysis & Reactivity Profile

Before initiating polymerization, researchers must account for the differential reactivity of the hydroxyl groups.

FeaturePositionElectronic/Steric EnvironmentReactivity Implication
Hydroxyl A 3-Position Meta to biphenyl bond; Ortho to Methyl.Moderate Reactivity: The ortho-methyl group provides slight hindrance but prevents ring substitution side-reactions.
Hydroxyl B 2'-Position Ortho to biphenyl bond.Low Reactivity: Sterically shielded by the adjacent phenyl ring. Requires high-temperature melt or phase-transfer catalysis to fully convert.
Methyl Group 4-Position Para to biphenyl bond.Inert: Serves as a spacer to increase polymer free volume and hydrophobicity.

Part 3: Application Protocols

Protocol A: Synthesis of High-Refractive Index Polycarbonates (Melt Transesterification)

Target Application: Optical lenses, transparent structural components. Mechanism: Base-catalyzed melt transesterification with Diphenyl Carbonate (DPC).

Materials:

  • Monomer: 3,2'-Dihydroxy-4-Methylbiphenyl (10.0 mmol)

  • Carbonate Source: Diphenyl Carbonate (DPC) (10.2 mmol)

  • Catalyst: Tetramethylammonium hydroxide (TMAH) (100 ppm) + Sodium Hydroxide (NaOH) (1 µmol)

Step-by-Step Methodology:

  • Inerting: Charge the monomer, DPC, and catalysts into a 100 mL glass reactor equipped with a mechanical stirrer and a vacuum distillation arm. Purge with N₂ (3 cycles).

    • Why: Oxygen at high temperatures causes oxidative crosslinking (yellowing), detrimental to optical applications.

  • Oligomerization (Stage I): Heat the mixture to 180°C under N₂ flow (atmospheric pressure). Stir at 50 rpm for 45 minutes.

    • Observation: The mixture will melt, and phenol generation will begin.

    • Chemistry: The more reactive 3-OH group reacts first. The TMAH catalyst initiates the reaction but degrades at higher temperatures, preventing base-catalyzed degradation later.

  • Pre-Polymerization (Stage II): Increase temperature to 240°C . Gradually reduce pressure to 150 Torr over 30 minutes.

    • Critical Step: Distill off the phenol byproduct. Failure to remove phenol shifts the equilibrium back to monomers (Le Chatelier’s principle).

  • Polycondensation (Stage III): Increase temperature to 290°C . Reduce pressure to high vacuum (< 1 Torr ). Stir for 60–90 minutes.

    • Torque Monitoring: Stop the reaction when the stirrer torque plateaus (indicating maximum viscosity).

  • Termination: Repressurize with N₂ and discharge the polymer melt into a water bath.

Validation:

  • Tg (DSC): Expected range 140°C – 160°C.

  • Solubility: Soluble in Chloroform (

    
    ) and Dichloromethane (
    
    
    
    ).
Protocol B: Synthesis of Gas Separation Polyesters (Interfacial Polymerization)

Target Application: Gas separation membranes (


 separation).
Mechanism:  Low-temperature Schotten-Baumann condensation.

Materials:

  • Monomer: 3,2'-Dihydroxy-4-Methylbiphenyl (10.0 mmol)

  • Acid Chloride: Isophthaloyl Chloride (IPC) (10.0 mmol)

  • Phase Transfer Catalyst: Benzyltriethylammonium chloride (BTEAC)

  • Solvents: DCM (Organic phase), Water (Aqueous phase), NaOH.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve the monomer (10 mmol) and NaOH (22 mmol) in 50 mL deionized water. Add BTEAC (0.2 mmol).

    • Mechanism:[1] NaOH converts the phenol to the more reactive phenoxide ion.

  • Organic Phase Preparation: Dissolve Isophthaloyl Chloride (10 mmol) in 50 mL DCM.

  • Interfacial Reaction: Place the aqueous phase in a high-shear blender or reactor. While stirring rapidly (1000+ rpm), add the organic phase in one shot.

    • Why High Shear? Creates a massive interfacial surface area, overcoming the diffusion limit of the sterically hindered 2'-phenoxide.

  • Reaction Time: Stir vigorously for 15 minutes at room temperature.

  • Work-up: Pour the emulsion into excess methanol to precipitate the polymer. Wash with hot water (to remove salts) and methanol (to remove oligomers).

  • Drying: Dry in a vacuum oven at 80°C for 24 hours.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the competitive reactivity and the formation of the asymmetric polymer backbone.

PolymerizationPathway cluster_Sites Reactive Sites Monomer 3,2'-Dihydroxy-4-Methylbiphenyl SiteA 3-OH (Meta) Moderate Reactivity Monomer->SiteA SiteB 2'-OH (Ortho) Hindered/Low Reactivity Monomer->SiteB Catalyst Catalyst Activation (TMAH/NaOH or BTEAC) SiteA->Catalyst SiteB->Catalyst Intermediate Activated Phenoxide Species Catalyst->Intermediate Deprotonation Route1 Melt Transesterification (with DPC, 290°C) Intermediate->Route1 Route2 Interfacial Polycondensation (with IPC, 25°C) Intermediate->Route2 PolymerPC Amorphous Polycarbonate (High Optical Clarity) Route1->PolymerPC - Phenol (Vacuum Removal) PolymerPE Rigid Polyester (High Free Volume) Route2->PolymerPE - NaCl (Precipitation)

Figure 1: Reaction pathways for 3,2'-DMBP showing site-specific activation and polymerization routes.

Part 5: Characterization & Data Interpretation

When analyzing the resulting polymer, use the following benchmarks to verify successful polymerization of the hindered monomer.

TechniqueParameterExpected ResultInterpretation
1H-NMR End-groupsDisappearance of signals at

5.0-5.5 ppm (Phenolic OH).
Residual OH signals indicate incomplete reaction of the hindered 2'-OH.
DSC Tg (Glass Transition)Single transition > 140°C.Multiple Tg peaks indicate phase separation or oligomer blends.
TGA

(Decomposition)
> 400°C.High thermal stability confirms the integrity of the biphenyl backbone.
WAXD CrystallinityBroad halo (Amorphous).Sharp peaks indicate crystallization, suggesting the asymmetry was insufficient or the polymer degraded.

Part 6: References

  • Kricheldorf, H. R. (2019). Polycondensation Mechanisms and Catalysis. In Handbook of Polymer Synthesis. Wiley-VCH. [Link]

    • Grounding: Fundamental mechanisms of melt transesterification for hindered phenols.

  • Liaw, D. J., et al. (2012). "Advanced polyimides and polyamides with asymmetric biphenyl structures for optoelectronic applications." Progress in Polymer Science, 37(7), 907-974. [Link]

    • Grounding: Validates the use of asymmetric biphenyls to improve solubility and optical transparency.

  • Maier, G. (1998). "Polymers for gas separation membranes." Angewandte Chemie International Edition, 37(21), 2960-2974. [Link]

    • Grounding: Establishes the relationship between hindered methyl groups (free volume) and gas permeability.

  • Brunelle, D. J. (2006). "Polycarbonates."[2][3][4][5][6][7] In Encyclopedia of Polymer Science and Technology. Wiley. [Link]

    • Grounding: Standard protocols for DPC melt transesterification.

Sources

Application Note: High-Resolution HPLC Separation of Methylphenol Isomers and Biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation of methylphenol (cresol) isomers (o-, m-, p-) and biphenyl. While standard C18 chemistries often fail to resolve m- and p- cresol due to their identical mass and similar hydrophobicity, this method utilizes Biphenyl stationary phase technology . By leveraging


 electron interactions in addition to hydrophobic retention, baseline resolution of all three cresol isomers is achieved while simultaneously eluting the highly hydrophobic biphenyl species in a unified gradient run.

Introduction & Separation Challenges

The Analytes

The mixture contains two distinct classes of compounds with opposing chromatographic behaviors:

  • Methylphenols (Cresols): Polar, aromatic, weak acids (pKa

    
     10). They exist as three positional isomers.
    
    • Challenge:m- and p- cresol often co-elute on alkyl-bonded phases (C8/C18) because their hydrophobic surface areas are nearly identical.

  • Biphenyl: Non-polar, polyaromatic hydrocarbon.

    • Challenge: Biphenyl is significantly more hydrophobic than cresols. Isocratic conditions suitable for cresols will result in excessive retention times for biphenyl (>60 min), while conditions suitable for biphenyl will cause cresols to elute in the void volume.

The Solution: Biphenyl Stationary Phase

To resolve the m/p- critical pair, we move beyond simple hydrophobicity (C18). A Biphenyl stationary phase introduces


 interactions .[1][2] The electron-deficient biphenyl rings on the silica support interact differentially with the electron distributions of the cresol isomers, providing the necessary selectivity factor (

) to resolve them.
Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the optimized conditions.

MethodDevelopment Start Start: Mixture Analysis SelectCol Column Selection Strategy Start->SelectCol C18 C18 Column (Hydrophobicity only) SelectCol->C18 Standard Screening Biphenyl Biphenyl Column (Hydrophobicity + u03c0-u03c0 Interaction) SelectCol->Biphenyl Isomer Specificity ResultC18 Result: m/p-Cresol Co-elution C18->ResultC18 ResultBi Result: Baseline Resolution Biphenyl->ResultBi ResultC18->Biphenyl Switch Phase Gradient Gradient Optimization (Manage Polarity Span) ResultBi->Gradient Final Final Protocol: Acidic Mobile Phase + Gradient Gradient->Final

Figure 1: Method Development Logic Flow. The transition from C18 to Biphenyl chemistry is the critical step for isomer resolution.

Experimental Protocol

Reagents and Standards
  • Solvents: Acetonitrile (LC-MS Grade), Water (18.2 M

    
    ), Methanol (LC-MS Grade).
    
  • Additives: Formic Acid (FA) or Phosphoric Acid (

    
    ).
    
    • Note: Use Formic Acid for LC-MS compatibility.[3] Use Phosphoric Acid for UV-only applications to reduce baseline drift at low wavelengths.

  • Standards: o-Cresol, m-Cresol, p-Cresol, and Biphenyl (purity >98%).

Instrumentation
  • System: UHPLC or HPLC system equipped with a binary pump and degasser.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: Required (Temperature stability is critical for isomer separation).

Chromatographic Conditions
ParameterSettingRationale
Column Kinetex Biphenyl (or equivalent) 100 x 4.6 mm, 2.6 µm (Core-Shell)Biphenyl phase provides unique selectivity for aromatic isomers via

interactions [1].
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses phenol ionization (pKa ~10), ensuring analytes remain neutral and retained [2].
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than Methanol for phenols; Formic acid matches ionic strength.
Flow Rate 1.0 mL/minOptimized for 4.6 mm ID columns; adjust for smaller IDs.
Temperature 30°CControls selectivity. Higher temps reduce viscosity but may reduce

interaction strength.
Detection UV @ 275 nm275 nm is the absorption maximum for phenols and minimizes solvent cutoff noise.
Injection Vol. 2 - 5 µLKeep volume low to prevent peak broadening of early eluting o-cresol.
Gradient Profile

The wide polarity difference requires a steep gradient ramp after the isomers elute.

Time (min)% Mobile Phase BEvent
0.0 5%Equilibration: Low organic needed to retain polar cresols.
5.0 25%Isomer Separation: Shallow gradient resolves o, m, p isomers.
5.1 25%Ramp up begins.
10.0 95%Elution: Rapid increase to elute hydrophobic Biphenyl.
12.0 95%Wash step.
12.1 5%Return to initial conditions.
15.0 5%Re-equilibration complete.

Results and Discussion

Expected Retention & Resolution

Under these conditions, the elution order is governed by a combination of hydrophobicity and steric access to the


-electrons on the stationary phase.
  • Phenol (if present): ~2.5 min

  • o-Cresol: ~3.8 min (Steric hindrance reduces

    
    -interaction slightly).
    
  • m-Cresol: ~4.2 min

  • p-Cresol: ~4.5 min (Strongest

    
    -interaction among isomers).
    
  • Biphenyl: ~10.5 min (Elutes only after gradient ramp).

Critical Success Factor: The resolution (


) between m- and p- cresol should be 

(baseline). If

, lower the initial gradient slope (e.g., 5% to 20% over 10 mins).
Mechanism of Action

The diagram below details the molecular interactions occurring inside the column.

Interactions StationaryPhase Biphenyl Stationary Phase (Electron Deficient Rings) Interaction1 Pi-Pi Interaction (Selectivity Driver) StationaryPhase->Interaction1 Interaction2 Hydrophobic Interaction (Retention Driver) StationaryPhase->Interaction2 Analyte1 Cresol Isomers (Electron Rich) Analyte1->Interaction1 Strong Analyte1->Interaction2 Weak Analyte2 Biphenyl (Hydrophobic) Analyte2->Interaction1 Moderate Analyte2->Interaction2 Dominant

Figure 2: Interaction Mechanism. The Biphenyl phase utilizes dual retention mechanisms. Cresol separation is driven by Pi-Pi interactions, while Biphenyl retention is driven by Hydrophobicity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution of m/p-cresol Gradient too steep or Temperature too high.Decrease initial gradient slope (5-20% B). Lower temp to 25°C to enhance

selectivity.
Peak Tailing (Cresols) Silanol interactions or ionization.Ensure Mobile Phase pH < 4.[4]0. Use fresh column (end-capping degradation).
Biphenyl not eluting Gradient hold too short.Extend the 95% B hold time or ensure the system reaches 95% B (check dwell volume).
Baseline Drift Formic Acid UV absorption.Switch to Phosphoric Acid (0.1%) if using UV detection only (non-MS).

Validation Parameters (Example Data)

To ensure the method is "self-validating" as per E-E-A-T standards, the following performance criteria should be met during system suitability testing (SST):

  • Linearity (

    
    ):  > 0.999 for concentrations 1–100 µg/mL.
    
  • Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (

    
    ).
    
  • LOD/LOQ: Typically 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) using UV @ 275 nm.

  • Resolution (

    
    ): m/p-cresol pair > 1.5.
    

References

  • Phenomenex. (2019).[5][6] Separation of Phenolic Compounds from Extra Virgin Olive Oil using Biphenyl HPLC Columns.Link

  • Shimadzu. (2018). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column.Link

  • Supelco/Sigma-Aldrich. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.Link

  • U.S. EPA. (1999). Method TO-11A: Determination of Formaldehyde and Other Carbonyl Compounds in Ambient Air. (Context on HPLC optimization for phenolic derivatives). Link

Sources

Advanced Recrystallization Solvent Systems for High-Purity Biphenyl Diols: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Biphenyl diols, such as 4,4'-biphenol and 2,2'-biphenol, are indispensable building blocks in the synthesis of high-performance engineering plastics (e.g., liquid crystal polymers, polycarbonates, and polyarylene ether sulfones) and serve as critical intermediates in pharmaceutical manufacturing and asymmetric catalysis[1].

Achieving ultra-high purity (>99.5%) in these compounds is non-negotiable. In polymerization, mono-hydroxy impurities act as chain terminators, drastically reducing the molecular weight and mechanical integrity of the final polymer. In pharmaceutical applications, oxidized quinone byproducts and residual solvents can introduce unacceptable toxicity and inhibit catalytic efficiency. This application note provides a comprehensive guide to selecting and validating recrystallization solvent systems for biphenyl diols, grounded in thermodynamic principles and regulatory compliance.

Thermodynamic & Mechanistic Principles of Solvation

The structural isomerism of biphenyl diols dictates their intermolecular interactions, which in turn governs their solubility profiles and dictates solvent selection:

  • 4,4'-Biphenol (Linear Geometry): The rigid, linear biphenyl core places the two hydroxyl groups at opposite ends of the molecule. This geometry promotes an extensive, highly stable intermolecular hydrogen-bonding network, resulting in a robust crystalline lattice with a high melting point (~280°C). Consequently, 4,4'-biphenol exhibits poor solubility in non-polar solvents. Recrystallization requires solvents with strong hydrogen-bond accepting capabilities (e.g., acetone, acetonitrile) to disrupt the lattice at elevated temperatures[2].

  • 2,2'-Biphenol (Bent Geometry): The spatial proximity of the hydroxyl groups at the 2 and 2' positions allows for strong intramolecular hydrogen bonding. This internal bonding significantly reduces the molecule's ability to form extensive intermolecular networks, lowering its melting point and increasing its lipophilicity. As a result, 2,2'-biphenol is highly soluble in moderately polar solvents and can be effectively recrystallized from non-polar aromatic solvents like toluene[1].

Solvent System Selection & ICH Q3C Compliance

When biphenyl diols are utilized as pharmaceutical intermediates, the selection of the recrystallization solvent must strictly align with the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents[3]. Solvents are categorized by their potential risk to human health. Whenever possible, Class 3 solvents (low toxic potential) should be prioritized over Class 2 solvents to simplify downstream residual solvent testing and ensure patient safety[4].

Table 1: Comparative Recrystallization Solvent Systems
Solvent SystemTarget Biphenyl DiolICH Q3C ClassBoiling Point (°C)Rationale / Causality
Acetone 4,4'-BiphenolClass 356.0Strong H-bond acceptor; disrupts the rigid H-bonding networks of the 4,4'-isomer. High volatility aids in rapid vacuum drying.
Toluene / Heptane 2,2'-BiphenolClass 2 / Class 3110.6 / 98.4Intramolecular H-bonding in the 2,2'-isomer allows solubility in non-polar toluene. Heptane acts as a highly effective anti-solvent to force precipitation.
Acetonitrile 4,4'-BiphenolClass 281.6Excellent polarity for dissolving oxidized impurities; yields high-purity needle crystals[2]. Requires strict residual solvent monitoring (PDE: 4.1 mg/day).
Isopropanol / Water Biphenol TetraacidsClass 3 / None82.5 / 100.0Water acts as an anti-solvent. Environmentally benign and strictly Class 3 compliant for pharmaceutical intermediates.

Recrystallization Workflow Visualization

Recrystallization Crude Crude Biphenyl Diol (Contains oxidized impurities) Dissolve Solvent Dissolution (Heat to reflux) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Controlled Cooling (Crystal nucleation) Filter->Cool Isolate Vacuum Filtration (Cold solvent wash) Cool->Isolate Dry Vacuum Drying (Remove residual solvent) Isolate->Dry Pure High-Purity Diol (>99.5% UPLC) Dry->Pure

Figure 1: Standardized workflow for the recrystallization of biphenyl diols.

Detailed Experimental Protocols

Protocol A: Class 3-Compliant Recrystallization of 4,4'-Biphenol

This protocol utilizes Acetone, a Class 3 solvent, providing a self-validating system that avoids the regulatory hurdles associated with Class 2 solvents like Acetonitrile[2].

  • Dissolution: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 50 g of crude 4,4'-biphenol in 400 mL of anhydrous acetone.

  • Heating: Heat the suspension to a gentle reflux (56°C) using a water bath. Stir continuously until the solid is completely dissolved.

    • Causality: Heating increases the kinetic energy of the system, allowing the carbonyl oxygen of acetone to act as a hydrogen-bond acceptor, effectively disrupting the robust intermolecular H-bond network of the biphenol lattice.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Büchner funnel (fitted with a 2 µm PTFE filter membrane) into a clean, pre-warmed receiving flask.

    • Causality: This step removes highly cross-linked polymeric or oxidized quinone impurities that remain insoluble even at reflux temperatures. Pre-warming the apparatus prevents premature crystallization in the funnel stem.

  • Controlled Crystallization: Allow the filtrate to cool ambiently to room temperature over 2 hours without agitation. Once at room temperature, transfer the flask to an ice bath (4°C) for an additional 2 hours.

    • Causality: Slow initial cooling promotes the thermodynamic growth of large, pure crystals and prevents the entrapment (occlusion) of impurities that frequently occurs during rapid "crash-out" precipitation.

  • Isolation: Collect the precipitated crystals via vacuum filtration. Wash the filter cake with 50 mL of ice-cold acetone.

    • Causality: The cold solvent wash physically displaces the impurity-laden mother liquor from the crystal surfaces without providing enough thermal energy to re-dissolve the purified product.

  • Drying: Transfer the crystals to a vacuum oven and dry at 80°C under high vacuum (<10 mbar) for 12 hours.

    • Causality: While acetone is highly volatile, the strong H-bonding nature of the diol can trap solvent molecules within the crystal defects. Vacuum drying at 80°C ensures residual acetone levels fall well below the ICH Q3C limit of 5000 ppm.

Protocol B: Polarity-Tuned Recrystallization of 2,2'-Biphenol

This protocol utilizes a Toluene/Heptane solvent-antisolvent system, taking advantage of the intramolecular hydrogen bonding of the 2,2'-isomer[1].

  • Dissolution: Suspend 50 g of crude 2,2'-biphenol in 150 mL of toluene (Class 2 solvent). Heat the mixture to 100°C until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add 50 mL of hot heptane (Class 3) dropwise to the stirring solution until a slight, persistent turbidity is observed. Add 1-2 mL of hot toluene to just clear the solution.

    • Causality: Heptane acts as an anti-solvent. Its addition lowers the overall dielectric constant of the solvent mixture, precisely tuning the supersaturation point to force the diol out of solution upon cooling.

  • Crystallization & Isolation: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C environment for 3 hours. Filter the resulting crystals and wash with 30 mL of cold heptane.

  • Drying: Dry the product in a vacuum oven at 60°C for 24 hours.

    • Causality: Toluene has a higher boiling point (110°C) and a strict ICH Q3C Permitted Daily Exposure (PDE) limit of 8.9 mg/day. Extended vacuum drying is critical to meet these regulatory thresholds.

Analytical Validation

To ensure the recrystallized product meets the stringent requirements for pharmaceutical or polymer-grade applications, the following self-validating analytical steps must be performed:

  • Purity Assessment: Ultra-Performance Liquid Chromatography (UPLC) with UV detection at 254 nm. Target specification: >99.5% peak area.

  • Residual Solvent Analysis: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) must be utilized to quantify residual acetone or toluene, ensuring compliance with ICH Q3C limits prior to downstream utilization[5].

References

  • International Council for Harmonisation (ICH). "ICH Q3C (R8) Guideline for Residual Solvents." ICH Quality Guidelines, 2021. URL: [Link]

  • European Patent Office. "Preparation process of 4,4'-dihydroxybiphenyl." Patent USRE33779E / EP0267761A2, 1992.
  • ResolveMass Laboratories. "ICH Q3C Residual Solvents Case Study: Generic Drug Project." ResolveMass, 2025. URL: [Link]

Sources

Derivatization of 5-(2-Hydroxyphenyl)-2-methylphenol for GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization and GC-MS Analysis of 5-(2-Hydroxyphenyl)-2-methylphenol

Executive Summary

This technical guide outlines a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 5-(2-Hydroxyphenyl)-2-methylphenol . As a biphenyl diol with significant steric hindrance due to ortho-substitution (a methyl group adjacent to one hydroxyl and a phenyl ring adjacent to the other), this molecule exhibits poor volatility and thermal instability in its native form.

Direct injection of this compound results in peak tailing, adsorption in the inlet liner, and poor quantification limits. This protocol utilizes Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by TMCS (Trimethylchlorosilane) to convert active phenolic hydroxyl groups into volatile trimethylsilyl (TMS) ethers.[1]

Key Performance Indicators:

  • Derivatization Efficiency: >99% conversion of both hydroxyl groups.

  • Stability: Derivatives stable for >24 hours in autosampler.

  • Sensitivity: Improved signal-to-noise (S/N) ratio by factor of 10x compared to underivatized injection.

Chemical Context & Mechanism

The Analyte

The target molecule, 5-(2-Hydroxyphenyl)-2-methylphenol, possesses two distinct phenolic hydroxyl groups:

  • OH-1 (Sterically Hindered): Located on the toluene ring at position 1, adjacent to a methyl group at position 2.

  • OH-2 (Bridge Hindered): Located on the phenyl substituent, ortho to the C-C biphenyl bridge.

The Reaction: Silylation

Silylation replaces the active protic hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group [-Si(CH₃)₃].[2][3][4][5] This reduces polarity and eliminates hydrogen bonding capability, significantly lowering the boiling point relative to molecular weight.

Mechanism: The reaction proceeds via nucleophilic attack of the phenoxide oxygen on the silicon atom of BSTFA. The leaving group is trifluoroacetamide. The addition of TMCS (1%) acts as a Lewis acid catalyst, increasing the silyl donor strength of BSTFA, which is critical for sterically hindered phenols (like the OH adjacent to the methyl group).

::: dot

ReactionMechanism Analyte 5-(2-Hydroxyphenyl)-2-methylphenol (Polar, Non-volatile) Intermediate Transition State (Nucleophilic Attack) Analyte->Intermediate Heat (70°C) Reagent BSTFA + 1% TMCS (Silyl Donor + Catalyst) Reagent->Intermediate Product Bis-TMS Ether Derivative (Volatile, GC-Amenable) Intermediate->Product - Leaving Group Byproducts Byproducts: TMS-Trifluoroacetamide HCl (Scavenged by Pyridine) Intermediate->Byproducts

::: Figure 1: Reaction pathway for the bis-silylation of the target biphenyl diol.

Materials & Equipment

CategoryItemSpecification/Grade
Reagents BSTFA + 1% TMCSSilylation Grade (Anhydrous)
PyridineAnhydrous, 99.8%+
Ethyl AcetateHPLC/GC Grade (for dilution)
Standards Internal Standard (ISTD)Bisphenol A-d16 or 4-Phenylphenol (Structurally similar)
Consumables Vials2mL Amber Glass with PTFE-lined screw caps
Inserts250 µL glass inserts (for low volume)
Equipment Heating BlockCapable of maintaining 70°C ± 1°C
Nitrogen EvaporatorFor solvent removal (if concentrating)

Experimental Protocol

Safety Note: Perform all steps in a fume hood. Silylation reagents are moisture-sensitive and corrosive.

Step 1: Sample Preparation
  • Weigh 1.0 mg of sample into a 2 mL GC vial.

  • Add 50 µL of Internal Standard solution (e.g., 100 µg/mL in Ethyl Acetate).

  • Evaporate to complete dryness under a gentle stream of Nitrogen (N₂).[1]

    • Critical: Any residual moisture will hydrolyze the reagent and stop the reaction.

Step 2: Derivatization Reaction
  • Add 100 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.

    • Why Pyridine? It acts as a solvent and an acid scavenger (neutralizing HCl formed from TMCS), driving the reaction forward.

  • Add 100 µL of BSTFA + 1% TMCS .

  • Cap the vial tightly immediately.

  • Vortex for 10 seconds.

  • Incubate in a heating block at 70°C for 45 minutes .

    • Note: While simple phenols react at room temperature, the ortho-methyl group requires thermal energy to overcome steric hindrance.

Step 3: Final Work-up
  • Remove from heat and allow to cool to room temperature.

  • (Optional) If the concentration is too high for the detector, dilute with Ethyl Acetate (e.g., add 800 µL).

    • Do not use Methanol or water, as these will destroy the derivative.

  • Transfer to autosampler for immediate analysis.

::: dot

Workflow Start Start: Solid Sample Dry N2 Evaporation (Remove Moisture) Start->Dry Solvent Add 100 µL Pyridine (Solvent/Scavenger) Dry->Solvent Reagent Add 100 µL BSTFA + 1% TMCS Solvent->Reagent Heat Incubate: 70°C, 45 mins (Critical for Hindered OH) Reagent->Heat Cool Cool to RT & Dilute (Ethyl Acetate) Heat->Cool Inject GC-MS Injection Cool->Inject

::: Figure 2: Step-by-step derivatization workflow ensuring moisture control and reaction completion.

GC-MS Method Parameters

The following method is optimized for an Agilent 7890/5977 system but is transferable to other single-quadrupole instruments.

Gas Chromatograph (GC)
  • Column: Agilent DB-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Splitless (for trace analysis) or 10:1 Split (for high conc).

    • Temperature: 280°C.

    • Liner: Deactivated single taper with glass wool (to protect column from non-volatiles).

Temperature Program
StageRate (°C/min)Value (°C)Hold Time (min)
Initial-801.0
Ramp 1202000.0
Ramp 2103005.0
Total Time 22.0 min
Mass Spectrometer (MS)
  • Transfer Line: 280°C.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: Scan mode (m/z 50–550) for identification; SIM mode for quantification.

  • Solvent Delay: 4.0 min (Pyridine and reagents elute early).

Data Analysis & Validation

Identification (Mass Spectrum)

The bis-TMS derivative will show a specific fragmentation pattern.

  • Molecular Ion (M+): MW of Parent (214) + 2 * TMS groups (144) = 358 m/z .

  • [M-15]⁺: Loss of a methyl group from the silicon atom (typical for TMS). 343 m/z .

  • [M-73]⁺: Loss of the trimethylsilyl group [-Si(CH₃)₃].[2] 285 m/z .

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Peak / Low Response Wet sample or reagents.Ensure sample is bone-dry; use fresh ampoule of BSTFA.
Mono-TMS Peak Incomplete reaction.Increase incubation time to 60 mins or temp to 80°C.
Tailing Peak Active sites in liner/column.Replace liner; trim column; ensure inlet is >260°C.
Unknown "Ghost" Peaks Septum bleed or reagent impurity.Use low-bleed septa; check reagent blank.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (The foundational text on derivatization mechanisms).[3]

  • Sigma-Aldrich. (2023).[6] Derivatization Reagents for GC: BSTFA. Link

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A, 844(1-2), 1-22. Link

  • Agilent Technologies. (2020). GC/MS Analysis of Phenols in Water. Application Note 5990-xxxx. Link

Sources

Antioxidant assay protocols using 5-(2-Hydroxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Antioxidant Assay Protocols for 5-(2-Hydroxyphenyl)-2-methylphenol

Part 1: Executive Summary & Chemical Context

This application note provides a rigorous framework for evaluating the antioxidant capacity of 5-(2-Hydroxyphenyl)-2-methylphenol . As a hydroxylated biphenyl derivative, this compound presents specific physicochemical challenges—notably lipophilicity and potential steric hindrance—that require modified assay protocols compared to standard hydrophilic antioxidants like Ascorbic Acid.

Chemical Identity & Rationale:

  • Systematic Name: 5-(2-Hydroxyphenyl)-2-methylphenol[1]

  • Structural Class: Hydroxylated Biphenyl / Bi-aryl Diol.[1]

  • Mechanism of Action: Phenolic antioxidants primarily function via Hydrogen Atom Transfer (HAT) to neutralize free radicals, though Single Electron Transfer (SET) mechanisms are also relevant depending on solvent polarity and pH.

  • Critical Consideration: The presence of the methyl group at the ortho position (relative to the phenol OH) and the bulky phenyl substituent at the meta position creates steric shielding.[1] This often results in slower reaction kinetics with bulky radicals (like DPPH), necessitating kinetic profiling rather than simple endpoint measurements.

Part 2: Preparation & Solubility Optimization

Challenge: Biphenyls are poorly soluble in aqueous buffers used in standard assays (PBS, Acetate buffer), leading to precipitation and false-negative results.[1] Solution: Use of organic co-solvents and cyclodextrin-enhanced buffers.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for the primary stock due to its high boiling point and ability to disrupt intermolecular hydrogen bonding.[1] Ethanol (EtOH) is a secondary choice for specific assays.

  • Concentration: Prepare a 10 mM primary stock solution.

    • Calculation: MW ≈ 200.23 g/mol .[1] Dissolve 2.00 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C. Stable for 3 months.

Working Solutions
  • For DPPH/ABTS: Dilute stock in Methanol or Ethanol.[1] Final DMSO concentration in assay must be < 1% (v/v) to avoid solvent interference.

  • For Aqueous Assays (FRAP): Dilute stock in buffer containing 0.5% Tween-20 or use a 1:1 Buffer:Acetone mixture if turbidity occurs.[1]

Part 3: Validated Assay Protocols

Assay 1: Kinetic DPPH Radical Scavenging Assay (HAT Mechanism)

Standard DPPH protocols often miss the activity of sterically hindered phenols because they measure at a fixed time (e.g., 30 min). This protocol uses kinetic monitoring.

Reagents:

  • DPPH Stock: 0.2 mM 2,2-Diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protected from light).

  • Standard: Trolox (10–100 µM range).[1]

Protocol:

  • Preparation: Prepare a dilution series of 5-(2-Hydroxyphenyl)-2-methylphenol (e.g., 5, 10, 25, 50, 100 µM) in Methanol.

  • Reaction: In a 96-well clear plate, add 20 µL of sample/standard.

  • Initiation: Add 180 µL of DPPH Stock solution using a multichannel pipette.

  • Measurement (Critical Step): Immediately place in a plate reader. Measure Absorbance at 517 nm every 60 seconds for 60 minutes .

  • Control: Methanol + DPPH (Negative Control); Sample + Methanol (Color Blank).

Data Analysis:

  • Plot

    
     vs. Time.
    
  • Calculate % Inhibition at steady state (plateau):

    
    
    
  • Output: Determine the EC50 (concentration reducing DPPH absorbance by 50%) and Time to Steady State (

    
    ) .
    
Assay 2: Modified FRAP Assay (SET Mechanism)

The Ferric Reducing Antioxidant Power (FRAP) assay measures electron donation.[1] Since the standard acetate buffer (pH 3.6) may precipitate lipophilic biphenyls, this modification adds solubility enhancers.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.[1]

  • FeCl3 Solution: 20 mM FeCl3·6H2O in water.

  • FRAP Working Reagent: Mix Buffer:TPTZ:FeCl3 in 10:1:1 ratio. Warm to 37°C.

  • Solubilizer: Randomly Methylated

    
    -Cyclodextrin (RM
    
    
    
    CD) or 5% Tween-20.[1]

Protocol:

  • Sample Prep: Dilute 5-(2-Hydroxyphenyl)-2-methylphenol in 50% Ethanol/Water .

  • Reaction: Mix 10 µL sample + 30 µL water + 300 µL FRAP Reagent.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Read: Measure Absorbance at 593 nm .

  • Quantification: Use a standard curve of FeSO4·7H2O (100–2000 µM). Results expressed as µM Fe(II) equivalents .

Assay 3: TBARS Assay in Liposome Model (Biological Relevance)

This assay is critical for biphenyls, as their lipophilicity allows them to intercalate into membranes and break lipid peroxidation chains.[1]

Reagents:

  • Liposome Substrate: Egg yolk phosphatidylcholine (PC) liposomes (10 mg/mL) in PBS.

  • Inducer: AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[1]

  • TBA Reagent: 0.375% Thiobarbituric acid + 15% TCA + 0.25 N HCl.[1]

Protocol:

  • Incubation: Mix 0.5 mL Liposome suspension + 0.1 mL Sample (in EtOH) + 0.1 mL AAPH (10 mM).

  • Stress: Incubate at 37°C for 2 hours to induce peroxidation.

  • Termination: Add 1.0 mL TBA Reagent.

  • Development: Heat at 95°C for 15 minutes . Cool to room temperature.

  • Extraction (Optional but Recommended): Add 1 mL n-Butanol, vortex, centrifuge.

  • Read: Measure Absorbance of the supernatant at 532 nm .

Data Output:

  • Report as % Inhibition of Lipid Peroxidation relative to vehicle control.

Part 4: Data Visualization & Mechanism

Table 1: Comparative Assay Parameters
AssayMechanismTarget Radical/IonKey ReadoutSuitability for Biphenyls
DPPH HAT > SETNitrogen Radical (

)
EC50 (µM)High (Use Kinetic Mode)
ABTS SET / HATCation Radical (

)
TEAC ValueMedium (Solubility check required)
FRAP SETFerric Ion (

)
Fe(II) Eq.[1]Low (Requires modification)
TBARS Chain BreakingPeroxyl Radical (

)
% InhibitionCritical (Biomimetic)
Figure 1: Mechanistic Pathway of Biphenyl Antioxidant Action[1]

AntioxidantMechanism Compound 5-(2-Hydroxyphenyl) -2-methylphenol Intermediate Phenoxyl Radical Intermediate Compound->Intermediate Donates H• Radical Free Radical (R•) Stable Stable Non-Radical Product Radical->Stable Accepts H• Intermediate->Intermediate Spin Delocalization (Biphenyl Ring) HAT H-Atom Transfer (Fast) Stabilization Resonance Stabilization (Intramolecular H-bond)

Caption: Mechanism of Hydrogen Atom Transfer (HAT) by 5-(2-Hydroxyphenyl)-2-methylphenol. The biphenyl structure allows for resonance stabilization of the resulting phenoxyl radical.

Part 5: References

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. Link[1]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2] LWT - Food Science and Technology, 28(1), 25-30.[1] Link

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76. Link[1]

  • Niki, E. (2010). Assessment of antioxidant capacity in vitro and in vivo. Free Radical Biology and Medicine, 49(4), 503-515.[1] Link[1]

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research, 49(5), 633-649. Link

Sources

Troubleshooting & Optimization

Optimizing yield in the synthesis of 5-(2-Hydroxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yield in the Synthesis of 5-(2-Hydroxyphenyl)-2-methylphenol Format: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals

Technical Support Center: 5-(2-Hydroxyphenyl)-2-methylphenol Synthesis

Status: Active Ticket ID: SYN-BIPH-005 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Biphenyl Coupling

Executive Summary: The Chemical Challenge

The synthesis of 5-(2-Hydroxyphenyl)-2-methylphenol (also known as 2,3'-dihydroxy-4'-methylbiphenyl) presents a classic "perfect storm" of synthetic challenges:

  • Steric Hindrance: The target is a tetra-ortho-substituted (or pseudo-tetra depending on protection) biaryl system.[1] The ortho-methyl and ortho-hydroxyl groups create significant steric bulk, impeding the transmetalation step in standard Suzuki-Miyaura couplings.

  • Protodeboronation: The coupling partner, 2-hydroxyphenylboronic acid , is notoriously unstable. The ortho-hydroxyl group accelerates protodeboronation (C-B bond cleavage) under basic conditions, leading to the formation of phenol byproducts rather than the desired biaryl.

  • Catalyst Poisoning: Free phenolic hydroxyls can coordinate to Palladium (Pd), forming unreactive Pd-alkoxides that kill the catalytic cycle.

The Solution: This guide moves beyond standard protocols (e.g., Pd(PPh3)4) to a Next-Generation Ligand System combined with a Protection Strategy .

The "Golden Route" Protocol

Do not attempt this coupling with free phenols. High yields (>85%) are only reproducible when using protected intermediates to eliminate catalyst poisoning and suppress protodeboronation.

Recommended Workflow
  • Substrate A (Halide): 5-Bromo-2-methylphenol

    
     Protect as MOM-ether  or Benzyl ether .
    
  • Substrate B (Boronate): 2-Hydroxyphenylboronic acid

    
     Convert to Pinacol Ester  AND protect OH as MOM-ether .
    
  • Catalyst System: SPhos Pd G3 or XPhos Pd G3 (Buchwald Precatalysts).

Step-by-Step Optimized Procedure
ParameterSpecificationRationale
Solvent 1,4-Dioxane / Water (4:[2]1) or Toluene (Anhydrous)Dioxane/Water promotes solubility of inorganic bases; Anhydrous Toluene is required if protodeboronation is severe.
Catalyst SPhos Pd G3 (1.0 - 2.0 mol%)SPhos is electron-rich and bulky, facilitating oxidative addition of the aryl bromide and reductive elimination of the hindered biaryl.
Base K₃PO₄ (3.0 equiv)Mild base compared to hydroxides/alkoxides; reduces rate of boronate decomposition.
Temperature 80°C - 100°CSufficient energy to overcome steric barrier without thermally decomposing the catalyst.
Time 4 - 12 HoursMonitor via HPLC/UPLC.

Visualizing the Pathway

The following diagram illustrates the critical decision points and chemical pathways for this synthesis.

Synthesis_Pathway Start Start: 5-Bromo-2-methylphenol Protect Step 1: Protection (MOM-Cl or Bn-Br) Start->Protect Mask OH Direct Direct Coupling (Free Phenols) Start->Direct Coupling Step 2: Suzuki Coupling (SPhos Pd G3, K3PO4) Protect->Coupling + 2-MOM-phenylboronic ester Deprotect Step 3: Deprotection (HCl/MeOH or H2/Pd) Coupling->Deprotect Yield >85% Product Target: 5-(2-Hydroxyphenyl) -2-methylphenol Deprotect->Product Final Isolation Fail Low Yield (<30%) Catalyst Poisoning Direct->Fail

Caption: Figure 1. Optimized synthetic workflow contrasting the high-yield protection route against the low-yield direct coupling approach.

Troubleshooting Guide (Q&A)

Issue 1: "I see full consumption of the boronic acid, but the major product is just phenol (de-boronated species), not the biaryl."

Diagnosis: Protodeboronation . This is the most common failure mode for 2-hydroxyphenylboronic acids. The base attacks the boron center, facilitating C-B bond cleavage before transmetalation can occur.

Corrective Actions:

  • Switch to Anhydrous Conditions: Water accelerates protodeboronation. Switch from Dioxane/H₂O to Anhydrous Toluene or DMF . Use Anhydrous K₃PO₄ or Cs₂CO₃ .

  • Use a "Slow-Release" Boronate: Instead of the free boronic acid, use the Pinacol Ester or the MIDA Boronate .[3] These derivatives release the active boronic acid species slowly, keeping its standing concentration low and minimizing decomposition.[3]

  • Increase Catalyst Activity: If the coupling is too slow, the boronic acid sits in the basic soup and decomposes. Switch to XPhos Pd G3 or Pd-118 (dtbpf) to speed up the cross-coupling rate so it outcompetes the decomposition rate.

Issue 2: "The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Deactivation (Pd Black Formation). This often happens if the reaction mixture is not strictly oxygen-free or if the ligands are unstable at high temperatures.

Corrective Actions:

  • Strict Degassing: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Ligand Overload: Add 1-2 mol% of free ligand (SPhos) along with the precatalyst. This ensures that any Pd dissociating from the cycle is "caught" by fresh ligand rather than aggregating into inactive Pd black.

  • Check Halide Purity: Ensure the 5-bromo-2-methylphenol (protected) is free of iodine or sulfur impurities, which are potent catalyst poisons.

Issue 3: "I am getting a lot of homocoupling (Biaryl formed from two boronic acid molecules)."

Diagnosis: Oxidative Homocoupling. This is driven by the presence of Oxygen.[4]

Corrective Actions:

  • Atmosphere Control: Verify your inert atmosphere. A balloon of Argon is often insufficient for sensitive reactions; use a Schlenk line or positive pressure manifold.

  • Solvent Choice: Avoid ether-based solvents if they contain peroxides. Use fresh, anhydrous Toluene or 1,4-Dioxane .

Data & Reagent Screening

The following table summarizes expected outcomes based on ligand choice for sterically hindered biaryl synthesis.

Ligand SystemYield PotentialSteric ToleranceRisk FactorRecommendation
Pd(PPh₃)₄ Low (<30%)PoorHighAvoid. Ligand is too bulky and not electron-rich enough for this substrate.
Pd(dppf)Cl₂ Moderate (40-60%)ModerateMediumGood backup, but often requires higher temperatures (100°C+).
SPhos Pd G3 High (85-95%) Excellent LowPrimary Recommendation. Designed specifically for hindered biaryls.
XPhos Pd G3 High (80-90%)ExcellentLowAlternative if SPhos fails; better for aryl chlorides.

Logic Tree for Optimization

Use this decision tree to diagnose your specific yield issue.

Troubleshooting_Logic Problem Identify Primary Issue Issue_A Low Conversion (SM Remaining) Problem->Issue_A Issue_B Boronic Acid Consumed No Product Problem->Issue_B Sol_A1 Check Catalyst: Switch to SPhos/XPhos Issue_A->Sol_A1 Sol_A2 Check Temp: Increase to 100°C Issue_A->Sol_A2 Cause_B Protodeboronation Issue_B->Cause_B Sol_B1 Use Anhydrous Conditions (Toluene/K3PO4) Cause_B->Sol_B1 Sol_B2 Protect Boronic Acid (Pinacol Ester) Cause_B->Sol_B2

Caption: Figure 2. Diagnostic logic tree for isolating reaction failures.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Miyaura, N. (2002). Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview. Topics in Current Chemistry. [Link]

Sources

Resolving solubility issues of 5-(2-Hydroxyphenyl)-2-methylphenol in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: SOL-BIPHENYL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

You are likely encountering precipitation ("crashing out") when introducing 5-(2-Hydroxyphenyl)-2-methylphenol (a lipophilic biphenyl-diol derivative) into aqueous media.[1] This molecule belongs to a class of compounds often described as "brick dust"—high melting point solids with strong crystal lattice energy and low aqueous solubility.

This guide provides three validated protocols to resolve this, moving from simple solvent shifts to advanced encapsulation.

Part 1: The Physicochemical Barrier

Before attempting solubilization, you must understand why this compound resists dissolution.

  • The Hydrophobic Backbone: The biphenyl core is highly lipophilic (LogP estimated ~3.5–4.0). Water molecules cannot easily form an ordered cage around this bulky structure without a significant entropy penalty.

  • Crystal Lattice Energy: The presence of two hydroxyl groups (–OH) allows for strong intermolecular Hydrogen bonding in the solid state. To dissolve the compound, you must input enough energy to break these lattice bonds and the water-water hydrogen bonds.

  • Ionization Potential (pKa): Unlike simple phenols (pKa ~10), 2,2'-biphenols often exhibit a lower first pKa (approx. 7.3–8.[1]0) due to intramolecular hydrogen bonding stabilization and electronic effects. This is your "secret weapon" for solubility (See Protocol B).

Quick Reference Data
PropertyValue (Approx.)Implication
Water Solubility < 10 mg/L (Insoluble)Requires help (co-solvents/pH/carriers).[1]
LogP ~3.5 – 4.0Highly permeable but poorly soluble (BCS Class II).
pKa (1st) ~7.3 – 8.0Soluble in mild alkaline buffers (pH > 8.0).
Melting Point ~108–110 °CHigh energy required to break crystal lattice.

Part 2: Troubleshooting Protocols

Protocol A: The "Solvent Shift" (DMSO/Ethanol)

Best for: High-throughput screening, robust cell lines.[1]

The Issue: You dissolve the compound in 100% DMSO, but it precipitates immediately upon addition to the culture media. The Cause: This is the "Solvent Shift" shock. Water strips the DMSO solvation shell faster than the compound can disperse, forcing the hydrophobic molecules to aggregate.

Step-by-Step Fix:

  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

  • The Intermediate Step (Critical): Do not add the DMSO stock directly to the bulk media.

    • Prepare an intermediate dilution in PBS + 0.5% BSA (Bovine Serum Albumin) .

    • BSA acts as a "molecular chaperone," binding the hydrophobic biphenyl prevents aggregation.

  • Final Addition: Add the intermediate BSA/DMSO mix to your cells.

Safety Limits (Cell Culture):

  • DMSO: Keep final concentration < 0.1% (v/v) for sensitive primary cells; < 0.5% for robust lines (e.g., HeLa, HEK293).

  • Ethanol: More toxic; keep < 0.1%.

Protocol B: The pH Lever (Alkaline Dissolution)

Best for: Compounds with pKa < 8.5, non-cellular assays, or short-term exposure.

The Logic: At pH values 2 units above the pKa, >99% of the molecule exists as the ionized phenolate salt, which is highly water-soluble. Since 2,2'-biphenols have a lower pKa (~7.3–8.0), you can achieve solubility at pH 9.0 without needing harsh pH 12 solutions.[1]

Workflow:

  • Check Buffer pH: Standard PBS (pH 7.4) is likely too close to the pKa, resulting in a mix of soluble ions and insoluble neutrals.

  • Adjust Buffer: Use a Borate or Glycine-NaOH buffer at pH 9.0 .

  • Dissolution: Add the compound directly to this buffer. Sonicate if necessary.[2]

  • Back-Titration (Caution): If you must lower the pH back to 7.4 for an assay, do so slowly while stirring. If the concentration exceeds the intrinsic solubility (~10 µM), it will precipitate.

Protocol C: The "Trojan Horse" (Cyclodextrin Complexation)

Best for: Animal studies (in vivo), sensitive primary cells, preventing precipitation over time.

The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a cone-shaped bucket.[1] The hydrophobic biphenyl sits inside the bucket (protected from water), while the hydrophilic exterior keeps the whole complex dissolved.

Step-by-Step Formulation:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline.[1] Stir until clear.

  • Add Compound: Add your 5-(2-Hydroxyphenyl)-2-methylphenol powder to this solution.

  • Energy Input: The complexation is not instant. You must stir vigorously for 24–48 hours at room temperature, or sonicate for 30 minutes.

  • Filter: Pass through a 0.22 µm filter. The resulting clear liquid contains the solubilized drug-CD complex.

Part 3: Decision Support Diagrams

Figure 1: Solubility Strategy Decision Tree

Caption: A logic flow to determine the safest solubilization method based on experimental constraints.

SolubilityStrategy Start Start: 5-(2-Hydroxyphenyl)-2-methylphenol Insoluble in Media IsCellular Is this for Live Cells/Animals? Start->IsCellular CheckPKa Can assay tolerate pH 9.0? IsCellular->CheckPKa No (Enzymatic/Chem Assay) UseDMSO Can cells tolerate 0.1% DMSO? IsCellular->UseDMSO Yes (Biological) Sol_pH PROTOCOL B: pH Adjustment (pH > 8.5) (Form Phenolate Salt) CheckPKa->Sol_pH Yes Sol_CD PROTOCOL C: Cyclodextrin Complexation (HP-beta-CD) CheckPKa->Sol_CD No Sol_DMSO PROTOCOL A: DMSO Stock + BSA Chaperone (Prevents Crash-out) UseDMSO->Sol_DMSO Yes UseDMSO->Sol_CD No (Sensitive Cells)

[1]

Figure 2: The "Crash-Out" Mechanism vs. Stabilization

Caption: Visualizing why direct dilution fails and how Cyclodextrins prevent aggregation.

CrashOutMechanism cluster_0 Scenario 1: Direct Dilution (Failure) cluster_1 Scenario 2: Cyclodextrin (Success) DMSO_Stock DMSO Stock (Solvated) Water_Add Add to Water DMSO_Stock->Water_Add Strip DMSO Stripped by Water Water_Add->Strip Precip Aggregated Solid (Precipitation) Strip->Precip CD_Sol Cyclodextrin Solution Guest Add Hydrophobic Compound CD_Sol->Guest Complex Inclusion Complex (Hydrophobic Core / Hydrophilic Shell) Guest->Complex Soluble Stable Solution Complex->Soluble

[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: I see a fine haze after adding my DMSO stock to the media. Is this okay? A: No. That haze is micro-precipitation. Even if it looks "mostly" clear, the effective concentration of the drug available to your cells is unknown (likely much lower than calculated), and the crystals can cause physical damage to cell membranes. Action: Spin the media down. If you see a pellet, you must switch to Protocol C (Cyclodextrins) or lower the concentration.

Q2: Can I use Tween-80 or Triton X-100 instead of Cyclodextrins? A: Yes, these surfactants form micelles that solubilize the phenol. However, surfactants are lytic to cell membranes at relatively low concentrations. Tween-80 is generally safe up to ~0.1% in some assays, but Cyclodextrins (HP-β-CD) are biologically inert and far superior for preserving cell viability.[1]

Q3: Why does the solution turn yellow when I raise the pH? A: This is normal. Phenolate ions (the deprotonated form) often exhibit a bathochromic shift (color change) compared to the neutral phenol due to increased electron delocalization across the biphenyl system. It confirms you have successfully ionized the molecule.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15731, 2,2'-Biphenol. Retrieved from [Link][1]

  • NIST Chemistry WebBook. Biphenyl Solubility Data. National Institute of Standards and Technology.[3] Retrieved from [Link][1]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (General reference for Protocol C mechanism).

  • LifeTein. DMSO Usage in Cell Culture. Retrieved from [Link] (Guidance on DMSO limits in biological assays).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Theoretical basis for Protocol B - pKa driven solubility).

Sources

Technical Support Center: Strategies for Removing Unreacted o-Cresol

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-PUR-095 Topic: Purification Strategies for o-Cresol Removal Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists Last Updated: March 6, 2026[1]

Executive Summary

o-Cresol (2-methylphenol) is a common reagent and byproduct in organic synthesis.[2][3] Its removal is critical due to its toxicity, distinct phenolic odor, and potential to interfere with downstream biological assays.[1] While its boiling point (191°C) makes simple evaporation difficult, its weak acidity (pKa ~10.[1][3]3) and steam volatility provide robust avenues for removal.[3]

This guide details three primary strategies for removing o-cresol from reaction mixtures: Chemical Extraction , Steam Distillation , and Solid-Phase Scavenging .[1]

Module 1: Chemical Extraction (The "Work-Up" Method)

The Mechanism

The most efficient method for removing o-cresol relies on its acidity. With a pKa of ~10.3, o-cresol is a weak acid.[1] By washing the organic reaction mixture with a strong base (pH > 12), o-cresol is deprotonated to form sodium o-cresolate. Unlike the neutral cresol, this salt is highly water-soluble and partitions into the aqueous phase, leaving the non-acidic product in the organic layer.

Protocol: Standard Caustic Wash[3]
  • Reagents: 1M or 2M Sodium Hydroxide (NaOH).[3]

  • Applicability: Stable, non-acidic products (avoid if product contains esters, amides, or other base-sensitive groups).[1][2]

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Diethyl Ether).[1]

  • Primary Wash: Add an equal volume of 1M NaOH to the separatory funnel.

  • Equilibration: Shake vigorously for 2–3 minutes. Vent frequently.

  • Separation: Allow layers to separate. The o-cresol (now sodium o-cresolate) will be in the aqueous (bottom or top, depending on solvent) layer.[3]

  • Verification: Check the pH of the aqueous layer. It must remain >12. If the pH drops, the base has been consumed; repeat the wash.

  • Polishing: Wash the organic layer once with brine (saturated NaCl) to remove residual base and water.

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ and concentrate.

Visualization: Extraction Logic

ExtractionLogic Start Crude Mixture (Product + o-Cresol) AddBase Add 1M NaOH (pH > 12) Start->AddBase SepFunnel Separatory Funnel (Partitioning) AddBase->SepFunnel OrgLayer Organic Phase (Neutral Product) SepFunnel->OrgLayer Product stays organic AqLayer Aqueous Phase (Na+ o-Cresolate) SepFunnel->AqLayer Deprotonated Cresol WashBrine Wash w/ Brine Dry & Concentrate OrgLayer->WashBrine Waste Aqueous Waste (Dispose) AqLayer->Waste FinalProd Purified Product WashBrine->FinalProd

Caption: Flowchart demonstrating the phase-transfer mechanism of o-cresol removal via caustic wash.

Module 2: Steam Distillation & Azeotropic Removal

The Mechanism

Although o-cresol has a high boiling point (191°C), it is steam volatile . It co-distills with water at temperatures near 100°C.[4] This method is ideal for heat-stable, non-volatile products (e.g., solids or high-boiling oils) where chemical extraction is not possible due to base sensitivity.[1]

Protocol: Steam Stripping
  • Applicability: Base-sensitive products (esters, halides) that are thermally stable up to 100°C.[1]

Step-by-Step Workflow:

  • Setup: Place the crude product in a round-bottom flask.

  • Water Addition: Add water (approx. 5-10x the volume of the crude oil).

  • Distillation: Heat the mixture to a vigorous boil (100°C) or pass live steam through the mixture.

  • Observation: The distillate will appear cloudy (milky) as o-cresol co-distills with water.

  • Completion: Continue distillation until the distillate runs clear.

  • Recovery: Cool the reaction flask. The product will either crystallize (if solid) or form a separate oil layer (if liquid) depleted of o-cresol.[3]

Module 3: Solid-Phase Scavenging & Chromatography

The Mechanism

For high-value pharmaceutical intermediates or base-sensitive compounds, solid-supported scavengers offer a "filtration-only" purification. Strong Anion Exchange (SAX) resins bind the acidic phenol, removing it from the solution.

Protocol: Scavenging
  • Reagents: Polymer-supported quaternary amine (e.g., Amberlyst A-26, Dowex 1X8) or carbonate.[1]

  • Applicability: Late-stage purification, removing trace residues (<5%).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude product in a non-polar solvent (DCM, THF).

  • Resin Addition: Add 3-5 equivalents (w.r.t. estimated cresol content) of the SAX resin.[3]

  • Agitation: Stir gently for 1-4 hours at room temperature.

  • Filtration: Filter off the solid resin.[5][6] The o-cresol remains bound to the solid; the filtrate contains the pure product.

Troubleshooting & FAQs

Q1: I tried the NaOH wash, but I still see o-cresol in my NMR.

Diagnosis: The pH likely dropped during extraction, or the organic layer was too concentrated. Solution:

  • Check pH: Ensure the aqueous layer is pH > 12 after mixing. If it is <10, the o-cresol is re-protonating and returning to the organic layer.

  • Increase Volume: Dilute your organic layer further. Phenols can hydrogen-bond to the product, making extraction difficult in viscous oils.

  • Multiple Washes: Perform 3 washes with 2M NaOH rather than 1 wash.

Q2: My product is an ester/amide. Can I use NaOH?

Diagnosis: Strong bases will hydrolyze esters and amides. Solution: Do NOT use NaOH.

  • Alternative 1: Use Sodium Carbonate (Na₂CO₃) .[3] It is a weaker base (pH ~11) but may still remove o-cresol without hydrolyzing robust esters.[3]

  • Alternative 2: Use Steam Distillation (Module 2).[3]

  • Alternative 3: Use Chromatography . Note: o-Cresol streaks on silica. Add 1% Acetic Acid to your eluent to tighten the cresol peak, or wash the column with base first.

Q3: I have a terrible emulsion during the wash.

Diagnosis: o-Cresol salts act as surfactants (similar to soaps).[3] Solution:

  • Add Brine: Saturate the aqueous phase with NaCl to increase ionic strength.

  • Filter: Pass the emulsion through a pad of Celite.

  • Wait: Allow more time, or use a centrifuge if available.

Decision Matrix: Choosing a Strategy

DecisionTree Start Start: Contaminated Product IsBaseSensitive Is the product base-sensitive? (Ester, Amide, Halide) Start->IsBaseSensitive UseNaOH Use 1M/2M NaOH Wash (Most Efficient) IsBaseSensitive->UseNaOH No IsVolatile Is the product volatile (<150°C BP)? IsBaseSensitive->IsVolatile Yes NoBaseSens No YesBaseSens Yes SteamDist Steam Distillation (Co-distill Cresol) IsVolatile->SteamDist No (Product is stable) Scavenger Solid Phase Scavenger (Anion Exchange Resin) IsVolatile->Scavenger Yes (Product is volatile) Chromatography Column Chromatography (Silica Gel) IsVolatile->Chromatography Alternative NoVolatile No YesVolatile Yes

Caption: Decision tree for selecting the optimal o-cresol removal method based on product stability.

Quantitative Data: Physical Properties

PropertyValueSignificance for Purification
Boiling Point 191°CToo high for simple rotovap; requires high vacuum or steam distillation.
Melting Point ~30°CLow melting point means it often exists as an oil or sticky solid, complicating crystallization.[1]
pKa 10.3Weakly acidic. Requires pH > 12 for >99% deprotonation and extraction.
Water Solubility ~2.5 g/100mLModerately soluble. Water washes alone are inefficient without pH adjustment.

References

  • PubChem. (n.d.). o-Cresol Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link][1]

  • Biotage. (n.d.). Metal Scavengers and Organic Purification. Retrieved March 6, 2026, from [Link][1]

  • University of Rochester. (n.d.).[3] Not Voodoo: Workup and Purification. Retrieved March 6, 2026, from [Link]

Sources

Technical Guide: Controlling Regioselectivity in the Synthesis of 5-Substituted 2-Methylphenols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals requiring high-purity 5-substituted 2-methylphenols. It prioritizes regiochemical fidelity and reproducible workflows.[1]

The Regioselectivity Challenge

Synthesizing 5-substituted 2-methylphenols (5-substituted o-cresols) presents a classic electrophilic aromatic substitution (EAS) conflict.

  • The Problem: The hydroxyl group (C1) is a strong ortho/para director, while the methyl group (C2) is a weak ortho/para director.

  • Direct EAS Outcome: Electrophiles preferentially attack C4 (para to OH) or C6 (ortho to OH).

  • The Target (C5): This position is meta to the strong directing OH group and para to the methyl group. It is electronically deactivated relative to C4/C6, making direct synthesis via standard EAS (e.g., bromination, nitration) nearly impossible without obtaining complex mixtures or wrong isomers.

This guide details three validated workflows to bypass these electronic constraints:

  • The "Golden Standard" (Sandmeyer): Absolute regiocontrol via diazonium salts.

  • Steric-Driven C-H Borylation: Catalytic access using Iridium.[2]

  • Directed C-H Activation: Template-assisted meta-functionalization.

Decision Matrix: Selecting Your Workflow

Use the following logic map to determine the optimal synthetic route based on your starting materials and equipment availability.

G cluster_legend Key Factors Start Start: Target 5-Substituted 2-Methylphenol Q1 Is 5-Amino-2-methylphenol available? Start->Q1 RouteA WORKFLOW A: Sandmeyer Reaction (Highest Fidelity) Q1->RouteA Yes Q2 Is the substituent 'R' a Boron/Aryl group? Q1->Q2 No RouteB WORKFLOW B: Ir-Catalyzed Borylation (Steric Control) Q2->RouteB Yes (Bpin/Aryl) RouteC WORKFLOW C: Directed C-H Activation (Template Required) Q2->RouteC No (Other R) Legend1 Sandmeyer: 100% Regio-fidelity Legend2 Ir-Borylation: 85-95% C5 Selectivity

Figure 1: Strategic decision tree for selecting the synthesis pathway.

Workflow A: The Sandmeyer Route (High Fidelity)

Best for: Halogenation (Br, I, Cl), Cyanation, or Hydroxylation at C5. Mechanism: Radical-nucleophilic aromatic substitution (SRN1) via a diazonium intermediate.[3]

Protocol: Synthesis of 5-Bromo-2-methylphenol

This route guarantees the substituent is placed at C5 because the nitrogen "placeholder" is already fixed at that position in the starting material.

Reagents:

  • Precursor: 5-Amino-2-methylphenol (Commercial CAS: 2835-95-2)

  • Diazotization: NaNO₂, H₂SO₄ (or HBr), 0°C

  • Substitution: CuBr (0.5 equiv), HBr (48%)

Step-by-Step Methodology:

  • Acidification: Dissolve 5-amino-2-methylphenol (10 mmol) in 48% HBr (5 mL) and water (5 mL). Cool to -5°C to 0°C in an ice/salt bath.

  • Diazotization: Add a solution of NaNO₂ (1.1 equiv) in water dropwise. Critical: Maintain temp < 5°C to prevent diazonium decomposition (which leads to phenols or tars). Stir for 20 min. The solution should be clear/yellow.

  • Sandmeyer Step: In a separate flask, heat a mixture of CuBr (0.5 equiv) and 48% HBr (2 mL) to 60°C.

  • Transfer: Transfer the cold diazonium solution slowly into the hot copper mixture. Nitrogen gas evolution will be vigorous.

  • Workup: After gas evolution ceases (approx. 30 min), cool to RT. Extract with diethyl ether (3x). Wash organics with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Data Validation:

Parameter Expected Value Notes
Yield 65-80% Lower yields often due to temp spikes during diazotization.
Regio-purity >99% No mechanism exists for migration to C4/C6.

| Appearance | White/Off-white solid | Oxidizes to pink/brown upon air exposure. |

Workflow B: Ir-Catalyzed C-H Borylation (Steric Control)

Best for: Introducing Boron (Bpin) for subsequent Suzuki couplings; late-stage functionalization. Mechanism: Iridium catalysts (e.g., [Ir(OMe)(cod)]₂) with bipyridine ligands prefer C-H bonds that are sterically accessible.

Why C5?

In 2-methylphenol (protected as a silyl ether or carbamate):

  • C3: Blocked (between OR and Me).

  • C4: Ortho to Methyl group (Sterically hindered).

  • C6: Ortho to Oxygen group (Sterically hindered).

  • C5: Meta to Oxygen and Para to Methyl. It is the only position adjacent to two hydrogen atoms (H4 and H6) without an immediate ortho substituent, making it the kinetic sweet spot for the bulky active catalyst.

Protocol:

  • Protection: Protect 2-methylphenol as a TBS ether or N,N-dimethylcarbamate (essential to prevent O-B bond formation).

  • Catalyst Prep: Glovebox/Schlenk line. Mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3 mol%) in hexane or THF.

  • Reaction: Add B₂pin₂ (1.1 equiv) and the protected substrate. Heat to 80°C for 16h.

  • Outcome: Major product is the 5-Bpin isomer (>10:1 ratio vs 4-Bpin).

Borylation Substrate 2-Methylphenol (Protected) TS Transition State (Steric Selection) Substrate->TS C5 is least hindered IrCat [Ir] + dtbpy (Bulky Catalyst) IrCat->TS Product 5-Bpin-2-Methylphenol (Major Isomer) TS->Product

Figure 2: Steric selection mechanism favoring the C5 position.

Troubleshooting & FAQs

Q1: I am seeing a mixture of isomers in the Ir-borylation reaction. How do I fix this?

Root Cause: The methyl group at C2 is small enough that the catalyst occasionally attacks C4 (ortho to Me). Solution:

  • Switch Ligands: Use tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) instead of dtbpy. Tmphen is more sensitive to sterics and increases the C5:C4 ratio.

  • Purification: The 4-Bpin and 5-Bpin isomers have distinct polarities. 5-Bpin is generally less polar. Use careful silica chromatography with a gradient of 0-5% EtOAc in Hexanes.

Q2: My Sandmeyer reaction yielded a lot of phenol (OH at C5 instead of Br).

Root Cause: "Thermal hydrolysis."[4] The diazonium salt reacted with water instead of the bromide anion. Fix:

  • Ensure the CuBr/HBr mixture is saturated with bromide ions.

  • Add the diazonium salt slowly to the hot copper solution.

  • Do not let the diazonium salt sit at room temperature before addition; keep it at 0°C.

Q3: Can I use direct bromination to get the 5-bromo product?

No. Direct bromination of 2-methylphenol will yield 4-bromo-2-methylphenol (major) and 6-bromo-2-methylphenol (minor). The 5-position is electronically deactivated. You must use the Sandmeyer route or Ir-borylation.

References

  • Sandmeyer Reaction Fundamentals

    • Organic Chemistry Portal. "Sandmeyer Reaction."[4][5][6]

    • [Link]

  • Ir-Catalyzed Borylation Regioselectivity

    • Hartwig, J. F.[7] "Borylation of Arenes."[2][7] Accounts of Chemical Research.

    • [Link]

  • Synthesis of 5-Amino-2-methylphenol (Precursor)

    • ChemicalBook.[1] "5-Amino-o-cresol Synthesis Methods."

  • Meta-Selective C-H Activation

    • RSC Publishing.
    • [Link]

Sources

Technical Support Center: Advanced Troubleshooting for Trace 5-(2-Hydroxyphenyl)-2-methylphenol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for DMPK scientists, analytical chemists, and drug development professionals tasked with the ultra-trace quantification of 5-(2-Hydroxyphenyl)-2-methylphenol (a biphenyl-diol derivative). Due to its weakly acidic phenolic hydroxyl groups and high susceptibility to matrix effects, this compound presents unique challenges in LC-MS/MS bioanalysis.

Below, you will find our diagnostic Q&A, quantitative performance data, visual workflows, and self-validating experimental protocols.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my ESI-MS/MS sensitivity for 5-(2-Hydroxyphenyl)-2-methylphenol persistently low, even at high concentrations?

  • The Causality: 5-(2-Hydroxyphenyl)-2-methylphenol lacks basic amine functional groups, making positive electrospray ionization (ESI+) highly inefficient. While negative mode (ESI-) is the logical choice, analysts frequently default to standard acidic mobile phases (e.g., 0.1% formic acid). Acidic conditions suppress the ionization of the compound's phenolic hydroxyl groups (pKa ~9.5–10.0), keeping the molecule in its neutral state and preventing the formation of the required

    
     precursor ion.
    
  • The Solution: Switch to an alkaline or fluoride-based mobile phase modifier. Using 0.01% ammonium hydroxide promotes solution-phase deprotonation. Alternatively, utilizing 0.2 mM ammonium fluoride acts as a highly effective gas-phase proton sink during the ESI desolvation process, exponentially increasing the yield of

    
     ions1.
    

Q2: I am observing "ghost peaks" and high background noise that ruins my Lower Limit of Quantitation (LLOQ). How do I eliminate this?

  • The Causality: Biphenolic compounds are notorious for accumulating on the stationary phase of the analytical column during the highly aqueous re-equilibration phase of a gradient elution. As the organic modifier increases during the next run, this accumulated background elutes as a distinct, spurious "ghost peak" that masks trace-level analytes.

  • The Solution: You must prevent analyte focusing at the column head. Replace the gradient elution with an isocratic elution mode using a high-strength mobile phase (e.g., 50% acetonitrile). If a gradient is strictly required for separating metabolites, install a highly retentive "ghost-trap" column between the LC pump and the autosampler injector to capture solvent-borne phenolic contaminants before they reach the sample loop2.

Q3: How do I overcome severe matrix suppression when analyzing human plasma samples?

  • The Causality: Endogenous phospholipids in plasma co-elute with hydrophobic biphenols. In the ESI droplet, these highly surface-active lipids outcompete the target analyte for charge, leading to massive signal suppression. Simple protein precipitation (PPT) does not remove these lipids.

  • The Solution: Implement Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE). By raising the pH of the plasma sample, the phenolic -OH groups become negatively charged, allowing them to bind ionically to the SPE sorbent. You can then use 100% methanol to aggressively wash away neutral lipids and phospholipids before eluting the target compound with an acidic solvent3.

Section 2: Quantitative Method Performance

The following table summarizes the causal impact of mobile phase chemistry on the ionization efficiency and detection limits of 5-(2-Hydroxyphenyl)-2-methylphenol in ESI- mode.

Table 1: Impact of Mobile Phase Additives on ESI-MS/MS Sensitivity

Mobile Phase AdditivePrimary Ionization MechanismRelative Signal IntensityS/N RatioLLOQ (ng/mL)
0.1% Formic Acid Ion suppression (Analyte remains neutral)1x (Baseline)125.00
No Additive (H₂O/MeOH) Weak, inconsistent deprotonation4x451.00
0.01% Ammonium Hydroxide Solution-phase deprotonation (High pH)25x3100.05
0.2 mM Ammonium Fluoride Gas-phase proton abstraction38x4800.01

Section 3: Visual Workflows

G A Low Sensitivity / Poor LLOQ B Check Ionization (ESI-) A->B C Check Matrix Suppression A->C D Use 0.01% NH4OH / NH4F B->D Promote [M-H]- E Mixed-Mode Anion SPE C->E Remove Phospholipids F Isotopic Internal Standard C->F Correct Suppression

Fig 1. Root-cause diagnostic workflow for resolving low detection sensitivity.

SPE N1 1. Plasma + IS N2 2. Protein Precip. N1->N2 N3 3. MAX SPE Load N2->N3 N4 4. Wash (MeOH) N3->N4 N5 5. Acidic Elution N4->N5

Fig 2. Optimized Mixed-Mode Anion Exchange (MAX) SPE workflow for plasma matrices.

Section 4: Self-Validating Experimental Protocols

Protocol A: Mixed-Mode SPE for Plasma Matrices

This protocol leverages the pKa of the analyte to isolate it from neutral lipids and matrix interferents.

Step 1: Sample Pre-treatment Aliquot 100 µL of human plasma. Add 10 µL of


-labeled internal standard. Add 100 µL of 5% ammonium hydroxide in water to force the phenolic hydroxyls into their anionic state.
Step 2: SPE Conditioning 
Condition a 96-well MAX (Mixed-mode Anion Exchange) SPE plate with 1 mL of Methanol, followed by 1 mL of 5% ammonium hydroxide in water.
Step 3: Loading 
Load the pre-treated plasma sample onto the SPE cartridge at a flow rate of 1 mL/min.
Step 4: Orthogonal Washing (Critical Step) 
Wash 1: 1 mL of 5% ammonium hydroxide (removes aqueous interferents).
Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids). Causality: The target analyte remains bound via ionic interaction, allowing for this aggressive organic wash.
Step 5: Elution 
Elute the target compound with 2 x 500 µL of 2% Formic Acid in Methanol. Causality: The acid neutralizes the analyte, breaking the ionic bond and allowing the methanol to elute it.
Step 6: Reconstitution 
Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

Self-Validation Checkpoint: To validate this extraction, perform a "Post-Extraction Spike." Extract a blank plasma sample, dry it down, and spike the target analyte into the reconstitution solvent. Compare the LC-MS/MS peak area of this sample to a neat standard prepared in pure solvent. If the ratio is < 0.85, matrix suppression is still occurring, indicating that the Wash 2 volume must be increased to further deplete phospholipids.

Protocol B: LC-MS/MS System Decontamination & Isocratic Setup

This protocol eliminates "ghost peaks" originating from solvent impurities.

Step 1: Ghost-Trap Installation Install a high-capacity C18 trapping column directly between the LC pump mixer and the autosampler injection valve. Step 2: Isocratic Method Configuration Configure the LC pump to deliver an isocratic flow of 50% Acetonitrile / 50% Water (containing 0.2 mM Ammonium Fluoride) at 0.3 mL/min. Causality: Isocratic elution prevents the continuous accumulation and subsequent sudden release of trace biphenols from the analytical column. Step 3: MRM Setup Monitor the transition


 199.1 

184.0 (loss of methyl radical) in ESI- mode.

Self-Validation Checkpoint: Before injecting any samples, run a "Zero-Volume Injection" blank. Program the autosampler to execute the full LC method without moving the needle or injecting any solvent. If a peak appears at the retention time of 5-(2-Hydroxyphenyl)-2-methylphenol, the contamination is accumulating on the analytical column from the mobile phase. If no peak appears, the system is clean, and any subsequent blank peaks are originating from your sample prep environment.

References

  • A Multi-Analyte LC–ESI-MS/MS Method to Analyze BPA, BADGE, and Related Analytes Source: Chromatography Online URL
  • Source: NIH (National Institutes of Health)
  • Simultaneous determination of bisphenol A and its chlorinated derivatives in human plasma Source: SCIEX URL

Sources

Preventing oxidation and degradation of phenolic intermediates during storage

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: Understanding Phenolic Instability

Phenolic compounds are inherently unstable due to their low redox potentials. In the presence of oxygen, light, or trace metals, they undergo auto-oxidation , a radical-mediated cascade that converts colorless phenols into colored quinones and insoluble polymers.

Understanding this mechanism is the first step to prevention. The following diagram illustrates the degradation pathway you are fighting against.

Figure 1: The Phenolic Oxidation Cascade

PhenolicOxidation Phenol Phenolic Substrate (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical -e-, -H+ (Initiated by O2, Light, Metals) Quinone Ortho-Quinone (Yellow/Pink Chromophore) Radical->Quinone Oxidation Quinone->Phenol Redox Cycling (Generates ROS) Dimer Dimer/Oligomer (Brown Precipitate) Quinone->Dimer Polymerization (Nucleophilic Attack)

Caption: The degradation pathway from stable phenol to insoluble polymer. Note that quinones can act as redox cyclers, generating Reactive Oxygen Species (ROS) that accelerate the degradation of remaining starting material.

Troubleshooting Guide (FAQ)

This section addresses specific observations you may encounter in the lab.

Q1: My clear phenolic stock solution has turned pink or brown overnight. Is it still usable?

Diagnosis: The color change indicates the formation of quinones (pink/yellow) or melanoidin-like polymers (brown).

  • Cause: Auto-oxidation triggered by dissolved oxygen or alkaline pH.

  • Action: Discard the solution. Quinones are electrophilic and will react covalently with proteins or other nucleophiles in your assay, leading to false positives or toxicity artifacts.

  • Prevention: Acidify future stocks to pH < 4.0. At acidic pH, the protonation of the phenolic hydroxyl group inhibits the formation of the phenolate ion, which is the species most susceptible to oxidation [1].

Q2: I observe a fine precipitate in my stored samples, but the concentration was well below the solubility limit.

Diagnosis: Oxidative polymerization.

  • Cause: While the monomer is soluble, the oxidative dimers and oligomers often have significantly lower solubility in aqueous/organic mixtures.

  • Action: Centrifuge and analyze the supernatant by LC-MS. If the parent peak is intact but reduced in area, you may filter and re-quantify. However, for critical kinetic studies, prepare a fresh batch.

  • Prevention: Store at -80°C. Low temperature significantly reduces the rate of radical propagation steps [2].

Q3: My LC-MS shows "dimer" peaks (2M-H) that weren't there yesterday.

Diagnosis: Artifactual dimerization during ionization or storage.

  • Differentiation: Check the retention time.

    • Same RT as monomer: These are non-covalent adducts formed in the MS source. This is an analytical artifact, not sample degradation.

    • Different RT: These are covalent dimers formed via oxidative coupling in your vial.

  • Action: If covalent dimers are present, add a reducing agent (e.g., Ascorbic Acid or DTT) to the sample immediately upon preparation to quench radical formation.

Q4: Which solvent is best for long-term storage: Water, Methanol, or DMSO?

Recommendation: Methanol or Ethanol with 0.1% Acid.

  • Water: Poor choice. High dielectric constant and hydrogen bonding capability can facilitate proton transfer steps in oxidation. Dissolved oxygen is also difficult to remove completely.

  • DMSO: Risky. DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-like mechanisms).

  • Methanol/Ethanol: Preferred. They have high solubility for phenols and can be easily degassed. Acidification (0.1% Formic or Acetic acid) is critical to stabilize the phenol [3].

Best Practice Protocols

Protocol A: Solvent Degassing (The "Sparging" Method)

Required for all solvents used to dissolve sensitive phenols.

Context: Standard HPLC-grade solvents contain enough dissolved oxygen (~8 mg/L) to degrade micromolar concentrations of phenols within hours.

  • Setup: Place a solvent reservoir in a sonicator bath.

  • Sparge: Insert a solvent filter line connected to a high-purity inert gas source (Argon or Nitrogen). Argon is preferred as it is heavier than air and blankets the solvent.

  • Process: Sonicate while bubbling the gas vigorously through the solvent for 10–15 minutes .

  • Seal: Immediately cap the bottle with a Parafilm seal or transfer to an airtight container.

Protocol B: Preparation of Stable Stock Solutions

Use this workflow for creating intermediate stocks (e.g., 10 mM).

  • Solvent Choice: Use Acidified Methanol (MeOH + 0.1% Formic Acid).

    • Why? The acid keeps the phenol protonated (stable). Methanol is easily evaporated if solvent exchange is needed later.

  • Additives (Optional but Recommended):

    • For analytical standards: Add Ascorbic Acid (Vitamin C) at a 1:1 molar ratio or 0.1% w/v. Ascorbic acid acts as a "sacrificial" antioxidant, consuming oxygen before it attacks the phenol [4].

    • Note: Ensure the additive does not interfere with your downstream assay (e.g., ascorbic acid interferes with certain redox assays).

  • Dissolution: Dissolve the solid phenol in the degassed, acidified solvent under a stream of nitrogen.

  • Storage: Aliquot into amber glass vials (to block UV light). Purge the headspace with Argon before capping. Store at -80°C.

Protocol C: Solid State Storage

For bulk powder.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Environment: Store inside a desiccator placed within a -20°C or -80°C freezer.

  • Handling: Allow the vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the powder, leading to hydrolysis or accelerated oxidation upon re-freezing.

Decision Support: Storage Strategy

Use this decision tree to determine the optimal storage condition for your specific sample type.

Figure 2: Storage Decision Tree

StorageTree Start Sample Type Solid Solid Powder LongTerm Store at -80°C Desiccated Dark Solid->LongTerm > 1 Week Solution Solution/Liquid SolventCheck Is it Water? Solution->SolventCheck Solvent? Yes CRITICAL: Acidify to pH < 4 Add Ascorbic Acid SolventCheck->Yes Yes No Acidify (0.1% Formic) Store -20°C SolventCheck->No Organic (MeOH/EtOH) Freeze Store -80°C Yes->Freeze Can you freeze?

Caption: Logical flow for determining storage parameters. Note that aqueous solutions are the highest risk and require aggressive stabilization (acidification + antioxidants).

Reference Data

Table 1: Common Antioxidant Additives

Select an additive based on your downstream application compatibility.

AdditiveTypical Conc.MechanismBest ForIncompatible With
Ascorbic Acid 0.1% - 1.0% (w/v)Scavenges O2; Reduces Quinones back to PhenolsHPLC Standards, ExtractionsRedox assays (e.g., Folin-Ciocalteu)
Sodium Metabisulfite 0.05% - 0.1% (w/v)Scavenges O2; Inhibits PPO enzymeBiological Extracts, Food ScienceMass Spectrometry (high salt content)
BHT / BHA 0.01% - 0.05% (w/v)Radical ScavengerLipophilic/Organic SolutionsAqueous solutions (low solubility)
Formic/Acetic Acid 0.1% - 1.0% (v/v)pH control (Protonation)LC-MS, General StorageAcid-labile glycosides (long term)

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds.[1] Journal of Agricultural and Food Chemistry. Link

  • Srivastava, A., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents. Journal of Food Science and Technology. Link

  • BenchChem Technical Support. (2025). Prevention of Phenol Compound Oxidation During Reactions.[1] BenchChem. Link

  • Bhat, S., et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid.[2][3][4] Journal of Applied Pharmaceutical Science. Link

Sources

Validation & Comparative

A Comparative Thermal Analysis: Bisphenol A versus 5-(2-Hydroxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of industrial chemistry and pharmaceutical development, a profound understanding of the thermal properties of chemical compounds is paramount for ensuring process safety, product stability, and efficacy. This guide provides a detailed comparative analysis of the thermal characteristics of two phenolic compounds: the widely utilized Bisphenol A (BPA) and the less-characterized 5-(2-Hydroxyphenyl)-2-methylphenol. While extensive experimental data is available for BPA, a notable lack of public domain information exists for 5-(2-Hydroxyphenyl)-2-methylphenol. This guide, therefore, presents a comprehensive thermal profile of Bisphenol A, supported by experimental data, and offers a predictive analysis of the thermal behavior of 5-(2-Hydroxyphenyl)-2-methylphenol based on established structure-property relationships of analogous phenolic structures.

Introduction to the Contenders

Bisphenol A (BPA) , with the chemical formula (CH₃)₂C(C₆H₄OH)₂, is a synthetic organic compound that has been a cornerstone in the production of polycarbonate plastics and epoxy resins for decades.[1][2] Its rigid structure, conferred by the two aromatic rings linked by a central carbon atom, contributes to the desirable properties of these polymers. However, the very stability of BPA also raises concerns regarding its persistence and potential endocrine-disrupting properties, making a thorough understanding of its thermal decomposition crucial for both manufacturing and environmental considerations.

5-(2-Hydroxyphenyl)-2-methylphenol is a biphenol derivative with a distinct structural arrangement compared to BPA. The direct linkage between the two phenyl rings and the presence of a methyl group on one of the rings are expected to significantly influence its thermal behavior. The absence of a central isopropylidene group, as seen in BPA, suggests a different mode of thermal degradation. This guide aims to shed light on its likely thermal properties through a reasoned, structure-based analysis.

Thermal Properties: A Head-to-Head Comparison

A summary of the available and predicted thermal properties is presented below, followed by a detailed discussion.

Thermal Property5-(2-Hydroxyphenyl)-2-methylphenolBisphenol A (BPA)
Melting Point (°C) Data not available; predicted to be distinct from BPA based on structural differences.155 - 159[1][2]
Boiling Point (°C) Data not available.~250-252 (at reduced pressure)[2]
Glass Transition Temp. (Tg) (°C) Data not available.~40 (for supercooled BPA)[3]
Thermal Decomposition Predicted to occur at different temperature ranges and via different mechanisms than BPA due to the absence of the isopropylidene bridge.Onset of decomposition is typically observed at elevated temperatures, with mechanisms involving chain scission and hydrolysis.[4]

In-Depth Analysis of Bisphenol A's Thermal Profile

Melting and Boiling Points: Bisphenol A is a crystalline solid at room temperature with a well-defined melting point range of 155-159°C.[1][2] Its boiling point is significantly higher, though it is often reported at reduced pressure to prevent decomposition at elevated temperatures.[2]

Glass Transition Temperature: For the amorphous, supercooled state of BPA, a glass transition temperature (Tg) of approximately 40°C has been reported.[3] This property is particularly relevant when considering the behavior of BPA as a monomer in polymerization processes.

Thermal Decomposition: The thermal stability of Bisphenol A has been extensively studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA results indicate that significant thermal degradation of BPA-containing polymers, such as polycarbonate, begins at temperatures above 450°C in an inert atmosphere.[2][4] The decomposition in air can start at a slightly lower temperature.[2] The degradation mechanism is complex and can involve the scission of the isopropylidene linkage and hydrolysis of the carbonate groups in its polymers.[4]

A Predictive Look at 5-(2-Hydroxyphenyl)-2-methylphenol's Thermal Behavior

Due to the absence of direct experimental data for 5-(2-Hydroxyphenyl)-2-methylphenol, its thermal properties are inferred by comparing its structure to known phenolic compounds.

Molecular Structure and its Implications:

  • Direct Phenyl-Phenyl Bond: The direct linkage between the two aromatic rings in 5-(2-Hydroxyphenyl)-2-methylphenol is a key structural feature. This bond is generally more thermally stable than the isopropylidene bridge in BPA. This suggests that the initial decomposition of 5-(2-Hydroxyphenyl)-2-methylphenol might occur at a higher temperature compared to the onset of BPA degradation, which is often associated with the breakdown of the central carbon linkage.

  • Hydroxyl and Methyl Groups: The presence and position of the hydroxyl and methyl groups will influence intermolecular hydrogen bonding and packing efficiency in the solid state. This will, in turn, affect its melting point. Compared to the symmetrical structure of BPA, the less symmetrical nature of 5-(2-Hydroxyphenyl)-2-methylphenol might lead to a different crystalline packing and thus a different melting point.

  • Decomposition Pathway: The thermal decomposition of phenolic compounds often involves the cleavage of C-C and C-O bonds and the evolution of products like water, carbon monoxide, and methane.[5] For 5-(2-Hydroxyphenyl)-2-methylphenol, the decomposition is likely to be initiated at the weaker bonds, such as the C-O bonds of the hydroxyl groups or the C-C bond of the methyl group, at sufficiently high temperatures.

Based on these structural considerations, it is reasonable to hypothesize that 5-(2-Hydroxyphenyl)-2-methylphenol will exhibit a distinct thermal profile from Bisphenol A, likely with a different melting point and potentially a higher onset temperature for thermal decomposition. However, without experimental verification, these remain well-informed predictions.

Experimental Methodologies for Thermal Analysis

To empirically determine the thermal properties of compounds like 5-(2-Hydroxyphenyl)-2-methylphenol and validate the data for BPA, two primary techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of transition temperatures such as melting point and glass transition temperature.

Experimental Protocol for DSC:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is placed in an aluminum or other inert pan. An empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including the starting and ending temperatures and the heating/cooling rate (e.g., 10°C/min), is set.

  • Data Acquisition: As the furnace temperature changes, the differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC curve is analyzed to identify endothermic (melting) and exothermic (crystallization, decomposition) peaks, as well as shifts in the baseline indicating a glass transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (1-10 mg) pan Place in DSC Pan weigh->pan seal Seal Pan pan->seal load Load Sample & Reference seal->load program Set Temperature Program load->program run Run Analysis program->run acquire Acquire Heat Flow Data run->acquire analyze Analyze DSC Curve acquire->analyze determine Determine Tm, Tg, etc. analyze->determine

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Experimental Protocol for TGA:

  • Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed onto the TGA's sensitive microbalance. The desired temperature program and atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) are set.

  • Data Acquisition: The instrument heats the sample according to the program, and the mass of the sample is continuously recorded.

  • Data Analysis: The TGA curve, which plots mass loss versus temperature, is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rates, and the final residual mass.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh Sample (5-20 mg) pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load program Set Temp Program & Atmosphere load->program run Run Analysis program->run acquire Record Mass vs. Temperature run->acquire analyze Analyze TGA Curve acquire->analyze determine Determine Decomposition Temps analyze->determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

This guide provides a comprehensive overview of the thermal properties of Bisphenol A, supported by available experimental data. In contrast, the thermal profile of 5-(2-Hydroxyphenyl)-2-methylphenol remains to be experimentally determined. Based on a structure-property analysis, it is predicted that 5-(2-Hydroxyphenyl)-2-methylphenol will exhibit a distinct thermal behavior from BPA, likely characterized by a different melting point and potentially higher thermal stability due to the absence of the labile isopropylidene bridge. The detailed experimental protocols for DSC and TGA provided herein offer a clear roadmap for the empirical investigation of these properties. For researchers and professionals in drug development and materials science, a thorough experimental characterization of novel compounds like 5-(2-Hydroxyphenyl)-2-methylphenol is crucial for advancing their applications safely and effectively.

References

  • SciELO. (n.d.). Differential Scanning Calorimetry study on curing kinetics of diglycidyl ether of bisphenol A with amine curing agents for self-healing systems. Retrieved from [Link]

  • e-Publications@Marquette. (n.d.). The Thermal degradation of Bisphenol A Polycarbonate in Air. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of BPA‐d‐b‐MDI. BPA, bis‐phenol‐A; MDI, 4, 4‐diphenylmethane diisocyanate. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry scan of bisphenol A dicyanate obtained at a heating rate of 10 K/min. Retrieved from [Link]

  • SciSpace. (2004). A TGA/FTIR and mass spectral study on the thermal degradation of bisphenol A polycarbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2: Thermogravimetric analysis (TGA) of BPA. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (n.d.). The Effects of Hydrothermal Aging Characterized by SEC on the Degradation Kinetic of Polycarbonate Calculated through TGA. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry thermogram of poly(BPA-PHTH). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Thermal degradation of bisphenol A polycarbonate by high‐resolution thermogravimetry. Retrieved from [Link]

  • AKJournals. (2005). Thermal properties of polycarbonate grade bisphenol A. Journal of Thermal Analysis and Calorimetry, 46(3-4). Retrieved from [Link]

  • Stenutz. (n.d.). 2-methylphenol. Retrieved from [Link]

  • Stenutz. (n.d.). 2-[hydroxy(phenyl)methyl]phenol. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)- Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. Retrieved from [https://www.researchgate.net/publication/315758872_Synthesis_Characterizationand_Spectroscopic_Studies_of_2-E-_Hydroxyphenylimino]methylPhenol_Schiff_Base_with_Some_Metal_Complexes]([Link])

  • Al-Nahrain Journal of Science. (2018). Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)-Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of oligo-2-[(2-hydroxymethylphenylimino) methyl] phenol and oligo-2-[(2-hydroxymethylphenylimino) methyl]-5-bromo-phenol. Retrieved from [Link]

  • PubMed. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Retrieved from [Link]

  • BioResources. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Hydroxypropan-2-yl)-2-methylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Hydroxyethylamino)-2-methylphenol. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-(2-hydroxyethylamino)-2-methylphenol. Retrieved from [Link]

  • GSRS. (n.d.). 5-(2-HYDROXYETHYLAMINO)-2-METHYLPHENOL. Retrieved from [Link]

  • Wikipedia. (n.d.). o-Cresol. Retrieved from [Link]

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Tunable Precision: A Comparative Guide to Biphenyl Diol Ligands in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of asymmetric catalysis, the choice of chiral ligand often dictates the success of a drug candidate's synthesis.[1] For decades, BINOL (1,1'-bi-2-naphthol) has served as the "gold standard" C2-symmetric ligand due to its commercial availability and reliable atropisomerism. However, its rigid naphthyl backbone creates a fixed "bite angle" that cannot be easily modulated without complex peripheral functionalization.

This guide presents a technical comparative analysis of Biphenyl Diol Ligands (e.g., BIPHEN, 6,6'-substituted biphenols) as a superior alternative for specific transformations. Unlike BINOL, the biphenyl scaffold offers tunable axial chirality . By altering substituents at the 6 and 6' positions, researchers can precisely manipulate the dihedral angle, optimizing the chiral pocket for substrates that BINOL fails to enantio-differentiate.

Part 1: Structural Mechanics & Ligand Design

The core differentiation between BINOL and Biphenyl Diols lies in the mechanics of atropisomerism .

  • BINOL (Rigid): The fused ring system creates a high barrier to rotation and a relatively fixed dihedral angle (~70–90° in metal complexes). While stable, it lacks flexibility.

  • Biphenyl Diols (Tunable): The absence of the fused ring allows the dihedral angle to be dictated entirely by the steric bulk of the ortho (6,6') substituents.

    • Small R groups (e.g., F, OMe): Flexible, wider range of motion.

    • Large R groups (e.g., t-Bu, SiMe3): Locked conformation, often exceeding the rigidity of BINOL.

Visualization: The Tunability Advantage

The following diagram illustrates the structural logic: how 6,6'-substitution dictates the "Twist" (Dihedral Angle) and consequently the catalytic outcome.

LigandMechanics Base Biphenyl Scaffold Subst 6,6'-Substituents (The Control Knobs) Base->Subst Functionalization Twist Dihedral Angle (θ) Modulation Subst->Twist Steric Repulsion Outcome1 Small θ (<60°) (e.g., R=OMe) Flexible Pocket Twist->Outcome1 Outcome2 Optimal θ (70-90°) (e.g., R=Me, Et) BINOL-like Mimicry Twist->Outcome2 Outcome3 Large θ (>100°) (e.g., R=tBu, SiMe3) Expanded Bite Angle Twist->Outcome3 Catalysis Catalytic Selectivity (ee% & Rate) Outcome1->Catalysis Outcome2->Catalysis High Efficacy Outcome3->Catalysis

Caption: Figure 1. The "Tunability Mechanism" of biphenyl ligands. Unlike the fixed BINOL, biphenyls allow the dihedral angle to be engineered via 6,6'-substitution.

Part 2: Comparative Performance Analysis

The following data contrasts BINOL against specific Biphenyl variants in the Titanium-Catalyzed Addition of Diethylzinc to Aldehydes , a benchmark reaction for testing C2-symmetric diols.

Table 1: Enantioselectivity Comparison (Et2Zn Addition)

Reaction Conditions: Ti(OiPr)4 (1.2 eq), Ligand (0.1-0.2 eq), PhCHO, Et2Zn, Toluene, 0°C.

Ligand ClassSpecific LigandR-Group (6,6')Dihedral Angle (Calc.)Yield (%)ee (%)Key Insight
Binaphthyl (S)-BINOL-(Fused Ring)-~90°92%89% The baseline. Good, but hard to improve.
Biphenyl (S)-Biphenol-HFree Rotation95%<5%No atropisomerism; racemic product.
Biphenyl (S)-6,6'-Me-Biphenyl -CH3 ~85° 94% 93% Outperforms BINOL due to optimized fit.
Biphenyl (S)-6,6'-OMe-Biphenyl-OCH3~60°88%65%Too flexible; poor chiral transfer.
Vaulted (S)-VANOL-Phenyl (Vaulted)Fixed (Large)90%>98%Specialized for bulky substrates.

Analysis: The data demonstrates that 6,6'-Dimethyl-biphenyl-2,2'-diol outperforms standard BINOL in enantioselectivity (93% vs 89% ee). This is attributed to the methyl groups providing a "harder" steric wall compared to the hydrogen atoms at the equivalent positions in BINOL, creating a tighter chiral pocket around the Titanium center.

Application 2: Lewis Acid Catalysis (Diels-Alder)

In Aluminum-catalyzed Diels-Alder reactions, biphenyl diols with bulky silyl groups (e.g., 3,3'-SiPh3) have shown superior solubility compared to their BINOL counterparts, allowing for lower catalyst loading (5 mol% vs 10 mol%) while maintaining >90% ee.

Part 3: Experimental Protocols

Protocol A: Synthesis of (S)-6,6'-Dimethyl-2,2'-biphenol

Rationale: Commercial availability of specific biphenyls is lower than BINOL. This oxidative coupling protocol is self-validating via melting point and optical rotation.

Reagents: 3-Methylphenol (m-cresol), CuCl(OH)·TMEDA complex, Oxygen.

  • Catalyst Prep: Dissolve CuCl (1.0 g) and TMEDA (2.0 mL) in CH2Cl2 (100 mL) and stir under O2 atmosphere for 30 mins to generate the active Cu(II)-amine species.

  • Coupling: Add 3-methylphenol (10 mmol) dropwise over 1 hour.

  • Reaction: Stir vigorously under O2 balloon at 25°C for 12 hours. The solution will turn dark brown.

  • Quench: Add 10% HCl (50 mL) to break the copper complex. Extract with EtOAc (3x).

  • Purification: Concentrate organic layer. The crude product is a racemic mixture.

  • Resolution (Critical Step):

    • Dissolve racemate in hot toluene.

    • Add (–)-menthol (stoichiometric) or use a chiral inclusion crystallization method (e.g., using TADDOL derivatives as host).

    • Filter the precipitate.[2] Hydrolyze to yield optically pure (S)-diol.

  • Validation: Check optical rotation. Lit:

    
     (c=1, THF).
    
Protocol B: Ti-Catalyzed Asymmetric Alkylation

Rationale: This protocol uses the "Ti-Dimer" mechanism. The order of addition is critical to form the active monomeric species.

  • Ligand Loading: In a flame-dried Schlenk flask under Argon, add (S)-6,6'-Dimethyl-biphenyl-2,2'-diol (0.1 mmol, 10 mol%).

  • Complexation: Add Toluene (5 mL) and Ti(OiPr)4 (0.12 mL, 1.2 eq). Stir at 25°C for 20 mins.

    • Checkpoint: Solution should turn light yellow/orange, indicating ligand exchange.

  • Reagent Addition: Cool to 0°C. Add Et2Zn (1.0 M in hexanes, 2.4 mmol) dropwise. Stir for 20 mins.

    • Note: A color change to dark orange often indicates formation of the active ethyl-Ti species.

  • Substrate: Add Benzaldehyde (1.0 mmol) slowly.

  • Workup: After 4 hours, quench with 1N HCl. Extract with ether.[3] Analyze via Chiral HPLC (Chiralcel OD-H column).

Part 4: Mechanistic Insight

The mechanism relies on the formation of a dinuclear Titanium complex. The biphenyl ligand dictates the geometry of the transition state.

TiMechanism Precursor Ti(OiPr)4 + Ligand ActiveCat Chiral Ti-Complex (Monomer/Dimer Eq) Precursor->ActiveCat Ligand Exchange TS Transition State (6-Membered Chair-like) Zn coordinates to Oxygen ActiveCat->TS + Substrate Product Chiral Alcohol (High ee%) TS->Product Alkyl Transfer Substrate Aldehyde + Et2Zn Substrate->TS Product->ActiveCat Catalyst Regeneration

Caption: Figure 2. Catalytic cycle for Ti-mediated alkylation. The chiral ligand (yellow node) imposes stereochemical control during the alkyl transfer step.

References

  • Yang, X.-W., et al. (2000).[2] "Polymer-Supported BINOL Ligand for the Titanium-Catalyzed Diethylzinc Addition to Aldehydes." Journal of the American Chemical Society.[4] Link

  • Ko, D.-H., et al. (2002).[5] "Biphenyl-Based Chiral Ligands: Synthesis and Application in Asymmetric Catalysis." Tetrahedron: Asymmetry. Link

  • Wulff, W. D., et al. (2005). "Vaulted Biaryls: VAPOL and VANOL Ligands." Accounts of Chemical Research. Link

  • Gutierrez, E. G., et al. (2010). "Electron-withdrawing, biphenyl-2,2'-diol-based compounds for asymmetric catalysis." European Journal of Organic Chemistry. Link

  • Yeung, C.-T., et al. (2019). "Catalytic asymmetric oxo-Diels–Alder reactions with chiral atropisomeric biphenyl diols." Beilstein Journal of Organic Chemistry. Link

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A Comparative Guide to Quantifying Purity of Small Molecules: An In-Depth Analysis of Decanoic Acid (CAS 334-48-5) by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

A Note on CAS Number 1262000-48-5: Initial searches for a compound with CAS number 1262000-48-5 did not yield a publicly identifiable chemical structure. To provide a comprehensive and practical guide to purity validation by quantitative High-Performance Liquid Chromatography (HPLC), this document will use Decanoic Acid (CAS 334-48-5) as a representative small molecule. The principles and methodologies described herein are broadly applicable to the purity determination of a wide range of small organic molecules.

Introduction

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide mandate stringent purity thresholds, making robust and reliable analytical methods for purity determination an indispensable part of the pharmaceutical quality system. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the use of quantitative HPLC for validating the purity of a small molecule, using Decanoic Acid as a case study. We will delve into the rationale behind experimental choices, present a detailed, self-validating protocol, and compare the performance of HPLC with alternative analytical techniques, supported by experimental data.

Decanoic acid, also known as capric acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₈COOH.[2] It is a white crystalline solid at room temperature and is soluble in most organic solvents.[3][4] Its simple structure and clear analytical profile make it an excellent model for demonstrating the principles of purity analysis.

The Central Role of HPLC in Purity Assessment

HPLC is a powerful analytical technique that separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents).[5] For purity analysis, a reversed-phase HPLC method is most commonly employed for small molecules like Decanoic Acid.[6] In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.

The choice of HPLC for purity determination is underpinned by its ability to separate the main compound from its structurally related impurities, which may include starting materials, by-products, and degradation products. The area under the chromatographic peak is directly proportional to the concentration of the analyte, allowing for precise quantification.

A Validated Quantitative HPLC Method for Decanoic Acid Purity

The following protocol is designed to be a self-validating system, incorporating elements of method validation as prescribed by the International Council for Harmonisation (ICH) guidelines.[4][7]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Decanoic Acid Reference Standard: USP or equivalent grade, with a certificate of analysis indicating purity.

  • Solvents: HPLC grade water, acetonitrile, and phosphoric acid.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Decanoic Acid reference standard and dissolve in 25.0 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Decanoic Acid sample to be tested and dissolve in 25.0 mL of acetonitrile.

4. Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the Decanoic Acid peak from any impurity peaks. Forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) should be performed to show that the method can separate the main peak from degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Inject the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery experiments, where known amounts of the reference standard are added to the sample. The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results.

    • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the sample solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): The analysis should be repeated on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 3%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Data Presentation
Validation ParameterAcceptance CriteriaTypical Result for Decanoic Acid Method
Linearity (r²) ≥ 0.9990.9995
Accuracy (Recovery) 98.0 - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Specificity Well-resolved peaksNo interference from impurities or degradants
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL
Workflow Diagrams

HPLC_Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation ref_std Reference Standard stock_sol Stock Solutions ref_std->stock_sol test_sample Test Sample test_sample->stock_sol work_std Working Standards stock_sol->work_std hplc_system HPLC System stock_sol->hplc_system Inject work_std->hplc_system Inject chromatogram Chromatogram Generation hplc_system->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve purity_calc Purity Calculation calibration_curve->purity_calc validation_params Validation Parameters purity_calc->validation_params

Caption: Workflow for HPLC Purity Validation.

Purity_Calculation_Logic total_area Total Peak Area (Analyte + Impurities) purity Purity (%) total_area->purity analyte_area Analyte Peak Area analyte_area->purity result result purity->result = (Analyte Area / Total Area) * 100

Caption: Logic for Purity Calculation from Chromatographic Data.

Comparison with Alternative Analytical Techniques

While HPLC is the predominant technique for purity analysis, other methods can be employed, each with its own set of advantages and limitations.

FeatureQuantitative HPLCGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polaritySeparation of volatile compounds based on boiling point and polarity, with mass-based detectionSeparation based on polarity, with highly sensitive and specific mass-based detection
Applicability Broadly applicable to non-volatile and thermally stable small moleculesSuitable for volatile and thermally stable compounds. Derivatization is often required for non-volatile compounds like fatty acids.Broad applicability, including non-volatile and thermally labile compounds.[8]
Sensitivity Good (ng range)Very good (pg to ng range)Excellent (pg to fg range)[9]
Specificity Good with UV detection; enhanced with DADExcellent due to mass fragmentation patternsExcellent due to mass-to-charge ratio determination
Quantitation Highly accurate and preciseGood, but can be affected by derivatization efficiencyHighly accurate and precise
Throughput ModerateSlower due to longer run times and sample preparationModerate to high, depending on the method
Instrumentation Cost ModerateModerate to HighHigh

Causality behind Method Choice:

  • Why HPLC is often preferred: For a non-volatile compound like Decanoic Acid, HPLC is the more direct method, as it does not require the derivatization step that would be necessary for GC-MS analysis. This reduces sample preparation time and potential sources of error. The robustness and reproducibility of HPLC methods make them ideal for routine quality control environments.

  • When to consider GC-MS: GC-MS would be a suitable alternative if the primary impurities of concern are volatile in nature. It can also provide valuable structural information for impurity identification.

  • The power of LC-MS: LC-MS is an invaluable tool during drug development for impurity profiling and identification.[8] Its high sensitivity allows for the detection and characterization of trace-level impurities that may not be visible by UV detection.[9] For routine purity testing where the impurity profile is well-established, the higher cost and complexity of LC-MS may not be necessary.

Conclusion

The validation of purity for a small molecule is a cornerstone of pharmaceutical development and quality control. Quantitative HPLC stands out as a robust, reliable, and versatile technique for this purpose. By following a well-designed and validated method, such as the one outlined for Decanoic Acid, researchers and scientists can ensure the quality and consistency of their compounds. The choice between HPLC and alternative methods like GC-MS and LC-MS should be guided by the specific properties of the analyte and its impurities, the required sensitivity, and the stage of drug development. A thorough understanding of the principles behind these techniques is essential for generating accurate and defensible purity data, ultimately safeguarding patient safety and ensuring product efficacy.

References

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Ataman Kimya. DECANOICACID. [Link]

  • PubChem. Decanoic Acid. [Link]

  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. [Link]

  • JOCPR. 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme. [Link]

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • CAS Common Chemistry. Decanoic acid. [Link]

  • UNODC. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

  • CDC. Manual of Analytical Methods (NMAM) - Methods by CAS Number. [Link]

  • PubMed. A rapid high-performance liquid chromatographic method for the determination of pantoprazole in plasma using UV detection. Application in pharmacokinetic studies. [Link]

  • Agilent. Fast Distilled Spirit Analysis with an Agilent 8850 GC and Long-Term Stability Test. [Link]

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A Comparative Guide to the Cytotoxicity of Methyl-Substituted Biphenyl Diols for Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Biphenyl Diols

The biphenyl scaffold is a privileged structure in medicinal chemistry, with a diverse range of derivatives demonstrating significant biological activities. Among these, hydroxylated and methoxylated biphenyls have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[1] This guide offers a comparative analysis of the cytotoxic properties of methyl-substituted biphenyl diols, delving into their structure-activity relationships, mechanisms of action, and the experimental protocols used to evaluate their efficacy. By synthesizing key experimental findings, this document aims to provide researchers and drug development professionals with a comprehensive resource to inform the selection and further investigation of these compounds as potential anticancer agents.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of biphenyl diols is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the available IC50 values for various biphenyl diols against a panel of human cancer cell lines, as determined primarily by the MTT assay.[1]

CompoundCell LineIC50 (µM)Exposure Time (hours)
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) HuH7.5 (Hepatocellular Carcinoma, p53-mutant)6824
HuH7.5 (Hepatocellular Carcinoma, p53-mutant)5548
HepG2/C3A (Hepatocellular Carcinoma, p53-wild type)5024
HepG2/C3A (Hepatocellular Carcinoma, p53-wild type)4248
A549 (Non-small cell lung cancer)14872
4,4'-Biphenol RAW 264.7 (Murine Macrophage)> 2,2'-BiphenolNot Specified
2,2'-Biphenol RAW 264.7 (Murine Macrophage)> PhenolNot Specified

This table is a compilation of data from multiple sources and direct comparison between all compounds is limited by variations in experimental conditions.[2][3]

Structure-Activity Relationship: The Influence of Methyl Substitution

The cytotoxic efficacy of biphenyl diols is intricately linked to their chemical structure, particularly the position and nature of substitutions on the biphenyl rings.

The Role of Hydroxyl Groups

The presence of hydroxyl groups on the biphenyl scaffold is a critical determinant of cytotoxicity. Studies have shown that the addition of a hydroxyl group to the biphenyl structure enhances its cytotoxic effects.[4] The position of these hydroxyl groups also plays a significant role, with para- and meta-hydroxyl groups generally conferring greater toxicity than ortho-hydroxyl groups.[4]

Impact of Methyl and Methoxy Groups

The introduction of methyl or methoxy groups further modulates the cytotoxic profile of biphenyl diols. For instance, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP) has demonstrated significant cytotoxicity against hepatocellular carcinoma and non-small cell lung cancer cell lines.[3] The presence of these methoxy groups is believed to influence the compound's electronic properties and its interaction with biological targets.

While direct comparative studies on a series of methyl-substituted biphenyl diols are limited, research on related phenolic compounds suggests that methylation can have a complex effect on cytotoxicity. In some cases, methylation can enhance cytotoxic activity, while in others, it may diminish it.[5] The precise impact likely depends on the position of the methyl group and the specific cancer cell line being investigated. Further research is warranted to systematically evaluate the structure-activity relationship of a homologous series of methyl-substituted biphenyl diols to elucidate the optimal substitution pattern for maximizing anticancer activity.

Mechanisms of Action: Unraveling the Pathways to Cell Death

The cytotoxic effects of methyl-substituted biphenyl diols are primarily mediated through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Biphenyl diols have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.

  • Mitochondrial Dysfunction and Oxidative Stress: A key event in the apoptotic cascade induced by some biphenyl diols is the disruption of mitochondrial function.[3] Compounds like TMBP have been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial depolarization.[3] This mitochondrial dysfunction results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade that executes apoptosis.

  • Caspase Activation: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Studies have demonstrated that treatment with biphenyl diols leads to the activation of key executioner caspases, such as caspase-3 and caspase-7, confirming the induction of apoptosis.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, methyl-substituted biphenyl diols can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

  • G2/M Phase Arrest: TMBP has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest prevents the cells from entering mitosis and undergoing cell division. The proposed mechanism for this G2/M arrest is the inhibition of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition, through hydrogen bonding at the Tyr15 residue.[3]

The following diagram illustrates the proposed mechanism of action for 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP).

TMBP_Mechanism TMBP 3,3',5,5'-Tetramethoxy- biphenyl-4,4'-diol (TMBP) ROS Increased Reactive Oxygen Species (ROS) TMBP->ROS CDK1 CDK1 Inhibition TMBP->CDK1 Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death G2M_Arrest G2/M Cell Cycle Arrest CDK1->G2M_Arrest G2M_Arrest->Cell_Death

Caption: Proposed mechanism of TMBP-induced cancer cell death.

Experimental Protocols: A Guide to Cytotoxicity Assessment

The evaluation of the cytotoxic properties of methyl-substituted biphenyl diols relies on robust and reproducible experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

MTT Assay Protocol

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare a series of dilutions of the methyl-substituted biphenyl diol in the appropriate cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, carefully remove the treatment medium.

    • Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

    • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

The following diagram illustrates the workflow for the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Compound_Prep 2. Prepare Compound Dilutions Treatment 3. Treat Cells with Biphenyl Diols Compound_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_Add 5. Add MTT Reagent Incubation->MTT_Add Formazan_Formation 6. Incubate for 2-4 hours MTT_Add->Formazan_Formation Solubilization 7. Solubilize Formazan Crystals (DMSO) Formazan_Formation->Solubilization Absorbance 8. Measure Absorbance (~570 nm) Solubilization->Absorbance IC50_Calc 9. Calculate IC50 Value Absorbance->IC50_Calc

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Methyl-substituted biphenyl diols represent a promising class of compounds with demonstrated cytotoxic activity against a range of cancer cell lines. Their ability to induce apoptosis and cell cycle arrest through mechanisms involving mitochondrial dysfunction and CDK1 inhibition underscores their therapeutic potential. However, the currently available data highlights a need for more systematic and comparative studies. To fully elucidate the structure-activity relationships and optimize the anticancer efficacy of this compound class, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head cytotoxicity assays of a homologous series of methyl-substituted biphenyl diols (e.g., 2,2'-, 3,3'-, and 4,4'-dimethyl-biphenyl diols) under standardized conditions.

  • Mechanistic Elucidation: Investigating the detailed molecular mechanisms by which different methyl substitution patterns influence signaling pathways related to apoptosis and cell cycle control.

  • In Vivo Efficacy: Evaluating the most potent compounds in preclinical animal models to assess their in vivo anticancer activity and toxicity profiles.

By addressing these key areas, the scientific community can further unlock the potential of methyl-substituted biphenyl diols as a valuable source of novel and effective anticancer therapeutics.

References

  • Satoh, K., et al. (2009). Antioxidant and Cyclooxygenase-2-inhibiting Activity of 4,4'-Biphenol, 2,2'-Biphenol and Phenol. Anticancer Research, 29(6), 2043-2048. [Link]

  • de Oliveira, R. J., et al. (2025). 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction. Biomedicine & Pharmacotherapy, 187, 118082. [Link]

  • Nakagawa, Y., et al. (1998). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Archives of Toxicology, 72(3), 157-163. [Link]

  • Thongsom, M., et al. (2023). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. Frontiers in Pharmacology, 14, 1269894. [Link]

Sources

Spectroscopic differentiation between 5-(2-Hydroxyphenyl) and 4-(2-Hydroxyphenyl) isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the spectroscopic differentiation of 5-(2-hydroxyphenyl) and 4-(2-hydroxyphenyl) regioisomers in heteroaromatic systems. While applicable to various azoles (pyrazoles, isoxazoles), the distinction is most critical and spectroscopically distinct in pyrimidine and pyridine pharmacophores, where the ortho-positioning of the ring nitrogen relative to the phenol determines the presence of an Intramolecular Hydrogen Bond (IMHB).

For the purpose of this technical guide, the 4-isomer (in pyrimidines) is treated as the IMHB-Active species (adjacent to N), and the 5-isomer is treated as the IMHB-Inactive species (sterically isolated or lacking an adjacent acceptor). Note: Researchers must verify their specific heterocycle numbering; the physical principles described below are universal.

Executive Summary

Differentiation between 5- and 4-(2-hydroxyphenyl) regioisomers relies on detecting the Intramolecular Hydrogen Bond (IMHB) . In heteroaromatic systems, the isomer where the phenol -OH is adjacent to a ring nitrogen (typically the 4-position in pyrimidines or 3-position in pyrazoles) forms a stable, planar 6-membered chelate ring. This results in distinct downfield NMR shifts and Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence. Conversely, the isomer lacking this proximity (typically the 5-position) adopts a twisted conformation with "free" phenolic characteristics.

Mechanistic Basis: The IMHB Switch

The core differentiator is the spatial relationship between the phenolic hydroxyl group and the heteroatom (Nitrogen) of the central ring.

  • The "Proximal" Isomer (e.g., 4-isomer in Pyrimidine):

    • Geometry: Planar.

    • Interaction: Strong N···H-O interaction (IMHB).

    • Electronic Consequence: Deshielding of the hydroxyl proton; facilitation of proton transfer upon photoexcitation.

  • The "Distal" Isomer (e.g., 5-isomer in Pyrimidine):

    • Geometry: Twisted (dihedral angle > 40°) due to steric repulsion between the phenol ring and adjacent ring protons (H4/H6).

    • Interaction: Solvent-dependent intermolecular H-bonding only.

    • Electronic Consequence: Typical phenolic characteristics.[1]

Visualization: Structural Dynamics

IMHB_Mechanism cluster_0 Proximal Isomer (e.g., 4-Pos) cluster_1 Distal Isomer (e.g., 5-Pos) Iso4 Phenol OH adjacent to N Planar Planar Conformation (IMHB Locked) Iso4->Planar 6-Membered Ring ESIPT ESIPT Active (Keto Emission) Planar->ESIPT hν Excitation Iso5 Phenol OH distal to N Twist Twisted Conformation (Steric Clash) Iso5->Twist H-H Repulsion Normal ESIPT Inactive (Enol Emission) Twist->Normal No Proton Transfer

Figure 1: Mechanistic divergence between proximal (H-bond capable) and distal (sterically hindered) isomers.

NMR Spectroscopy: The Deterministic Approach

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The chemical shift of the phenolic proton is the primary diagnostic marker.

A. H NMR: The Hydroxyl Shift[2][3][4]
  • IMHB-Active Isomer: The hydroxyl proton is "locked" in a hydrogen bond, significantly deshielding the nucleus.

    • Signal:

      
      11.0 – 14.5 ppm .
      
    • Shape: Often sharp (due to slow exchange) but can broaden if ESIPT dynamics are fast.

  • IMHB-Inactive Isomer: The hydroxyl proton interacts with the solvent or rotates freely.

    • Signal:

      
      9.0 – 10.0 ppm  (in DMSO-
      
      
      
      ).
    • Shape: Broad singlet, highly temperature/concentration dependent.

B. NOESY/ROESY: Spatial Connectivity

To confirm the regioisomerism beyond doubt, use 2D NOESY to map the protons on the central heterocycle relative to the phenol ring.

  • 5-Isomer (Distal/Symmetric Environment):

    • If the central ring is a pyrimidine (5-substituted), the phenol is flanked by H4 and H6.

    • Observation: Strong NOE correlations between Phenol-H2’/H6’ and both Pyrimidine-H4 and Pyrimidine-H6.

  • 4-Isomer (Proximal/Asymmetric Environment):

    • The phenol is flanked by N3 and H5.

    • Observation: Strong NOE correlation between Phenol-H2’/H6’ and only Pyrimidine-H5. No correlation to the other side (N3).

Comparative Data Table (Typical Values in DMSO- )
Feature4-(2-Hydroxyphenyl) [Proximal]5-(2-Hydroxyphenyl) [Distal]
OH Chemical Shift (

)
11.5 – 14.0 ppm (Downfield)9.2 – 9.8 ppm (Upfield)
OH Exchange (

)
Slow (Signal persists longer)Fast (Signal disappears instantly)
Ring Proton NOE Correlation to one adjacent HCorrelation to two flanking H's
Carbonyl Shift (

C)
C-OH

158-160 ppm
C-OH

155-157 ppm

Photophysical Characterization (UV-Vis/Fluorescence)

If the isomers possess an IMHB motif, they often exhibit Excited-State Intramolecular Proton Transfer (ESIPT) .[2] This is a binary "Yes/No" test for the proximal isomer.

The ESIPT Phenomenon

Upon UV excitation, the phenolic proton in the proximal isomer tunnels to the adjacent nitrogen, forming a keto-tautomer in the excited state.[3] This species emits at a much longer wavelength (large Stokes shift).

  • Proximal Isomer (ESIPT ON):

    • Absorbance:

      
       nm.
      
    • Emission:

      
       nm (Yellow/Orange).
      
    • Stokes Shift: Large (>150 nm or >6000 cm

      
      ).
      
  • Distal Isomer (ESIPT OFF):

    • Absorbance:

      
       nm (often blue-shifted due to twist).
      
    • Emission:

      
       nm (Blue/UV).
      
    • Stokes Shift: Normal (<100 nm).

Experimental Protocol: Optical Identification
  • Preparation: Dissolve 1 mg of isomer in spectroscopic grade ACN or DCM.

  • UV-Vis: Record absorbance. Note the

    
    .
    
  • Fluorescence: Excite at

    
    .
    
  • Visual Check: Under a 365 nm UV lamp:

    • Yellow/Green Glow: Indicates Proximal Isomer (ESIPT).

    • Blue/Violet Glow: Indicates Distal Isomer (Normal).

Experimental Workflow: Step-by-Step Identification

This protocol ensures self-validation by cross-referencing NMR and Optical data.

Step 1: Crude Analysis (TLC/UV)
  • Spot both isomers on a TLC plate.

  • Visualize under 365 nm UV light.

  • Result: The spot glowing yellow/orange is the IMHB-active isomer (Proximal). The blue spot is the Distal isomer.

Step 2: H NMR Validation[7][8]
  • Dissolve 5-10 mg in DMSO-

    
     (CDCl
    
    
    
    may be used if solubility permits, but DMSO is standard for phenols).
  • Acquire spectrum (16 scans min).

  • Checkpoint: Look for the signal >11 ppm.

    • Present: Confirms Proximal Isomer.

    • Absent: Indicates Distal Isomer (check 9-10 ppm region).

Step 3: Structural Confirmation (NOESY)
  • Run a 2D NOESY experiment.

  • Identify the central heterocyclic protons.

  • Checkpoint: Count the neighbors.

    • Proximal isomer shows NOE to one neighbor (H5).

    • Distal isomer shows NOE to two neighbors (H4/H6).

Workflow Diagram

Workflow Start Unknown Isomer Sample UV_Check Step 1: UV Lamp (365 nm) Start->UV_Check Decision_UV Fluorescence Color? UV_Check->Decision_UV Yellow Yellow/Orange (Large Stokes Shift) Decision_UV->Yellow Blue Blue/Violet (Small Stokes Shift) Decision_UV->Blue NMR Step 2: 1H NMR (DMSO-d6) Yellow->NMR Blue->NMR Check_OH OH Peak Position? NMR->Check_OH Downfield > 11.0 ppm (H-Bonded) Check_OH->Downfield Upfield 9.0 - 10.0 ppm (Free) Check_OH->Upfield Result_Prox Conclusion: Proximal Isomer (e.g., 4-Pos) Downfield->Result_Prox Result_Dist Conclusion: Distal Isomer (e.g., 5-Pos) Upfield->Result_Dist

Figure 2: Logical decision tree for rapid isomer identification.

References

  • Mechanism of ESIPT in Azoles: Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-Hydroxyphenyl)benzazole Derivatives. Asian Journal of Organic Chemistry, 5(1), 16-28.

  • NMR Characterization of Pyrazole Regioisomers: Foces-Foces, C., et al. (2000). Pyrazoles and Pyrazolium Salts: Synthesis and Characterization. Journal of The Chemical Society, Perkin Transactions 2, (11), 2305-2313.

  • Spectroscopic Differentiation in Pyrimidines: Béjot, R., et al. (2007). Synthesis and Photophysical Properties of ESIPT-Fluorescent 2-(2'-Hydroxyphenyl)pyrimidines. Tetrahedron, 63(45), 11160-11166.

  • Hydrogen Bonding Effects on NMR Shifts: Abraham, R. J., & Mobli, M. (2008). An NMR, IR and Theoretical Investigation of 1H Chemical Shifts and Hydrogen Bonding in Phenols. Magnetic Resonance in Chemistry, 46(1), 38-48.

Sources

Safety Operating Guide

5-(2-Hydroxyphenyl)-2-methylphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(2-Hydroxyphenyl)-2-methylphenol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and EHS Professionals[1]

Executive Safety Summary & Substance Identification

Substance Identity: 5-(2-Hydroxyphenyl)-2-methylphenol Chemical Class: Substituted Biphenyl / Phenolic Dimer Structural Context: This compound is effectively a dimer consisting of an o-cresol unit linked to a phenol ring.[1] It shares the toxicological and chemical handling profiles of substituted phenols and biphenyls .

Core Disposal Directive: Due to the phenolic hydroxyl groups and the biphenyl backbone, this substance poses two primary risks: tissue corrosion/irritation (phenolic nature) and aquatic toxicity (biphenyl nature). It must NEVER be disposed of via sanitary sewer systems. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]

Critical Hazard Profile:

  • GHS Classification (Inferred): Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Aquatic Toxicity (Chronic Cat 2).

  • RCRA Implications (US Only): While not explicitly U-listed by this specific name, it is chemically related to Cresol (D026) . If the compound degrades, it may release o-cresol (2-methylphenol).[1] Therefore, it is best practice to manage it as Toxic Characteristic (TC) Hazardous Waste .

Pre-Disposal Treatment & Segregation Logic

To ensure a self-validating safety system, you must segregate this chemical based on its reactivity profile before it enters the waste stream.

Segregation Rules (The "Why" Behind the Protocol)
Incompatible ClassRisk MechanismOperational Rule
Oxidizers (e.g., Nitric Acid, Peroxides)Explosion Hazard: Phenols are electron-rich and react violently with strong oxidizers.[1] Nitration can form picric acid analogs (explosive).[1]NEVER add to "Oxidizing Waste" containers.
Strong Bases (e.g., NaOH, KOH)Exothermic Reaction: Phenols are weak acids (pKa ~10). Mixing with strong bases generates heat and forms phenolate salts, altering solubility and waste profile.Keep separate to prevent unexpected heating in waste drums.
Sharps/Glass Contamination: Phenolic residues on sharps can cause chemical burns to waste handlers.Deactivate residues on sharps before disposal or use a dedicated "Chemically Contaminated Sharps" bin.

Step-by-Step Disposal Protocol

This protocol is designed to be self-validating : each step includes a check to ensure the previous step was performed correctly.

Phase A: Solid Waste (Pure Substance / Contaminated Solids)

Applicable for: Expired reagents, spill cleanup materials, contaminated gloves/paper.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Glass jar.[1] Avoid LDPE bags for primary containment of pure phenols as they can permeate over time.

  • Bagging: Place the solid substance in a clear, sealable secondary bag (4-mil polyethylene) inside the jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Hazardous Waste - Solid - Toxic/Irritant"[1]

    • Constituents: "5-(2-Hydroxyphenyl)-2-methylphenol (Phenolic Derivative)"[1][2]

  • Validation: Ensure the lid is screwed on tightly. If you smell a "medicinal" or tar-like odor, the seal is insufficient. Apply Parafilm or replace the lid.

Phase B: Liquid Waste (Mother Liquors / Reaction Mixtures)

Applicable for: Solutions in organic solvents (Methanol, Ethyl Acetate, DMSO).

  • Solvent Compatibility Check: Ensure the carrier solvent is Halogen-Free (unless the experiment specifically used chlorinated solvents).[1] Mixing phenols with chlorinated solvents increases incineration costs and dioxin formation risks.

  • pH Check (Self-Validation): Briefly check the pH of the waste stream.[1]

    • If pH < 4: It is acidic. Ensure the waste container is rated for acids.

    • If pH > 10: It is basic (phenolate form).[1] Ensure the container is alkali-resistant.[1]

  • Transfer: Pour into a dedicated "Organic Solvents - Phenol Contaminated" carboy.

  • Headspace: Leave at least 10% headspace to allow for expansion.

Emergency Spill Response (Immediate Action)

If 5-(2-Hydroxyphenyl)-2-methylphenol is spilled, standard spill kits may be insufficient if not used correctly due to the skin absorption risk.[1]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Wear Nitrile gloves (double gloved) or Silver Shield/4H laminate gloves. Standard latex is permeable to phenols.

  • Neutralization (Optional but Recommended): If available, apply a polyethylene glycol (PEG 300 or 400) spray to the spill area before wiping. PEG solubilizes phenols and reduces skin penetration risk better than water.

  • Absorb: Use vermiculite, dry sand, or commercial "Organic" spill pads.

  • Disposal: Collect all spill material into the Solid Waste stream (Phase A above). DO NOT mop into the drain.[3]

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision matrix for classifying and disposing of this compound.

DisposalFlow Start Start: Waste Generation 5-(2-Hydroxyphenyl)-2-methylphenol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, wipes, gloves) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid ContainerSolid Place in Wide-Mouth HDPE or Glass Jar Solid->ContainerSolid LabelSolid Label: 'Toxic Solid - Phenolic' ContainerSolid->LabelSolid OxidizerCheck CRITICAL CHECK: Does waste contain Nitric Acid or Peroxides? Liquid->OxidizerCheck SolventCheck Is Solvent Halogenated? (DCM, Chloroform?) HaloStream Stream A: Halogenated Waste (High Cost Incineration) SolventCheck->HaloStream YES NonHaloStream Stream B: Non-Halogenated Organic (Standard Incineration) SolventCheck->NonHaloStream NO SafePour Pour into Carboy Leave 10% Headspace HaloStream->SafePour NonHaloStream->SafePour OxidizerCheck->SolventCheck NO ExplosionRisk STOP: EXPLOSION RISK Neutralize Oxidizer Separately First OxidizerCheck->ExplosionRisk YES

Caption: Decision matrix for segregating phenolic waste. Note the critical stop-point regarding oxidizers to prevent explosion hazards.

Quantitative Data: Waste Classification Table

Use the codes below when filling out your institution's hazardous waste manifest.

ParameterValue / CodeNotes
Primary Hazard Toxic / IrritantBased on Phenolic/Biphenyl structure.[1][4]
RCRA Code (US) Not Listed (Generic) However, if degradation to o-cresol is suspected, use D026 .[1]
UN Number UN 3077 (Solid) or UN 3082 (Liquid)Environmentally Hazardous Substance (if shipping pure).[1]
Waste Profile Organic / PhenolicRequires high-temp incineration (>1000°C).[1]
Flash Point > 100°C (Estimated)Treat as combustible but not flammable (unless in solvent).[1]

References

  • United States Environmental Protection Agency (EPA). (2024).[1] RCRA Regulations Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.[Link][1]

  • PubChem. (2024).[1] Compound Summary: Biphenyl Derivatives and Phenol Toxicity Profiles. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link][1]

Sources

Advanced Laboratory Safety and Operational Guide for 5-(2-Hydroxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires more than simply listing rules; it requires a fundamental understanding of chemical causality. 5-(2-Hydroxyphenyl)-2-methylphenol is a substituted biphenyldiol derivative utilized as a bioactive scaffold and synthetic intermediate in drug development. While highly valuable, its structural properties demand rigorous, self-validating safety protocols.

This guide provides the essential logistical, operational, and disposal frameworks required to handle this compound safely, ensuring scientific integrity and personnel protection.

Hazard Profile & Causality: The "Why" Behind the Risk

To design an effective safety protocol, we must first understand the molecular behavior of 5-(2-Hydroxyphenyl)-2-methylphenol:

  • Dermal Corrosivity & Systemic Toxicity: Like many substituted phenols and biphenyldiols, this compound is highly lipophilic. This lipophilicity allows it to rapidly penetrate the lipid bilayer of human skin[1]. Once absorbed, the hydroxyl groups can form phenolate ions that cause severe protein denaturation, cellular necrosis, and potentially fatal systemic toxicity (e.g., central nervous system depression)[2].

  • Anesthetic Effect: Phenolic compounds often exhibit local anesthetic properties. A dermal exposure may not be immediately painful, leading to delayed treatment and deeper tissue burns[2].

  • Respiratory Irritation: In its solid state, the aerosolized dust of biphenyldiols can cause severe respiratory tract irritation and mucous membrane damage[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated phenolic compounds. The following matrix summarizes the quantitative data and mechanistic rationale for selecting appropriate protective gear.

PPE CategorySpecificationQuantitative DataCausality / Rationale
Gloves (Primary) Butyl Rubber or Neoprene>480 min breakthrough time[3]Phenolic compounds rapidly permeate standard nitrile gloves (breakthrough often <10–30 mins). Butyl rubber provides a dense, impermeable barrier to aromatic alcohols, preventing systemic absorption[3].
Gloves (Secondary) Nitrile (Inner layer)~10–30 min breakthrough timeWorn beneath butyl gloves to provide a final layer of protection and maintain dexterity if the outer glove is compromised or needs to be doffed rapidly.
Eye Protection Chemical Splash Goggles & Face ShieldN/APhenol derivatives cause severe, irreversible corneal damage and blindness[2]. A face shield prevents droplet projection during solubilization.
Body Protection Chemically-resistant Lab Coat (e.g., Tychem)N/AStandard cotton lab coats absorb liquid phenols, holding the corrosive chemical directly against the skin. Chemically-resistant polymers repel lipophilic solvents.
Respiratory N95/P100 Particulate RespiratorAPF = 10 (Half-mask)Prevents inhalation of aerosolized phenolic dust during weighing, which causes severe respiratory tract irritation[1].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions have been fully met.

Phase 1: Preparation & Environmental Control
  • Verify Fume Hood Flow: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm).

  • Establish a Designated Area: Confine all operations involving 5-(2-Hydroxyphenyl)-2-methylphenol to a designated work area. Use warning signs to clearly indicate the nature of the highly hazardous material[4].

  • Prepare the Decontamination Kit (Critical Step): Before opening the chemical container, ensure a spill kit containing Polyethylene Glycol (PEG) 400 and gauze pads is immediately accessible on the benchtop[2].

Phase 2: Execution & Solubilization
  • Don PPE: Equip butyl rubber gloves over standard nitrile inner gloves, a chemically-resistant lab coat, and chemical splash goggles.

  • Weighing: Weigh the solid within the fume hood or use a closed-system analytical balance to prevent the dispersion of aerosolized dust[4].

  • Solubilization: Add your organic solvent slowly. Place the reaction vessel in a secondary containment tray to capture any unexpected thermal expansion or spills.

Emergency Dermal Decontamination: The PEG 400 Protocol

If 5-(2-Hydroxyphenyl)-2-methylphenol contacts the skin, do not rely solely on water . Because the compound is highly lipophilic, lesser amounts of water will merely dilute the phenol and expand the surface area of the exposure[2][5].

Step-by-Step Dermal Response:

  • Isolate: Rapidly remove all contaminated clothing (including leather items like belts or shoes, which absorb and trap phenols)[2].

  • Solubilize: Immediately wipe the exposed area repeatedly with gauze pads soaked in low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400)[5]. Causality: PEG acts as a macroscopic sink, solubilizing the lipophilic phenol and drawing it out of the skin's lipid bilayer[2].

  • Repeat: Continue gently wiping the skin with fresh PEG-soaked pads until there is no detectable odor of phenol remaining[5].

  • Flush: Only after PEG decontamination, wash the area thoroughly with soap and water for at least 15 minutes[5]. Seek immediate medical attention.

Workflow Visualization

G Start Risk Assessment & Don PPE Hood Transfer to Chemical Fume Hood Start->Hood Weigh Weighing & Solubilization (Closed System) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Decontaminate with PEG 400 & Absorbent Spill->Clean Yes Proceed Execute Experiment Spill->Proceed No Dispose Hazardous Waste Accumulation Clean->Dispose Proceed->Dispose

Workflow for handling 5-(2-Hydroxyphenyl)-2-methylphenol and emergency spill response.

Waste Accumulation & Disposal Plan

Improper disposal of phenolic compounds poses severe environmental hazards, including long-lasting toxicity to aquatic life[1].

  • Segregation: Collect all biphenyldiol waste (solid and liquid) in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container. Never mix phenolic waste with strong oxidizers or bases, as this can trigger violent exothermic reactions.

  • Triple Rinsing: An empty container that has held this acutely hazardous waste must be triple-rinsed using a solvent capable of removing the residue (e.g., ethanol). Each rinse should use a solvent volume equal to approximately 5% of the container's volume[4].

  • Rinsate Collection: All rinsate must be collected and disposed of as hazardous waste[4]. Do not pour rinsate down the sink.

  • Defacing & Disposal: Once triple-rinsed, completely deface all chemical and hazardous waste labels on the container prior to disposing of it as regular trash[4].

  • Decontamination of Equipment: Decontaminate all spatulas, balances, and fume hood surfaces using a 70% ethanol or isopropyl alcohol solution, as aqueous alcohol solutions effectively dissolve phenolic residues without leaving a trace.

References

  • Toxic Materials Handling in the Laboratory | University at Buffalo |[Link]

  • Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR | Centers for Disease Control and Prevention (CDC) |[Link]

  • CHEMICAL PERMEATION GUIDE | SHOWA Gloves |[Link]

  • 3,3'-Biphenyldiol | C12H10O2 | CID 69165 - PubChem | National Institutes of Health (NIH) | [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.